molecular formula C2H3NO2 B032686 Nitroethylene CAS No. 3638-64-0

Nitroethylene

Cat. No.: B032686
CAS No.: 3638-64-0
M. Wt: 73.05 g/mol
InChI Key: RPMXALUWKZHYOV-UHFFFAOYSA-N
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Description

Nitroethylene is a highly valuable and reactive organic compound primarily utilized as a fundamental building block in synthetic organic chemistry. Its principal research value lies in its role as a potent Michael acceptor and a versatile 2-carbon synthon for the introduction of a nitroethyl group. Researchers extensively employ this compound in [4+2] cycloaddition reactions (Diels-Alder) to synthesize nitro-substituted six-membered rings and in 1,4-conjugate addition (Michael addition) reactions with a wide range of nucleophiles, including enolates, amines, and stabilized carbanions. These reactions are pivotal for constructing complex molecular architectures, such as natural product analogs, pharmaceuticals, and novel materials. The nitro group can subsequently be reduced to an amine or converted to a carbonyl functionality (Nef reaction), significantly expanding its synthetic utility. Due to its high electrophilicity, this compound facilitates the study of reaction mechanisms involving electron-deficient alkenes. It is commonly used in the laboratory-scale synthesis of β-amino nitro compounds, nitro ketones, and various heterocycles. As a potent electrophile, it requires careful handling under controlled conditions. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitroethene
Source PubChem
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InChI

InChI=1S/C2H3NO2/c1-2-3(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXALUWKZHYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26618-70-2
Record name Ethene, nitro-, homopolymer
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DSSTOX Substance ID

DTXSID0075235
Record name 1-Nitroethylene
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Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3638-64-0
Record name Ethene, nitro-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, nitro-
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Record name 1-Nitroethylene
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Record name 1-Nitroethene
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Foundational & Exploratory

What are the physical and chemical properties of nitroethylene?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroethylene (C₂H₃NO₂), the simplest of the nitroalkenes, is a highly reactive and versatile synthetic intermediate. Its potent electrophilic nature, driven by the strong electron-withdrawing nitro group, makes it a valuable reagent in a multitude of organic transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, offering crucial data for its safe handling, storage, and effective utilization in research and development, particularly within the pharmaceutical and materials science sectors. Key reactions, including cycloadditions, Michael additions, and polymerizations, are discussed in detail.

Physical Properties of this compound

This compound is a colorless to light yellow liquid under standard conditions.[1][2] It possesses a pungent odor and is known to be a lachrymatory agent.[1][3] Due to the polarity induced by the nitro group, this compound is soluble in water as well as in various organic solvents such as ethanol, acetone, benzene (B151609), chloroform, methanol, and toluene.[1][4] Despite its reactivity, it can be stored for extended periods as a solution in benzene at low temperatures.[4]

A summary of its key physical and computed properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name 1-nitroethene[5]
Synonyms Nitroethene, 1-Nitroethylene[3][4]
CAS Number 3638-64-0[3][4]
Molecular Formula C₂H₃NO₂[3][4]
Molecular Weight 73.05 g/mol [3][6]
Appearance Colorless to light yellow liquid[1][3][4]
Melting Point -55.5 °C (-67.9 °F; 217.65 K)[1][4][6]
Boiling Point 98.5 °C (209.3 °F; 371.6 K) at 760 mmHg[3][4][6]
Density 1.073 g/cm³ at 13.8 °C[4][7]
Solubility in Water 78.9 g/L[4]
Vapor Pressure 45.8 mmHg at 25 °C[3][4]
Flash Point 23.2 °C (73.8 °F; 296.3 K)[4]
Table 2: Computed Physicochemical Properties
PropertyValueSource(s)
logP (Octanol/Water) -1.702[4]
Polar Surface Area 45.82 Ų[3]
Refractive Index 1.4282[1]
Molar Refractivity 17.06 cm³[3]
Dipole Moment 3.44 D[8]
Enthalpy of Vaporization 32.39 kJ/mol[3]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) 56 kJ mol⁻¹[4]

Chemical Properties and Reactivity

This compound is characterized by its high reactivity, which stems from the electron-deficient nature of its carbon-carbon double bond. The potent electron-withdrawing nitro group polarizes the π-system, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity allows this compound to participate in a wide array of chemical transformations, even at low temperatures.[4][9]

Caption: Resonance structures of this compound illustrating its electrophilicity.

Cycloaddition Reactions

This compound is a potent dienophile in [4+2] Diels-Alder cycloadditions and a dipolarophile in [3+2] cycloadditions due to its electron-deficient double bond.[4][6]

  • Diels-Alder Reactions ([4+2] Cycloadditions): It readily reacts with a variety of dienes, such as cyclopentadiene (B3395910), to form six-membered cyclohexene (B86901) derivatives.[6][9] These reactions proceed through a concerted, pericyclic mechanism.[6] The reaction with cyclopentadiene, for instance, yields a bicyclic adduct where the nitro group preferentially occupies the endo position.[6][10]

Diels_Alder_Reaction Diene Cyclopentadiene (Diene) TransitionState Endo Transition State Diene->TransitionState + Dienophile This compound (Dienophile) Dienophile->TransitionState Product Bicyclic Adduct (Endo Product) TransitionState->Product Concerted Cycloaddition

Caption: Schematic of the Diels-Alder reaction between cyclopentadiene and this compound.

  • [3+2] Cycloadditions: this compound also participates as a 2π electron source in 1,3-dipolar cycloadditions with species like nitrones to form five-membered heterocyclic rings, such as isoxazolidines.[4][6] The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) interactions.[6]

Michael Addition

As a classic Michael acceptor, this compound undergoes 1,4-conjugate addition with a wide range of nucleophiles.[6][11] This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles include enolates, amines, stabilized carbanions, and even aromatic systems like indole.[9][11] The reaction proceeds via the formation of an enolate or related nucleophile, which then attacks the β-carbon of this compound.[6]

Michael_Addition_Workflow Start Start: Nucleophile (Nu⁻) and this compound Step1 Nucleophilic attack at β-carbon Start->Step1 Intermediate Resonance-stabilized carbanion intermediate Step1->Intermediate Step2 Protonation Intermediate->Step2 Product Final Michael Adduct Step2->Product

Caption: Generalized workflow of a Michael addition reaction with this compound.

Polymerization

This compound is highly prone to polymerization, a characteristic that underscores its reactivity.[6] This can occur through both radical and anionic mechanisms.

  • Anionic Polymerization: Due to the strongly electron-withdrawing nitro group which stabilizes a carbanion at the α-position, this compound readily undergoes anionic polymerization.[6] The process is initiated by nucleophilic addition to the double bond.[6]

  • Radical Polymerization: At low temperatures (e.g., -78 °C), this compound can self-polymerize via a radical mechanism.[4] This can be initiated by gamma ray irradiation in a solvent like THF.[4] The presence of water can also initiate polymerization.[4] The resulting polythis compound has been investigated for applications in energetic materials due to its high nitrogen content and positive heat of formation.[6]

Other Reactions

This compound can also participate in ene reactions and[3][3]-sigmatropic rearrangements.[6][12] The nitro group in the resulting products is a versatile functional handle that can be reduced to an amine or converted to a carbonyl group via the Nef reaction, further expanding its synthetic utility.[11][13]

Synthesis and Handling

Synthesis

The most common laboratory synthesis of this compound involves the dehydration of 2-nitroethanol (B1329411).[1][14][15] This is typically achieved by heating 2-nitroethanol with a dehydrating agent like phthalic anhydride (B1165640), followed by distillation of the product.[14][15]

Experimental Protocol: Synthesis of this compound from 2-Nitroethanol

  • Reactants: 2-Nitroethanol and phthalic anhydride.

  • Procedure (General):

    • 2-Nitroethanol is mixed with phthalic anhydride in a distillation apparatus.

    • The mixture is heated, causing dehydration of the 2-nitroethanol.

    • This compound is formed and distills from the reaction mixture. It can be collected under reduced pressure to minimize thermal decomposition.[15]

    • The collected product is a lachrymatory oil.[1]

  • Purification: The crude product can be further purified, for example, by column chromatography if necessary for specific applications.[14]

Stability and Storage

This compound is notoriously unstable and readily decomposes or polymerizes at room temperature.[1][4] It is also sensitive to polymerization initiated by traces of water or bases.[1][4]

To mitigate its instability, several stabilization strategies are employed:

  • Refrigeration: Storing this compound at low temperatures (-10 °C) significantly extends its shelf life.[4][6]

  • Solvent Stabilization: Solutions of this compound in dry benzene (e.g., 10%) can be stable for up to six months when refrigerated.[1][4] The use of polar aprotic solvents like dichloromethane (B109758) in combination with radical inhibitors (e.g., t-butyl alcohol) can also enhance stability.[6][16]

Safety and Handling

This compound is a hazardous compound and must be handled with appropriate safety precautions.

  • Toxicity: It is suspected to be harmful if inhaled or ingested and can cause irritation to the skin, eyes, and respiratory system.[3][6]

  • Flammability: It is a flammable liquid.[6]

  • Reactivity Hazards: It can react violently with strong oxidizing agents and bases.[6] Polymerization can be violent, especially in the presence of bases.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.[17][18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][19]

  • Keep away from heat, sparks, and open flames.[18][20]

  • Ground and bond containers when transferring the material to prevent static discharge.[18]

  • In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[19]

  • For spills, eliminate all ignition sources and use non-sparking tools for cleanup.[18][20]

Applications in Research and Development

The rich reactivity of this compound makes it a valuable C2 synthon in organic synthesis. It is a key intermediate in the construction of complex molecular architectures found in natural products and pharmaceuticals.[11] Its ability to introduce a nitroethyl group, which can be subsequently transformed into other functional groups, provides synthetic chemists with a powerful tool for molecular design and drug development.[11] Furthermore, its polymerization leads to materials with potential applications in the field of organic electronics and energetic materials.[6]

Conclusion

This compound is a molecule of significant synthetic potential, defined by the pronounced electrophilicity of its double bond. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is paramount for its safe and effective use. This guide provides a foundational repository of technical data to aid researchers, scientists, and drug development professionals in harnessing the synthetic power of this versatile reagent.

References

An In-depth Technical Guide to the Synthesis of Nitroethylene from 2-Nitroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroethylene is a valuable and highly reactive synthetic intermediate, pivotal in the construction of a variety of complex organic molecules, including key precursors for pharmaceuticals. Its synthesis is a critical process for research and development in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the predominant synthetic route to this compound: the dehydration of 2-nitroethanol (B1329411).

This document details the necessary experimental protocols, from the preparation of the 2-nitroethanol precursor to its conversion to this compound. Quantitative data from various sources have been compiled to offer a comparative analysis of yields and reaction conditions. Furthermore, this guide includes detailed safety protocols for handling the hazardous materials involved and provides insights into the applications of this compound in the synthesis of prominent pharmaceutical agents. All experimental methodologies are presented with clarity to ensure reproducibility, and key chemical transformations and workflows are visualized through detailed diagrams.

Synthesis of the Precursor: 2-Nitroethanol

The common and cost-effective method for preparing 2-nitroethanol involves the base-catalyzed condensation of nitromethane (B149229) with formaldehyde.[1][2] This Henry reaction is widely used due to the ready availability of the starting materials.

Experimental Protocol: Synthesis of 2-Nitroethanol

This protocol is adapted from established literature procedures.[2]

Materials and Equipment:

  • 5-liter, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Nitromethane (freshly distilled)

  • Paraformaldehyde (trioxymethylene)

  • 3N Methanolic potassium hydroxide (B78521) solution

  • Concentrated sulfuric acid

  • Diphenyl ether

  • Standard distillation apparatus with vacuum capability

  • Ice bath

Procedure:

  • A suspension of paraformaldehyde (125 g, 4.16 moles) in freshly distilled nitromethane (2.5 L, 46.6 moles) is placed in the 5-liter flask.[2]

  • The mixture is stirred vigorously, and 3N methanolic potassium hydroxide solution is added dropwise until the paraformaldehyde begins to dissolve, and the suspension becomes clearer (approximately 10 mL). The temperature will rise by about 13-14°C.[2]

  • Stirring is continued for one hour after the addition of the alkaline solution is complete.[2]

  • The added alkali is then neutralized by the dropwise addition of concentrated sulfuric acid (1 mL) until the pH is approximately 4.[2] The mixture is stirred for an additional hour.

  • The precipitated potassium sulfate (B86663) is removed by filtration.[2]

  • Excess nitromethane is removed from the filtrate by distillation under reduced pressure (aspirator pressure, water-bath at 40–50°C).[2]

  • The golden-yellow residue (315–365 g) is transferred to a 1-liter flask containing an equal weight of diphenyl ether.[2]

  • The mixture is distilled under high vacuum. The main fraction, a two-phase distillate of 2-nitroethanol and diphenyl ether, is collected at 54–57°C at approximately 0.10 mm Hg.[2]

  • The collected main fraction is placed in a separatory funnel, and the lower layer of crude 2-nitroethanol (185–200 g) is separated.[2]

  • The crude 2-nitroethanol is extracted with an equal volume of light petroleum ether or hexane. The lower layer of purified 2-nitroethanol is collected.[2]

Quantitative Data for 2-Nitroethanol Synthesis
ParameterValueReference
Yield 46–49% (based on paraformaldehyde)[2]
Purity ~98 mole %[2]
Refractive Index (n²⁵D) 1.4432–1.4433[2]

Core Synthesis: Dehydration of 2-Nitroethanol to this compound

The most reliable and frequently cited method for the synthesis of this compound is the dehydration of 2-nitroethanol using phthalic anhydride (B1165640) as the dehydrating agent.[1][3] This method allows for the in-situ distillation of the volatile this compound product.

Experimental Protocol: Dehydration of 2-Nitroethanol

This protocol is based on established procedures.[2]

Materials and Equipment:

  • 250-mL, one-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus with a short path still head

  • Heating mantle

  • Ice bath

  • 2-Nitroethanol

  • Phthalic anhydride

  • Anhydrous magnesium sulfate

Procedure:

  • A 250-mL, one-necked, round-bottomed flask is charged with phthalic anhydride (96.5 g, 0.65 mol) and 2-nitroethanol (52.5 g, 0.50 mol).

  • The flask is equipped for distillation, and the receiving flask is cooled in an ice bath.

  • The reaction mixture is heated to 180°C with stirring.[4]

  • As the mixture darkens, this compound co-distills with water at a boiling point of 50–65°C under reduced pressure (approximately 110 mm Hg).[4]

  • The distillation is continued until no more product is collected.

  • The distillate is transferred to a separatory funnel, and the lower layer containing this compound is separated from the aqueous layer.

  • The organic layer is dried over anhydrous magnesium sulfate.

Caution: this compound is highly reactive and prone to polymerization, especially in the presence of bases. It is also a potent lachrymator and should be handled in a well-ventilated fume hood.[4] Distillation of this compound can be hazardous and may result in explosions if not performed with extreme care.[3] It is recommended to prepare and use this compound in solution whenever possible.[5]

Alternative Dehydration Methods

While phthalic anhydride is the most common dehydrating agent, other methods have been reported, though they are less frequently used for the preparation of this compound. These include the use of phosphorus pentoxide or strong acids like sulfuric or phosphoric acid.[6] However, these strong acids can lead to charring and the formation of byproducts.

Quantitative Data for this compound Synthesis
Dehydrating AgentYieldReference
Phthalic Anhydride55-72%[4]
Ferric Nitrate (from acrylic acid)up to 80%[1][3]

Spectroscopic and Physical Data

2-Nitroethanol
PropertyValueReference
Molecular Formula C₂H₅NO₃[7]
Molecular Weight 91.07 g/mol [7]
Appearance Colorless to light yellow liquid[2]
Boiling Point 193.8°C at 760 mmHg[7]
¹H NMR (CDCl₃, 300 MHz) δ 4.53 (t, J=5.4 Hz, 2H), 3.95 (t, J=5.4 Hz, 2H), 2.85 (br s, 1H)[8]
Mass Spectrum (EI) Major peaks at m/z 46, 31, 29, 27[9]
This compound
PropertyValueReference
Molecular Formula C₂H₃NO₂[4]
Molecular Weight 73.05 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 98.5°C[4]
¹H NMR (CDCl₃, 60 MHz) δ 7.3 (dd, J=15, 7 Hz, 1H), 6.5 (dd, J=15, 2 Hz, 1H), 5.8 (dd, J=7, 2 Hz, 1H)[10]
IR (neat) 1645 (C=C), 1540, 1350 (NO₂) cm⁻¹

Safety and Handling

2-Nitroethanol:

  • Hazards: Irritating to the eyes, skin, and respiratory tract.[7] May be harmful if swallowed or inhaled. Can decompose exothermically at elevated temperatures.[11]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heating without proper precautions, as distillation residues can be explosive.[2]

This compound:

  • Hazards: Highly reactive and can polymerize violently, especially in the presence of impurities or bases.[4] It is a potent lachrymator and is toxic.[12] Distillation can be extremely dangerous and may lead to explosions.[3]

  • Handling: Handle with extreme caution in a well-ventilated fume hood. Use appropriate PPE. It is recommended to prepare and use this compound in solution to minimize the risk of polymerization.[5] Store refrigerated in a solution with a radical inhibitor if necessary.

Applications in Drug Development

This compound is a versatile building block in organic synthesis due to its electron-deficient double bond, which makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[2] These properties have been exploited in the synthesis of several pharmaceutical compounds.

  • Ranitidine (B14927) and Nizatidine (B1679011): this compound derivatives are key intermediates in the synthesis of the H₂-receptor antagonists ranitidine and nizatidine, which are used to treat peptic ulcers.[9][13] In these syntheses, a substituted nitroethenediamine is a crucial precursor.

  • Aliskiren (B1664508): A precursor to the renin inhibitor Aliskiren, used for treating hypertension, can be synthesized via a stereoselective nitroaldol (Henry) reaction involving a nitroalkane, showcasing the utility of the nitro group in complex molecule synthesis.[11][14]

Visualizations

Reaction Scheme: Synthesis of this compound

G 2-Nitroethanol 2-Nitroethanol This compound This compound 2-Nitroethanol->this compound Dehydration Phthalic Anhydride Phthalic Anhydride Phthalic Acid Phthalic Acid Heat Heat (Δ)

Caption: Overall reaction for the dehydration of 2-nitroethanol.

Experimental Workflow: From 2-Nitroethanol to this compound

G Experimental Workflow A 1. Reactants Charging (2-Nitroethanol + Phthalic Anhydride) B 2. Reaction Setup (Distillation Apparatus) A->B C 3. Heating and Reaction (180°C with stirring) B->C D 4. In-situ Distillation (Collection of this compound/Water) C->D E 5. Phase Separation (Separatory Funnel) D->E F 6. Drying (Anhydrous MgSO₄) E->F G 7. Product (this compound) F->G

Caption: Step-by-step workflow for this compound synthesis.

Proposed Reaction Mechanism

G Proposed Dehydration Mechanism cluster_0 Step 1: Esterification cluster_1 Step 2: Intramolecular Proton Transfer cluster_2 Step 3: Elimination (E2-like) A 2-Nitroethanol attacks phthalic anhydride B Formation of a hemiester intermediate A->B C Carboxylate abstracts proton from hydroxyl group D Formation of a zwitterionic intermediate C->D E Carboxylate acts as internal base, abstracts α-proton F Concomitant elimination of phthalic acid and formation of the double bond E->F G This compound + Phthalic Acid F->G Products

Caption: Proposed mechanism for the dehydration reaction.

Conclusion

The synthesis of this compound from 2-nitroethanol via dehydration with phthalic anhydride remains the most practical and well-documented method for laboratory-scale preparations. This guide has provided the essential technical details, including comprehensive experimental protocols, quantitative data, and critical safety information, to enable researchers, scientists, and drug development professionals to safely and effectively produce this versatile synthetic intermediate. The applications of this compound in the synthesis of important pharmaceuticals underscore its significance in medicinal chemistry. Adherence to the detailed procedures and safety precautions outlined herein is paramount for the successful and safe synthesis of this compound.

References

The In-Situ Generation of Nitroethylene for Diels-Alder Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroethylene, a powerful dienophile in Diels-Alder reactions, is often generated in-situ due to its high reactivity and instability. This technical guide provides an in-depth overview of the primary methods for the in-situ generation of this compound, focusing on the use of stable precursors such as 2-nitroethanol (B1329411) and its derivatives. This document offers detailed experimental protocols, a comparative analysis of reaction yields with various dienes, and visualizations of the reaction pathways and experimental workflows to aid researchers in the effective application of these synthetic strategies.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis for the construction of six-membered rings.[1] this compound stands out as a highly reactive dienophile due to the electron-withdrawing nature of the nitro group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. However, its utility is hampered by its propensity to polymerize and its overall instability. To circumvent these challenges, the in-situ generation of this compound from stable, readily available precursors has become the preferred strategy for its use in Diels-Alder reactions.

This guide details the most common and effective methods for the in-situ generation of this compound, providing researchers with the necessary information to select the most appropriate precursor and reaction conditions for their specific synthetic targets. The primary precursors discussed are 2-nitroethanol, 2-nitroethyl phenyl sulfoxide (B87167), and 2-acetoxy-nitroethane.

Methods of In-Situ this compound Generation

Dehydration of 2-Nitroethanol

The most direct method for the in-situ generation of this compound is the dehydration of 2-nitroethanol. This is typically achieved by heating 2-nitroethanol with a dehydrating agent, most commonly phthalic anhydride (B1165640). The this compound is generated in the reaction mixture and is immediately trapped by the diene present.

Elimination from 2-Nitroethyl Phenyl Sulfoxide

2-Nitroethyl phenyl sulfoxide serves as an excellent precursor for the thermal generation of this compound. Upon heating, it undergoes a syn-elimination to furnish this compound and phenylsulfenic acid. This method offers the advantage of generating this compound under neutral conditions.

Base-Mediated Elimination from 2-Acetoxy-nitroethane

Derivatives of 2-nitroethanol, such as 2-acetoxy-nitroethane, can be used to generate this compound in situ through a base-mediated elimination reaction. The use of a non-nucleophilic base, such as triethylamine (B128534), is crucial to avoid side reactions. This method allows for the generation of this compound at lower temperatures compared to thermal methods.

Quantitative Data on Diels-Alder Reactions

The choice of precursor for the in-situ generation of this compound can influence the yield of the Diels-Alder adduct. The following tables summarize the available quantitative data for the reaction of in-situ generated this compound with various dienes.

Table 1: Diels-Alder Reactions with this compound Generated from 2-Nitroethanol and Phthalic Anhydride

DieneReaction ConditionsYield (%)Reference
Anthracene (B1667546)Xylene, refluxHigh[2][3]
CyclopentadieneNot specifiedHigh[4]
FuranEthyl acetate, sealed vial, refrigerationModerate[5]

Table 2: Diels-Alder Reactions with this compound Generated from 2-Nitroethyl Phenyl Sulfoxide

DieneReaction ConditionsYield (%)Reference
Various DienesToluene, reflux, 12 h80-95[6]
AnthraceneNot specified95[6]

Table 3: Diels-Alder Reactions with this compound Generated from 2-Acetoxy-nitroethane

DieneReaction ConditionsYield (%)Reference
Azomethine YlidesDry toluene, 0 °C, AgOAcModerate to GoodNot specified in search results

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for performing a Diels-Alder reaction with in-situ generated this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select Diene and This compound Precursor reagents Prepare Reactants and Solvent start->reagents glassware Assemble Dry Glassware (e.g., Reflux Setup) reagents->glassware mix Combine Diene, Precursor, and Solvent glassware->mix generate In-situ Generation of this compound (Heating or Base Addition) mix->generate react Diels-Alder Reaction generate->react monitor Monitor Reaction (e.g., TLC) react->monitor cool Cool Reaction Mixture monitor->cool extract Extraction and Washing cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Recrystallization, Chromatography) concentrate->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for Diels-Alder reactions.

Protocol 1: Diels-Alder Reaction of Anthracene with this compound from 2-Nitroethanol

Materials:

  • Anthracene

  • 2-Nitroethanol

  • Phthalic anhydride

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add anthracene (1.0 eq), 2-nitroethanol (1.2 eq), and phthalic anhydride (1.2 eq).

  • Add anhydrous xylene to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to anthracene).

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold xylene.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Diels-Alder Reaction using 2-Nitroethyl Phenyl Sulfoxide

Materials:

  • Diene of choice

  • 2-Nitroethyl phenyl sulfoxide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the diene (1.0 eq) and 2-nitroethyl phenyl sulfoxide (1.1 eq) in anhydrous toluene.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[6]

  • The reaction time will vary depending on the diene used (e.g., 12 hours).[6] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude adduct by column chromatography on silica (B1680970) gel.

Protocol 3: Diels-Alder Reaction with this compound from 2-Acetoxy-nitroethane

Materials:

  • Diene of choice

  • 2-Acetoxy-nitroethane

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve the diene (1.0 eq) and 2-acetoxy-nitroethane (1.2 eq) in an anhydrous solvent in a round-bottom flask at 0 °C under an inert atmosphere.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways described in this guide.

nitroethylene_generation cluster_precursors This compound Precursors cluster_conditions Generation Conditions nitroethanol 2-Nitroethanol This compound This compound nitroethanol->this compound Dehydration sulfoxide 2-Nitroethyl Phenyl Sulfoxide sulfoxide->this compound syn-Elimination acetate 2-Acetoxy-nitroethane acetate->this compound Base-mediated Elimination dehydration Phthalic Anhydride, Heat dehydration->nitroethanol elimination_thermal Heat elimination_thermal->sulfoxide elimination_base Base (e.g., Et3N) elimination_base->acetate

Caption: In-situ generation of this compound from various precursors.

diels_alder_pathway precursor This compound Precursor (e.g., 2-Nitroethanol) generation In-situ Generation precursor->generation Heat or Base This compound This compound (Dienophile) generation->this compound transition_state [4+2] Transition State This compound->transition_state diene Conjugated Diene diene->transition_state adduct Diels-Alder Adduct (Cyclohexene derivative) transition_state->adduct Concerted Cycloaddition

Caption: General pathway for the Diels-Alder reaction.

Conclusion

The in-situ generation of this compound provides a powerful and practical approach for its utilization in Diels-Alder reactions, overcoming the challenges associated with its instability. The choice of precursor—2-nitroethanol, 2-nitroethyl phenyl sulfoxide, or 2-acetoxy-nitroethane—offers flexibility in terms of reaction conditions, from thermal to base-mediated methods. This guide provides the essential data and detailed protocols to enable researchers to effectively employ these methods in the synthesis of complex six-membered ring systems, which are prevalent in pharmaceuticals and other functional molecules. Further optimization of reaction conditions for specific diene substrates may be necessary to achieve maximum yields.

References

Nitroethylene as a Michael Acceptor: An In-depth Technical Guide for Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroethylene stands out as a potent Michael acceptor in organic synthesis, a characteristic owed to the strong electron-withdrawing nature of its nitro group. This property renders the β-carbon of its double bond highly electrophilic and susceptible to nucleophilic attack. This reactivity has been harnessed for the construction of a diverse array of molecular architectures, proving particularly valuable in the synthesis of precursors for pharmaceuticals. The Michael addition of various nucleophiles to this compound allows for the stereocontrolled introduction of a nitroethyl moiety, which can be further transformed into valuable functional groups, most notably primary amines. This guide provides a comprehensive overview of the core principles governing the use of this compound as a Michael acceptor, with a focus on quantitative data, detailed experimental protocols, and the illustration of key concepts through logical diagrams.

Core Principles of this compound's Reactivity

This compound (C₂H₃NO₂) is the simplest nitroalkene and is a highly reactive molecule due to the polarization of its carbon-carbon double bond by the electron-withdrawing nitro group (-NO₂). This polarization creates a significant partial positive charge on the β-carbon, making it an excellent electrophile for Michael addition reactions.[1][2] A wide variety of nucleophiles, including carbanions (from aldehydes, ketones, and malonates), heteroatomic nucleophiles (such as indoles and thiols), and organometallic reagents, can readily add to the β-position of this compound.[1][2]

The resulting Michael adducts, γ-nitro compounds, are versatile synthetic intermediates. The nitro group can be easily reduced to a primary amine, a functionality prevalent in many biologically active molecules and pharmaceuticals. This transformation provides a straightforward route to γ-amino acids and their derivatives, which are important in neuroscience and drug development.[3][4][5]

Quantitative Data Presentation

The following tables summarize quantitative data for the Michael addition of various nucleophiles to this compound, highlighting the yields and stereoselectivities achieved under different catalytic conditions.

Table 1: Asymmetric Michael Addition of Aldehydes to this compound [4][6][7]

AldehydeCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
n-Pentanal(S)-Diphenylprolinol silyl (B83357) ether (2)3-Nitrobenzoic acid (5)Toluene (B28343)3196>95
Isovaleraldehyde(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)Toluene23249398
Propanal(S)-Diphenylprolinol silyl ether (10)4-Nitrophenol (20)Toluene0249599
Cyclohexanecarboxaldehydetrans-4-Hydroxy-N-(pyridin-2-yl)pyrrolidine-2-carboxamide (10)-CH₂Cl₂20489299
3-Phenylpropanal(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)Toluene3249499

Table 2: Asymmetric Michael Addition of Ketones to this compound [6]

KetoneCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (syn) (%)
Cyclohexanone(R,R)-1,2-Diphenylethylenediamine-derived thiourea (B124793) (10)4-Nitrophenol (10)WaterRT729595:598
Acetone(R,R)-1,2-Diphenylethylenediamine-derived thiourea (10)4-Nitrophenol (10)WaterRT9688-90
Cyclopentanone(R,R)-1,2-Diphenylethylenediamine-derived thiourea (10)4-Nitrophenol (10)WaterRT729293:797

Table 3: Michael Addition of Other Nucleophiles to this compound

NucleophileCatalyst/Base (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Indole (B1671886)HY Zeolite (10)Solvent-free500.592[8]
Diethyl malonateThiourea (10)Solvent-freeRT4890[9]
ThiophenolTriethylamine (cat.)THFRT-High[10]
Phenylmagnesium bromide-Ether---[11]

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of an Aldehyde to this compound

This protocol is adapted from the work of Chi, Gellman, and co-workers for the synthesis of enantioenriched γ-nitro aldehydes.[4]

Materials:

  • (S)-Diphenylprolinol silyl ether (catalyst)

  • 3-Nitrobenzoic acid (co-catalyst)

  • Aldehyde (substrate)

  • This compound (reagent)

  • Anhydrous toluene (solvent)

  • Sodium borohydride (B1222165) (for optional reduction for ee determination)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol, 2 mol%).

  • Add the 3-nitrobenzoic acid co-catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (1.0 mL) and stir until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., 3 °C) using a cooling bath.

  • Add the aldehyde (1.2 mmol, 1.2 equivalents) to the stirred solution.

  • Slowly add a solution of this compound (1.0 mmol, 1.0 equivalent) in anhydrous toluene (1.0 mL) via syringe pump over 1 hour.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro aldehyde.

  • For enantiomeric excess (ee) determination, the crude aldehyde can be dissolved in methanol, cooled to 0 °C, and reduced with sodium borohydride. The resulting alcohol is then analyzed by chiral HPLC.

General Procedure for the Michael Addition of Indole to this compound

This protocol is based on the use of a solid acid catalyst for the synthesis of 3-(2-nitroethyl)indoles.[8]

Materials:

  • Indole (substrate)

  • This compound (reagent)

  • HY Zeolite (catalyst)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, mix indole (1.0 mmol, 1.0 equivalent) and HY Zeolite (10 mol%).

  • Add this compound (1.2 mmol, 1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • After completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-(2-nitroethyl)indole.

Mandatory Visualizations

General Mechanism of the Michael Addition to this compound

Michael_Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product This compound This compound (Michael Acceptor) TS [Transition State] This compound->TS Nucleophilic Attack on β-carbon Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->TS Enolate Enolate Intermediate TS->Enolate C-Nu Bond Formation Michael_Adduct Michael Adduct (γ-Nitro Compound) Enolate->Michael_Adduct Protonation

Caption: General mechanism of the Michael addition of a nucleophile to this compound.

Experimental Workflow for Asymmetric Michael Addition

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add catalyst and co-catalyst start->setup dissolve Dissolve in Anhydrous Solvent setup->dissolve cool Cool to Reaction Temperature dissolve->cool add_aldehyde Add Aldehyde cool->add_aldehyde add_this compound Slowly Add This compound Solution add_aldehyde->add_this compound react Stir and Monitor by TLC add_this compound->react quench Quench Reaction react->quench extract Aqueous Workup and Extraction quench->extract purify Purification by Column Chromatography extract->purify characterize Characterization: - NMR, MS - Chiral HPLC for ee purify->characterize end End Product characterize->end

Caption: Experimental workflow for a typical asymmetric Michael addition to this compound.

Application in GABA Analog Synthesis

GABA_Synthesis start Start: Aldehyde + this compound michael_addition Asymmetric Michael Addition (Organocatalyzed) start->michael_addition gamma_nitro_aldehyde γ-Nitro Aldehyde michael_addition->gamma_nitro_aldehyde reduction_nitro Reduction of Nitro Group (e.g., H₂, Pd/C) gamma_nitro_aldehyde->reduction_nitro gamma_amino_aldehyde γ-Amino Aldehyde reduction_nitro->gamma_amino_aldehyde oxidation_aldehyde Oxidation of Aldehyde (e.g., Jones Oxidation) gamma_amino_aldehyde->oxidation_aldehyde gaba_analog γ-Amino Acid (GABA Analog) e.g., Pregabalin precursor oxidation_aldehyde->gaba_analog end Drug Candidate gaba_analog->end

Caption: Synthetic pathway to GABA analogs utilizing a this compound Michael addition.

Signaling Pathway Modulation by Nitro-Lipids

Signaling_Pathway nitro_lipid Nitro-Fatty Acid (Michael Acceptor) michael_adduct Covalent Adduct (Post-Translational Modification) nitro_lipid->michael_adduct Michael Addition protein_thiol Protein with Nucleophilic Thiol (Cys-SH) protein_thiol->michael_adduct protein_inactivation Inhibition of Pro-inflammatory Signaling Proteins (e.g., NF-κB) michael_adduct->protein_inactivation anti_inflammatory Anti-inflammatory Response protein_inactivation->anti_inflammatory

Caption: Mechanism of anti-inflammatory action by nitro-fatty acids via Michael addition.

Applications in Drug Development

The synthetic utility of this compound as a Michael acceptor is prominently showcased in the synthesis of pharmaceutically active compounds. The ability to introduce a masked amino group in a stereocontrolled manner is of paramount importance in drug discovery.

A notable application is in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are used to treat a variety of neurological disorders.[3][5] For instance, the blockbuster drug Pregabalin, used to treat epilepsy and neuropathic pain, can be synthesized via a route where the key stereocenter is established through an asymmetric Michael addition to a nitroalkene.[3][5] The nitro group in the adduct is then reduced to the corresponding amine to furnish the final GABA analog.

Furthermore, the Michael addition reactivity of nitroalkenes is a key mechanism of action for some endogenous signaling molecules. Nitro-fatty acids, formed in vivo, can act as anti-inflammatory agents by undergoing Michael addition with nucleophilic cysteine residues in proteins, thereby modulating their function.[12][13] This covalent modification can inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.[13] This understanding opens avenues for the design of novel anti-inflammatory drugs that mimic this mechanism.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its high reactivity as a Michael acceptor, coupled with the synthetic flexibility of the resulting γ-nitro adducts, provides efficient pathways to a wide range of valuable molecules. The advent of asymmetric organocatalysis has further expanded its utility, enabling the synthesis of complex chiral building blocks with high enantioselectivity. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this compound in the creation of novel therapeutics. The continued exploration of new catalysts and reaction conditions for the Michael addition of this compound will undoubtedly lead to even more innovative and efficient synthetic strategies in the future.

References

The Synthetic Chemist's Gateway: A Technical Guide to the Key Reactions of Nitroethylene for Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroethylene, a potent and versatile C2-synthon, stands as a cornerstone in modern organic synthesis. Its electron-deficient nature, a direct consequence of the powerful electron-withdrawing nitro group, renders it highly reactive towards a plethora of nucleophiles and dienes. This reactivity profile has established this compound as an invaluable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This in-depth technical guide explores the core reactions of this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its synthetic potential.

Core Reactions of this compound

The synthetic utility of this compound is primarily centered around three key transformations: Michael additions, Diels-Alder reactions, and reductions. These reactions provide access to a diverse array of functionalized intermediates, which can be further elaborated into valuable target molecules.

Michael Addition: The Conjugate Addition of Nucleophiles

The Michael addition, or 1,4-conjugate addition, is arguably the most fundamental reaction of this compound. A wide range of soft nucleophiles readily add to the β-carbon of the nitroalkene, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting nitroalkane products are versatile intermediates, as the nitro group can be subsequently transformed into other functional groups such as amines or carbonyls.

Quantitative Data for Michael Addition Reactions of this compound

NucleophileCatalyst/ConditionsSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee %)Reference(s)
Propanal(S)-Diphenylprolinol silyl (B83357) ether (20 mol%)Toluene (B28343)2595>99[1]
Isovaleraldehyde(S)-Diphenylprolinol silyl ether (1 mol%), 4-Nitrophenol (B140041) (1.2 mol%)Toluene209899[1]
Cyclohexanone(R,R)-DPEN-thiourea (10 mol%), 4-Nitrophenol (10 mol%)WaterRT9598 (syn)[2]
ThiophenolEt3N (catalytic)THFRT>95N/A
IndoleNo catalystBenzeneRT80N/A

Experimental Protocol: Organocatalytic Michael Addition of an Aldehyde to this compound

This protocol is adapted from the work of Hayashi et al. for the enantioselective Michael addition of aldehydes to nitroalkenes.[1]

Materials:

  • (S)-Diphenylprolinol silyl ether catalyst

  • 4-Nitrophenol co-catalyst

  • Aldehyde (e.g., isovaleraldehyde)

  • This compound

  • Toluene, anhydrous

  • Sodium borohydride (B1222165) (for optional reduction)

  • Methanol (B129727) (for optional reduction)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (1 mol%) and 4-nitrophenol (1.2 mol%).

  • Add anhydrous toluene to dissolve the catalyst and co-catalyst.

  • Cool the solution to the desired reaction temperature (e.g., 20 °C).

  • Add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Slowly add a solution of this compound (1.2 equivalents) in anhydrous toluene via a syringe pump over a period of time to control the reaction rate and minimize side reactions.

  • Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude γ-nitroaldehyde can be purified by flash column chromatography.

  • Optional Reduction: For determination of enantiomeric excess and further synthetic transformations, the crude γ-nitroaldehyde can be dissolved in methanol, cooled to 0 °C, and treated with sodium borohydride to yield the corresponding γ-nitroalcohol.

Reaction Pathway: Organocatalytic Michael Addition

Michael_Addition Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Amine Catalyst Zwitterion Zwitterionic Intermediate Enamine->Zwitterion + this compound This compound This compound Iminium Iminium Intermediate Zwitterion->Iminium Protonation Iminium->Catalyst Regeneration Product γ-Nitroaldehyde Product Iminium->Product Hydrolysis

Caption: Enamine-catalyzed Michael addition of an aldehyde to this compound.

Diels-Alder Reaction: [4+2] Cycloaddition

As a potent dienophile due to its electron-deficient nature, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienes.[3] This reaction provides a powerful and stereocontrolled method for the synthesis of six-membered rings containing a nitro group, which can then be further manipulated.

Quantitative Data for Diels-Alder Reactions of this compound

DieneCatalyst/ConditionsSolventTemp. (°C)Yield (%)Endo/Exo RatioReference(s)
Cyclopentadiene (B3395910)No catalystEther0>90Endo favored[4]
FuranNo catalystNeat25ModerateExo favored[5][6]
AnthraceneNo catalystXyleneRefluxHighN/A

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol is a general procedure based on the known reactivity of this compound with cyclopentadiene.[4]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethyl ether or Dichloromethane, anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask containing a solution of freshly cracked cyclopentadiene (1.2 equivalents) in anhydrous diethyl ether at 0 °C (ice bath), add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise with stirring.

  • Maintain the reaction mixture at 0 °C and monitor the disappearance of the reactants by TLC. The reaction is typically rapid.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude adduct, 5-nitrobicyclo[2.2.1]hept-2-ene, can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization if it is a solid.

Reaction Pathway: Diels-Alder Cycloaddition

Diels_Alder Diene Diene (e.g., Cyclopentadiene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (this compound) Dienophile->TransitionState Product Cycloadduct (e.g., Nitrobicycloheptene) TransitionState->Product Concerted

Caption: Concerted [4+2] Diels-Alder reaction of a diene with this compound.

Reduction of the Nitro Group and Alkene

The nitro group of this compound and its derivatives can be reduced to either a nitroalkane or an amine, while the double bond can also be saturated. The choice of reducing agent dictates the final product, offering a versatile entry into different classes of compounds.

Quantitative Data for Reduction Reactions of this compound and Derivatives

SubstrateReducing Agent/ConditionsSolventProductYield (%)Reference(s)
This compoundNaBH4THF/MeOH2-NitroethaneHigh[7]
This compoundLiAlH4THF2-AminoethanolGood[8][9]
This compoundH2, Pd/CEthanol2-AminoethanolHigh[8][9]
β-NitrostyreneNaBH4, CuCl2IPA/Water2-Phenylethylamine62-83[10]

Experimental Protocol: Reduction of this compound to 2-Nitroethane with Sodium Borohydride

This protocol is adapted from a general procedure for the reduction of nitroalkenes to nitroalkanes.[7]

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of anhydrous THF and methanol (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The disappearance of the yellow color of the nitroalkene can be used to monitor the reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for approximately 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-nitroethane. Further purification can be achieved by distillation if necessary.

Experimental Protocol: Reduction of this compound to 2-Aminoethanol with Lithium Aluminum Hydride

This is a general procedure for the reduction of aliphatic nitro compounds to amines using LiAlH4.[8][9] Caution: LiAlH4 is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH4 (2.0-3.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel to the LiAlH4 suspension with vigorous stirring. Control the addition rate to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-aminoethanol. The product can be purified by distillation.

Application in Drug Development: Synthesis of GABA Analogues

The synthetic intermediates derived from this compound reactions are of significant interest in drug development. A prominent example is the synthesis of γ-aminobutyric acid (GABA) analogues, which are a class of drugs used to treat neurological disorders. For instance, the Michael addition of aldehydes to this compound provides γ-nitroaldehydes, which are key precursors to β-substituted GABA derivatives like Pregabalin. Similarly, intermediates from this compound chemistry have been utilized in the synthesis of Rolipram, a phosphodiesterase-4 inhibitor with antidepressant and anti-inflammatory properties.

Synthetic Workflow: From this compound to a GABA Analogue Precursor

GABA_Synthesis cluster_0 Michael Addition cluster_1 Oxidation cluster_2 Reduction This compound This compound Nitroaldehyde γ-Nitroaldehyde This compound->Nitroaldehyde + Aldehyde Aldehyde Aldehyde Nitroacid γ-Nitroacid Nitroaldehyde->Nitroacid Oxidation GABA_analogue β-Substituted GABA (e.g., Pregabalin) Nitroacid->GABA_analogue Reduction of Nitro Group

Caption: A simplified synthetic route to β-substituted GABA analogues starting from this compound.

Conclusion

This compound's inherent reactivity and the versatility of its reaction products make it an indispensable tool in the arsenal (B13267) of synthetic chemists. The Michael addition, Diels-Alder reaction, and various reduction pathways provide reliable and efficient access to a wide range of valuable synthetic intermediates. As demonstrated by its application in the synthesis of complex drug molecules, a thorough understanding of this compound's core reactions is crucial for researchers and scientists in the pharmaceutical industry. This guide provides a foundational framework of data, protocols, and workflows to facilitate the effective utilization of this powerful C2-synthon in the pursuit of novel chemical entities.

References

The Nitro Group in Nitroethylene: An In-depth Technical Guide on its Potent Electron-Withdrawing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. When appended to an ethylene (B1197577) moiety, it imbues the molecule with unique reactivity, making nitroethylene a valuable synthon in various chemical transformations. This technical guide provides a comprehensive overview of the profound electron-withdrawing effects of the nitro group in this compound, detailing its influence on the molecule's electronic structure, acidity, and reactivity. Quantitative data are presented to substantiate these effects, and detailed experimental protocols for the synthesis and key reactions of this compound are provided to facilitate its practical application in research and development.

Introduction

This compound (C₂H₃NO₂) is the simplest nitroalkene, characterized by a nitro group directly attached to a carbon-carbon double bond. The potent electron-withdrawing nature of the nitro group, arising from a combination of strong inductive and resonance effects, renders the double bond highly electron-deficient.[1] This electronic perturbation is the cornerstone of this compound's reactivity, making it a powerful electrophile and an exceptional Michael acceptor.[2] Its utility is widely recognized in organic synthesis for the construction of complex molecular architectures, including pharmaceuticals and natural products.[3] This guide will delve into the fundamental principles governing the electron-withdrawing properties of the nitro group in this compound and provide practical information for its synthetic applications.

Electronic Effects of the Nitro Group

The electron-withdrawing character of the nitro group in this compound is a manifestation of two primary electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a significant pull of electron density away from the adjacent carbon atom through the sigma (σ) bond framework. This effect polarizes the C-N bond and, by extension, the entire molecule.[4]

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the double bond onto its oxygen atoms through resonance. This delocalization further depletes the electron density of the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon.[5][6]

The interplay of these two effects is best illustrated by the resonance structures of this compound:

Caption: Resonance delocalization in this compound.

Quantitative Assessment of Electron-Withdrawing Strength

The electron-withdrawing power of the nitro group can be quantified through various physicochemical parameters.

Hammett Substituent Constants
Constant Value Interpretation
σₚ (para)0.78[8][9]Strong electron-withdrawing effect through both resonance and induction.
σₘ (meta)0.71[9]Primarily inductive electron withdrawal.
σ⁻1.25[9]Enhanced resonance withdrawal when interacting with an electron-donating reaction center.
σ⁺0.79[9]Strong deactivating effect in electrophilic aromatic substitution.
Acidity of α-Hydrogens

The electron-withdrawing nitro group significantly increases the acidity of adjacent C-H bonds. In nitroalkanes, the α-protons are acidic enough to be removed by common bases, forming a resonance-stabilized nitronate anion.[10][11] This acidity is a direct consequence of the stabilization of the resulting carbanion by the nitro group.

Nitroalkane pKa (in H₂O)
Nitromethane10.2[10]
Nitroethane8.5[10]
2-Nitropropane7.7[10]
Spectroscopic Data

The electron-deficient nature of the this compound double bond is reflected in its NMR and IR spectra.

Spectroscopic Data Value Interpretation
¹H NMR (300 MHz, CCl₄) δ 5.87 (dd, J = 7.0, 1.4 Hz, 1H), 6.55 (dd, J = 14.6, 1.4 Hz, 1H), 7.12 (dd, J = 14.6, 7.0 Hz, 1H)[12]The downfield chemical shifts of the vinylic protons indicate a deshielding effect due to the electron-withdrawing nitro group.
¹³C NMR Not readily available in a single source, but expected to show a downfield shift for the β-carbon due to its electrophilic character.[13]The β-carbon is significantly deshielded.
IR (neat/KBr) ν 1534 cm⁻¹ (asymmetric NO₂ stretch), 1368 cm⁻¹ (symmetric NO₂ stretch)[14]Characteristic strong absorptions for the nitro group.

Reactivity of this compound

The pronounced electrophilicity of the β-carbon in this compound dictates its reactivity, making it a prime substrate for nucleophilic additions and cycloaddition reactions.

Michael Addition

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles, including amines, thiols, enolates, and carbanions.[2] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Michael_Addition This compound This compound (Michael Acceptor) Intermediate Resonance-Stabilized Nitronate Intermediate This compound->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Michael Adduct Intermediate->Product Protonation Protonation Protonation (H⁺ source) Protonation->Product Diels_Alder Diene Electron-Rich Diene (e.g., Cyclopentadiene) Transition_State Concerted [4+2] Transition State Diene->Transition_State Dienophile This compound (Dienophile) Dienophile->Transition_State Cycloadduct Diels-Alder Adduct Transition_State->Cycloadduct Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Synthetic Application Start Nitromethane + Formaldehyde Step1 Base-catalyzed Henry Reaction Start->Step1 Intermediate 2-Nitroethanol Step1->Intermediate Step2 Dehydration (e.g., Phthalic Anhydride) Intermediate->Step2 Product_NE This compound Step2->Product_NE Reaction1 Michael Addition Product_NE->Reaction1 Reaction2 Diels-Alder Reaction Product_NE->Reaction2 Reactant1 Nucleophile Reactant1->Reaction1 Reactant2 Diene Reactant2->Reaction2 Product1 Michael Adduct Reaction1->Product1 Product2 Diels-Alder Adduct Reaction2->Product2

References

Nitroethylene as a Dienophile in [4+2] Cycloaddition Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings with a high degree of stereochemical control. Nitroethylene has emerged as a potent dienophile in these reactions due to the strong electron-withdrawing nature of the nitro group, which significantly activates the double bond towards cycloaddition with a variety of dienes. This technical guide provides a comprehensive overview of the use of this compound as a dienophile, focusing on its reactivity, selectivity, and the mechanistic aspects of the reaction. Detailed experimental protocols for key reactions, quantitative data for a range of reaction systems, and visualizations of the underlying principles are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. The reactivity of the dienophile is a critical factor in the success of the reaction. Electron-withdrawing substituents on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

This compound is a highly effective dienophile due to the powerful electron-withdrawing nitro group, which makes the double bond electron-deficient and thus highly reactive towards electron-rich dienes. This high reactivity allows for [4+2] cycloadditions to proceed under thermal conditions and also opens the door for catalytic asymmetric variants.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction of this compound with dienes generally proceeds through a concerted, though often asynchronous, one-step mechanism. However, with certain dienes, the mechanism can be more complex. For instance, the reaction of 1-chloro-1-nitroethene (B13024322) with furan (B31954) has been shown to proceed via a domino process involving an initial hetero-Diels-Alder reaction followed by a[1][1] sigmatropic rearrangement. In contrast, the reaction with cyclopentadiene (B3395910) follows a one-step mechanism.

A key stereochemical aspect of the Diels-Alder reaction is the endo rule, which predicts that the dienophile's electron-withdrawing substituent will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing group and the developing π-system of the diene in the transition state. While the endo product is kinetically favored, the exo product is often thermodynamically more stable due to reduced steric hindrance.

Interestingly, in the case of the Diels-Alder reaction of nitroolefins with Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), an abnormal exo selectivity has been observed. This highlights that while the endo rule is a useful guideline, the stereochemical outcome can be influenced by the specific structures of the diene and dienophile.

Regioselectivity with Unsymmetrical Dienes

When an unsymmetrical diene, such as isoprene (B109036) or piperylene, reacts with this compound, two regioisomeric products are possible. The regioselectivity of the reaction is governed by the electronic properties of the substituents on the diene. In general, the reaction proceeds to form the constitutional isomer where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. For 1-substituted dienes, the "ortho" product is typically favored, while for 2-substituted dienes, the "para" product is the major isomer.

Quantitative Data on this compound Diels-Alder Reactions

The following tables summarize quantitative data for the [4+2] cycloaddition of this compound with various dienes under different reaction conditions.

Table 1: Asymmetric Diels-Alder Reaction of this compound with 5-Substituted Pentamethylcyclopentadienes Catalyzed by a Helical-Chiral Hydrogen Bond Donor

EntryDiene Substituent (R)CatalystYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
1H(M)-Catalyst95>99:192
2Me(M)-Catalyst96>99:193
3Ph(M)-Catalyst94>99:191
44-F-Ph(M)-Catalyst95>99:192
54-Cl-Ph(M)-Catalyst80>99:190

Data sourced from Takenaka et al. It is noted that for these reactions, exceedingly high π-facial selectivities were observed, with no exo isomer detected.

Table 2: Thermal Diels-Alder Reaction of Nitroolefins with Danishefsky's Diene

EntryNitroolefinYield (%)Diastereomeric Ratio (exo:endo)
1This compound652:1
2(E)-Nitrostyrene7810:1
3(E)-1-Nitropropene723:1

Data indicates a general preference for the exo product in these reactions.

Experimental Protocols

General Procedure for Asymmetric Nitroalkene Diels-Alder Reaction

This protocol is adapted from the work of Takenaka and coworkers for the reaction between a 5-substituted pentamethylcyclopentadiene and this compound using a helical-chiral hydrogen bond donor catalyst.

Materials:

  • 5-Substituted pentamethylcyclopentadiene (diene) (0.4 mmol)

  • This compound (0.2 mmol)

  • Helical-chiral hydrogen bond donor catalyst (10 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (0.7 mL)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the helical-chiral hydrogen bond donor catalyst (10 mol%).

  • Add anhydrous dichloromethane (0.7 mL) to dissolve the catalyst.

  • Add the 5-substituted pentamethylcyclopentadiene (0.4 mmol) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of this compound (0.2 mmol) in a minimal amount of anhydrous dichloromethane.

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Synthesis of 2-Nitro-bicyclo[2.2.1]hept-5-ene (Reaction of this compound with Cyclopentadiene)

This is a representative protocol for a thermal Diels-Alder reaction.

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). The monomeric cyclopentadiene (b.p. 41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like diethyl ether.

  • Slowly add the freshly prepared cyclopentadiene to the this compound solution at room temperature or while cooling in an ice bath. The reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the limiting reagent.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield 2-nitro-bicyclo[2.2.1]hept-5-ene as a mixture of endo and exo isomers.

Visualizations

Reaction Mechanism and Stereoselectivity Pathway

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Diene Diene (HOMO) Endo_TS Endo Transition State (Kinetically Favored) Diene->Endo_TS Exo_TS Exo Transition State (Thermodynamically Favored) Diene->Exo_TS This compound This compound (LUMO) (Dienophile) This compound->Endo_TS This compound->Exo_TS Endo_Product Endo Adduct (Major Kinetic Product) Endo_TS->Endo_Product Lower Activation Energy Exo_Product Exo Adduct (Major Thermodynamic Product) Exo_TS->Exo_Product Higher Activation Energy Endo_Product->Exo_Product Isomerization (High Temp.)

Caption: General pathway for the Diels-Alder reaction of this compound, showing the competing endo and exo transition states.

Experimental Workflow for Asymmetric Diels-Alder Reaction

Experimental_Workflow start Start: Prepare Reactants and Catalyst dissolve_catalyst Dissolve Catalyst in Anhydrous Solvent start->dissolve_catalyst add_diene Add Diene to Catalyst Solution dissolve_catalyst->add_diene cool_mixture Cool Reaction Mixture to Desired Temperature add_diene->cool_mixture add_dienophile Slowly Add this compound cool_mixture->add_dienophile reaction Stir and Monitor Reaction (e.g., by TLC) add_dienophile->reaction quench Quench Reaction (if necessary) reaction->quench concentrate Solvent Removal (Rotary Evaporation) quench->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Analysis of Product (Yield, dr, ee) purify->analyze end End: Purified Adduct analyze->end

Caption: A typical experimental workflow for a catalyzed asymmetric Diels-Alder reaction involving this compound.

Factors Influencing the Diels-Alder Reaction of this compound

Influencing_Factors cluster_reactivity Reactivity Factors cluster_selectivity Selectivity Factors cluster_conditions Reaction Conditions main Diels-Alder Reaction of this compound Reactivity Selectivity diene_electronics Diene Electronics (Electron-rich favored) main:f1->diene_electronics sterics Steric Hindrance main:f1->sterics stereoselectivity Stereoselectivity (Endo/Exo) main:f2->stereoselectivity regioselectivity Regioselectivity ('Ortho'/'Para') main:f2->regioselectivity enantioselectivity Enantioselectivity main:f2->enantioselectivity temperature Temperature (Kinetic vs. Thermodynamic Control) temperature->stereoselectivity influences catalyst Catalyst (Lewis Acid / Organocatalyst) catalyst->stereoselectivity influences catalyst->enantioselectivity enables reactivity reactivity catalyst->reactivity influences solvent Solvent Polarity solvent->reactivity influences

Caption: Key factors influencing the reactivity and selectivity of the Diels-Alder reaction with this compound.

Conclusion

This compound serves as a highly valuable and reactive dienophile for [4+2] cycloaddition reactions. Its strong electron-withdrawing nitro group ensures high reactivity, enabling the formation of six-membered rings under a variety of conditions. The stereochemical and regiochemical outcomes of these reactions are generally predictable based on established principles of the Diels-Alder reaction, although exceptions exist, providing opportunities for further investigation. The ability to engage this compound in catalytic asymmetric cycloadditions further enhances its utility in the synthesis of complex, chiral molecules relevant to the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this compound in their work.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroethylene, the simplest nitroalkene, is a highly valuable and reactive intermediate in organic synthesis, enabling the construction of complex molecules.[1][2] However, its utility is matched by its significant hazardous properties, demanding meticulous handling and adherence to stringent safety protocols. This guide provides an in-depth overview of the essential precautions for the safe management of this compound in a laboratory setting.

Core Properties and Hazards

This compound is a colorless to pale yellow liquid with a pungent odor.[3][4] Its high reactivity stems from the electron-withdrawing nitro group, which makes the double bond highly susceptible to nucleophilic attack and polymerization.[1][5] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂H₃NO₂[3][5]
Molar Mass73.05 g/mol [5]
AppearanceColorless liquid[3][5]
Density1.073 g/cm³[5]
Melting Point-55 °C[5]
Boiling Point98.5 °C[3][5]
Flash Point23.2 °C[5]
Vapor Pressure45.8 mmHg at 25°C[3][5]
Solubility in Water78.9 g/L[5]
Solubility in Organic SolventsVery soluble in ethanol, acetone, and benzene (B151609)[5]

The primary hazards associated with this compound are summarized in Table 2. It is a flammable liquid and is suspected to be harmful if inhaled or ingested.[1][3] Furthermore, it is a lachrymatory agent, causing irritation to the eyes, skin, and respiratory system.[3][4]

Table 2: Summary of this compound Hazards
HazardDescriptionReferences
Flammability Flammable liquid and vapor.[1][3]
Toxicity Suspected to be harmful if inhaled or ingested. May cause irritation to the skin, eyes, and respiratory system. Lachrymatory oil.[1][3][4]
Reactivity Highly reactive and can polymerize violently, especially in the presence of bases or water. Can react violently with strong oxidizers.[1][4][5]
Instability Decomposes at room temperature but can be stabilized in solution at low temperatures.[5]

Experimental Protocols: Safe Handling and Management

Adherence to detailed and robust protocols is critical for the safe use of this compound. The following sections outline procedures for handling, storage, disposal, and emergency response.

General Handling Protocol

All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.[6] A designated area for this compound work should be established.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves must be inspected before use and disposed of after handling.[6][8]

  • Body Protection: A flame-retardant lab coat, worn over personal clothing, is essential. For larger quantities, a chemically resistant apron and sleeves should be considered.[6]

  • Respiratory Protection: Work must be performed in a certified chemical fume hood to prevent inhalation of vapors.[6]

Handling Procedure:

  • Preparation: Before starting work, ensure that all necessary safety equipment, including a spill kit and fire extinguisher, is readily accessible. The fume hood sash should be kept at the lowest possible height.

  • Dispensing: Use a syringe or cannula for transferring this compound to minimize exposure. Avoid pouring.

  • Reaction Setup: Reactions involving this compound should be conducted in a closed system if possible. The reaction vessel should be placed in a secondary container.

  • Post-Handling: After use, all contaminated glassware and equipment must be decontaminated. Wipe down the work area thoroughly. Wash hands and any exposed skin immediately after handling.[7]

Handling_Workflow A Preparation B Don PPE A->B C Work in Fume Hood B->C D Dispense and Handle C->D E Decontaminate Equipment D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

General handling workflow for this compound.
Storage Protocol

Due to its instability, proper storage of this compound is crucial to prevent decomposition and polymerization.[5]

  • Temperature: Store in a refrigerator at -10 °C.[5][9]

  • Container: Keep in a tightly sealed, clearly labeled container.[8]

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]

  • Stabilization: this compound is more stable as a dilute solution. A 10% solution in dry benzene can be stored for up to six months when refrigerated.[4][9][10] The use of radical inhibitors like t-butyl alcohol can further enhance stability.[1]

  • Incompatibilities: Store away from bases, strong oxidizing agents, and water.[1][4]

Disposal Protocol

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Collection: Collect all this compound-containing waste in a designated, labeled, and sealed container.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted.

  • Disposal: Contact your institution's environmental health and safety (EHS) office for proper disposal procedures. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[8]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill Assess->Small Small Large Large Spill Assess->Large Large Contain Contain & Absorb Small->Contain Evacuate Evacuate Area Large->Evacuate CallEHS Call EHS/Emergency Response Evacuate->CallEHS Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Secure Secure Area CallEHS->Secure

Decision-making workflow for a this compound spill.

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

This compound is a potent and versatile reagent in chemical synthesis, but its hazardous nature necessitates a comprehensive understanding and implementation of rigorous safety protocols. By following the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and utilize this valuable compound in a safe and responsible manner. Always consult your institution's specific safety policies and procedures before working with this compound.

References

Spontaneous Polymerization of Nitroethylene at Low Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spontaneous polymerization of nitroethylene, with a specific focus on its behavior at low temperatures. This compound is a highly reactive monomer known for its propensity to undergo rapid anionic polymerization, a characteristic attributed to the strong electron-withdrawing nature of the nitro group, which activates the vinyl group towards nucleophilic attack. This guide synthesizes available data on the subject, offering insights into the polymerization mechanism, relevant kinetic data from related studies, and detailed experimental protocols.

Introduction

This compound (C₂H₃NO₂) is a valuable reagent in organic synthesis; however, its high reactivity presents significant challenges in its handling and storage due to spontaneous polymerization. This process can occur without the addition of an external initiator, particularly at elevated temperatures. Understanding and controlling this polymerization, especially at low temperatures where reaction pathways can be more selective, is crucial for its application in various fields, including the development of novel polymers and specialty chemicals. This guide aims to provide a comprehensive overview of the core principles governing this phenomenon.

The Mechanism of Polymerization

The polymerization of this compound predominantly follows an anionic mechanism. The electron-deficient β-carbon of the vinyl group is highly susceptible to nucleophilic attack, leading to the formation of a carbanionic propagating species.

Proposed Mechanism for Spontaneous (Self-Initiated) Polymerization

While the polymerization of this compound is often initiated by external agents like bases or radiation, true spontaneous or self-initiated polymerization at low temperatures is less documented. Based on related studies, a plausible mechanism involves the formation of a zwitterionic or diradical intermediate. A proposed pathway, drawing parallels with radiation-induced polymerization, is the formation of a dimeric dianion that initiates polymerization.

The initiation is thought to occur through the interaction of two this compound monomers. One monomer acts as a nucleophile, attacking the electron-deficient double bond of the other. This can lead to the formation of a zwitterionic intermediate, which then initiates the polymerization cascade.

Propagation then proceeds by the repeated addition of monomer units to the growing anionic chain end.

Termination in a purely spontaneous polymerization in an inert, anhydrous environment is theoretically absent, leading to a "living" polymer. However, in practice, termination can occur due to impurities such as water or other protic species.

Below is a logical diagram illustrating the proposed self-initiation and propagation pathway for the spontaneous anionic polymerization of this compound.

Spontaneous_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Impurity-driven) Monomer1 This compound Monomer Zwitterion Zwitterionic Intermediate Monomer1->Zwitterion Nucleophilic Attack Monomer2 This compound Monomer Monomer2->Zwitterion Dianion Dimeric Dianion Zwitterion->Dianion Dimerization Growing_Chain_n Growing Polymer Chain (n units) [...-CH(NO₂)-CH₂]⁻ Dianion->Growing_Chain_n Chain Growth Initiation Growing_Chain_n1 Growing Polymer Chain (n+1 units) [...-CH(NO₂)-CH₂-CH(NO₂)-CH₂]⁻ Growing_Chain_n->Growing_Chain_n1 Monomer Addition Monomer_n1 This compound Monomer Monomer_n1->Growing_Chain_n1 Terminated_Polymer Terminated Polymer Growing_Chain_n1->Terminated_Polymer Protic_Impurity Protic Impurity (e.g., H₂O) Protic_Impurity->Terminated_Polymer Protonation Experimental_Workflow A Preparation of Monomer Solution (this compound in DMF/THF) B Cooling of Monomer Solution (e.g., to -70°C) A->B D Addition of Initiator to Monomer Solution B->D C Preparation of Initiator Solution (n-Butyl Lithium in THF) C->D E Polymerization Reaction (Maintain low temperature with agitation) D->E F Quenching the Reaction (Addition of acidic methanol) E->F G Polymer Precipitation and Isolation (Filtration) F->G H Polymer Washing (with methanol) G->H I Polymer Dissolution (in DMF) H->I J Reprecipitation of Polymer (in acidic methanol) I->J K Final Polymer Isolation and Drying J->K

The Electron-Deficient Reactivity of Nitroethylene: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroethylene (C₂H₃NO₂) is a potent and versatile building block in organic synthesis. Its reactivity is dominated by the strong electron-withdrawing nature of the nitro group, which renders the double bond highly electrophilic and susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This technical guide provides an in-depth analysis of the polar reaction mechanisms of this compound, offering detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to empower researchers in the fields of organic synthesis and drug development.

Core Reactivity Principles

This compound's utility as a synthetic intermediate stems from its electron-deficient character. The nitro group, through both inductive and resonance effects, polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon. This makes this compound an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions. Consequently, it readily participates in reactions that form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized molecules. Common reactions include [4+2] and [3+2] cycloadditions, Michael additions, and reactions with various nucleophiles.[1]

[4+2] Cycloaddition: The Diels-Alder Reaction

As a potent dienophile, this compound readily undergoes [4+2] cycloaddition reactions with a variety of dienes. The electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. These reactions are often highly regioselective and stereoselective.

A classic example is the Diels-Alder reaction with cyclopentadiene (B3395910), which typically proceeds with high endo selectivity under thermal conditions.[2] Lewis acid catalysis can be employed to enhance the reaction rate and, in some cases, alter the endo/exo selectivity.[3][4] Computational studies have shown that these reactions can proceed through a concerted, albeit asynchronous, transition state.[5][6]

Quantitative Data for Diels-Alder Reactions
DieneDienophileCatalyst/Conditionsendo:exo RatioYield (%)Reference
CyclopentadieneThis compoundThermal, 20 °C>95:5High[2]
CyclopentadieneThis compoundAlCl₃99:1High[4]
CyclopentadieneThis compoundSnCl₄Increased endo selectivity-[3]
5-Substituted PentamethylcyclopentadienesThis compoundHelical-chiral hydrogen bond donorsHigh enantioselectivity-[7]
Experimental Protocol: Thermal Diels-Alder Reaction of this compound and Cyclopentadiene

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Toluene (B28343) (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous toluene to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired endo-2-nitrobicyclo[2.2.1]hept-5-ene.

Mechanistic Visualization: Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS [4+2] Concerted Asynchronous TS Diene->TS HOMO Dienophile Dienophile (this compound) Dienophile->TS LUMO Product Cycloadduct (e.g., Nitrobicycloheptene) TS->Product

Diels-Alder Reaction Mechanism

Michael Addition: 1,4-Conjugate Addition

This compound is an archetypal Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles. These include enolates derived from aldehydes and ketones, amines, thiols, and stabilized carbanions. The reaction is highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the Michael addition of aldehydes and ketones to this compound. Chiral secondary amines, such as proline derivatives, are commonly employed as catalysts. These catalysts form a nucleophilic enamine intermediate with the carbonyl compound, which then attacks the nitroalkene.

Quantitative Data for Michael Addition Reactions
NucleophileCatalyst/ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
n-Pentanal(S)-Diphenylprolinol silyl (B83357) ether (2 mol%), 3-nitrobenzoic acid (5 mol%)96>95[8]
Isovaleraldehyde(S)-Diphenylprolinol silyl ether (20 mol%)95>95[9]
Cyclohexanone(R,R)-DPEN-thiourea (20 mol%), 4-nitrophenol (B140041) (5 mol%) in water9592 (syn)[10]
ThiophenolDBU (1.1 equiv), MeCNHigh-[10]
NitroethaneChiral DMAP-thiourea (2 mol%)9195[3]
Experimental Protocol: Organocatalytic Michael Addition of an Aldehyde to this compound

Materials:

  • Aldehyde (e.g., n-pentanal)

  • This compound

  • (S)-Diphenylprolinol silyl ether

  • 3-Nitrobenzoic acid

  • Toluene (anhydrous)

  • Sodium borohydride (B1222165) (for optional reduction)

  • Methanol (for optional reduction)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the aldehyde (1.0 equivalent) in anhydrous toluene (0.5 M) at room temperature under an inert atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (2 mol%) and the 3-nitrobenzoic acid co-catalyst (5 mol%).

  • Cool the mixture to 0 °C and add a solution of this compound (1.2 equivalents) in toluene dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, the reaction can be quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography.

  • (Optional) For determination of enantiomeric excess, the resulting aldehyde can be reduced. Dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride in portions. After the reaction is complete, quench with water and extract with ethyl acetate. The enantiomeric excess of the resulting alcohol can be determined by chiral HPLC analysis.

Mechanistic Visualization: Organocatalytic Michael Addition

Michael_Addition cluster_catalytic_cycle Catalytic Cycle Aldehyde Aldehyde Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Adduct Iminium Ion Adduct Enamine->Adduct + this compound This compound This compound Product Michael Adduct Adduct->Product + H₂O Hydrolysis Hydrolysis Adduct->Hydrolysis Product->Catalyst Regenerates Catalyst Hydrolysis->Product

References

Nitroethylene: A Versatile Precursor for Advanced Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nitroethylene (C₂H₃NO₂), the simplest of the nitroalkenes, stands as a highly reactive and versatile building block in modern organic synthesis.[1] Its potent electrophilic nature, a direct consequence of the powerful electron-withdrawing nitro group, makes its carbon-carbon double bond susceptible to a wide array of chemical transformations. This reactivity profile has established this compound as a valuable precursor for a diverse range of functionalized molecules, from complex pharmaceutical intermediates to novel polymeric materials.[2][3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and data for professionals in materials science and drug development.

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the acid-catalyzed dehydration of 2-nitroethanol (B1329411).[2] The precursor, 2-nitroethanol, is itself readily prepared via a Henry reaction between nitromethane (B149229) and formaldehyde.[4][5] Due to the high reactivity and potential instability of this compound, it is often generated in situ for immediate use in subsequent reactions or prepared as a stabilized solution.[6][7]

Key Synthesis Method: Dehydration of 2-Nitroethanol

A common and efficient laboratory-scale preparation involves heating 2-nitroethanol with a dehydrating agent like phthalic anhydride (B1165640), allowing the this compound product to be isolated by distillation under reduced pressure.[2][4]

Experimental Protocol: Synthesis of this compound via Dehydration of 2-Nitroethanol

Materials:

  • 2-Nitroethanol

  • Phthalic anhydride

  • Distillation apparatus

  • Vacuum source

  • Receiving flask cooled in an ice bath

Procedure:

  • Combine 2-nitroethanol and phthalic anhydride in a round-bottom flask equipped for distillation. A common molar ratio is approximately 1:1.

  • Heat the mixture gently under reduced pressure (e.g., 80 Torr).[2] The optimal temperature range is typically between 150-180°C.[2]

  • This compound will distill as it is formed. Collect the distillate in a receiving flask cooled to 0°C to prevent polymerization.

  • The collected this compound is often used immediately or stored as a refrigerated solution in a suitable solvent like benzene (B151609) to enhance stability.[2][8]

Caution: this compound is a highly reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The distillation of 2-nitroethanol should be conducted with care, preferably behind a safety shield.[4]

Core Reactivity and Functionalization Pathways

This compound's utility stems from its participation in several fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. Its electron-deficient nature dictates its role primarily as an electrophile.[1]

Logical Flow of this compound Utilization

G cluster_synthesis Synthesis cluster_reactions Key Reactions cluster_products Intermediate Products cluster_final Final Functionalized Materials 2-Nitroethanol 2-Nitroethanol This compound This compound 2-Nitroethanol->this compound Dehydration Michael Addition Michael Addition This compound->Michael Addition Diels-Alder [4+2] Diels-Alder [4+2] This compound->Diels-Alder [4+2] [3+2] Cycloaddition [3+2] Cycloaddition This compound->[3+2] Cycloaddition Polymerization Polymerization This compound->Polymerization γ-Nitro Compounds γ-Nitro Compounds Michael Addition->γ-Nitro Compounds Nitro-Cyclohexenes Nitro-Cyclohexenes Diels-Alder [4+2]->Nitro-Cyclohexenes Nitro-Heterocycles Nitro-Heterocycles [3+2] Cycloaddition->Nitro-Heterocycles Polythis compound Polythis compound Polymerization->Polythis compound γ-Amino Acids / Pharmaceuticals γ-Amino Acids / Pharmaceuticals γ-Nitro Compounds->γ-Amino Acids / Pharmaceuticals Reduction Complex Heterocycles Complex Heterocycles Nitro-Cyclohexenes->Complex Heterocycles Further Transformation Functional Polymers Functional Polymers Polythis compound->Functional Polymers

Caption: Workflow from synthesis to functionalized materials.

The Michael addition is arguably the most significant reaction of this compound, where a wide variety of nucleophiles add to the β-carbon of the double bond.[3] This reaction is a powerful tool for C-C bond formation, leading to γ-nitro carbonyl compounds, which are valuable synthetic intermediates.[9][10] Organocatalytic asymmetric versions of this reaction have been developed to produce chiral products with high enantioselectivity, particularly relevant for drug synthesis.[9][11]

General Michael Addition Pathway

G This compound This compound Intermediate_Anion Resonance-Stabilized Nitronate Anion This compound->Intermediate_Anion + Nucleophile Nucleophile (Nu-) Nucleophile (Nu-) Product γ-Nitro Adduct Intermediate_Anion->Product + H+ Proton_Source H+

Caption: Mechanism of the Michael addition to this compound.

Table 1: Organocatalytic Michael Addition of Aldehydes to this compound

Catalyst (mol%) Co-catalyst (mol%) Aldehyde Solvent Time (h) Yield (%) Enantiomeric Excess (% ee) Reference
(S)-Diphenylprolinol silyl (B83357) ether (5) Acetic Acid (200) n-Pentanal Toluene (B28343) 24 95 >95 [9]
(S)-Diphenylprolinol silyl ether (20) None n-Pentanal Toluene - 95 >95 [9]

| Chiral Pyrrolidine (5) | 4-Nitrophenol | Propanal | Toluene | 0.25 | >99 | 99 |[12] |

Experimental Protocol: Asymmetric Michael Addition of n-Pentanal to this compound [9]

Materials:

  • n-Pentanal

  • This compound (as a solution in a suitable solvent)

  • (S)-Diphenylprolinol trimethylsilyl (B98337) ether (catalyst)

  • Acetic acid (co-catalyst)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of n-pentanal (1.0 mmol) in anhydrous toluene (2.0 mL) at room temperature, add the (S)-diphenylprolinol trimethylsilyl ether catalyst (0.05 mmol, 5 mol%).

  • Add acetic acid (2.0 mmol, 200 mol%) to the mixture.

  • Add a solution of this compound (1.2 mmol) in toluene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired γ-nitrobutanal adduct.

As a highly electron-deficient alkene, this compound serves as an excellent dienophile in Diels-Alder reactions.[1][13] It readily reacts with conjugated dienes, such as cyclopentadiene (B3395910), to form six-membered nitro-functionalized cyclohexene (B86901) derivatives.[6][13] These reactions are concerted, pericyclic, and often proceed with high stereoselectivity, typically favoring the endo adduct.[2]

Diels-Alder Reaction Pathway

G Diene Cyclopentadiene Transition_State Cyclic Transition State (endo) Diene->Transition_State Dienophile This compound Dienophile->Transition_State Product Bicyclic Nitro-Adduct Transition_State->Product

Caption: The Diels-Alder reaction of cyclopentadiene and this compound.

Table 2: Examples of Diels-Alder Reactions with this compound

Diene Conditions Product Yield (%) Reference
Cyclopentadiene -15 °C to 0 °C, Ether 5-Nitro-bicyclo[2.2.1]hept-2-ene High [6][14]
Spiroheptadiene -15 °C to 0 °C Spirocyclic nitro-adduct High [6]

| 4-Alkenyl-2-dialkylaminothiazoles | 25 °C, Acetonitrile | 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole | Moderate to Good |[15] |

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and this compound [14]

Materials:

  • Freshly cracked cyclopentadiene

  • This compound (as a solution in dry ether)

  • Dry diethyl ether

  • Reaction vessel suitable for low-temperature reactions

Procedure:

  • In a flask under an inert atmosphere, dissolve freshly distilled cyclopentadiene (1.0 eq) in dry diethyl ether.

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Slowly add a pre-cooled (-15 °C) solution of this compound (1.0 eq) in dry ether to the cyclopentadiene solution with stirring.

  • Allow the reaction mixture to stir at low temperature overnight.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • The resulting residue, the Diels-Alder adduct, can be purified by chromatography on silica gel if necessary.

This compound can undergo polymerization, typically through radical or anionic pathways, to form polythis compound.[1][16] This process can be initiated by various means, including gamma-ray irradiation or basic catalysts like alkyl lithium compounds.[1][16] The resulting polymers have potential applications in organic electronics due to their conjugated nature.[2]

Anionic Polymerization Workflow

G Nitroethylene_Monomer Nitroethylene_Monomer Propagation Chain Propagation Nitroethylene_Monomer->Propagation Initiator Alkyl Lithium (e.g., n-BuLi) Initiator->Propagation Termination Termination Propagation->Termination Polymer Polythis compound Termination->Polymer G Nitro_Compound R-NO₂ Amine_Product R-NH₂ Nitro_Compound->Amine_Product Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Amine_Product Reduction

References

An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Henry (nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to β-nitro alcohols and, subsequently, to highly versatile nitroalkene intermediates. Nitroalkenes are of significant interest in medicinal chemistry and drug development due to their utility as Michael acceptors and their role as precursors to a variety of functional groups, including amines and carbonyls. This technical guide provides a comprehensive overview of the core mechanism of the Henry reaction for the synthesis of nitroalkenes, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

The Core Reaction Mechanism

The synthesis of nitroalkenes via the Henry reaction is fundamentally a two-step process: (1) the initial base-catalyzed nitroaldol addition, followed by (2) the dehydration of the resulting β-nitro alcohol. When conducted in a single synthetic operation, this process is often referred to as a Henry-Knoevenagel condensation.

Step 1: Base-Catalyzed Nitroaldol Addition

The reaction is initiated by the deprotonation of the α-carbon of a nitroalkane by a base, which generates a resonance-stabilized nitronate anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base, to yield the β-nitro alcohol. The reversibility of this step is a key consideration, and reaction conditions can be optimized to favor the forward reaction.

Step 2: Dehydration of the β-Nitro Alcohol

The β-nitro alcohol intermediate can be dehydrated to the corresponding nitroalkene under either basic or acidic conditions.

  • Base-Catalyzed Dehydration: In the presence of a base, the α-proton to the nitro group is abstracted, forming a nitronate. This is followed by the elimination of a hydroxide (B78521) ion, often via an E1cB (Elimination Unimolecular conjugate Base) mechanism. Elevated temperatures in a one-pot synthesis favor this dehydration pathway.

  • Acid-Catalyzed Dehydration: Alternatively, the isolated β-nitro alcohol can be treated with an acid catalyst. Protonation of the hydroxyl group forms a good leaving group (water), which is then eliminated to form the nitroalkene, typically through an E1 or E2 mechanism depending on the substrate.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism of the base-catalyzed Henry reaction leading to a nitroalkene.

HenryReaction Mechanism of the Henry Reaction for Nitroalkene Synthesis cluster_nitroaldol Nitroaldol Addition cluster_dehydration Dehydration Nitroalkane R-CH₂-NO₂ (Nitroalkane) Nitronate [R-CH-NO₂]⁻ (Nitronate Anion) Nitroalkane->Nitronate + Base Base1 Base Alkoxide R'-CH(O⁻)-CH(R)-NO₂ (Alkoxide Intermediate) Nitronate->Alkoxide + R'-CHO Carbonyl R'-CHO (Aldehyde) NitroAlcohol R'-CH(OH)-CH(R)-NO₂ (β-Nitro Alcohol) Alkoxide->NitroAlcohol + H⁺ NitroAlcohol2 R'-CH(OH)-CH(R)-NO₂ (β-Nitro Alcohol) NitroAlcohol->NitroAlcohol2 Intermediate Nitronate2 [R'-CH(OH)-C(R)-NO₂]⁻ NitroAlcohol2->Nitronate2 - H⁺ Base2 Base Nitroalkene R'-CH=C(R)-NO₂ (Nitroalkene) Nitronate2->Nitroalkene - OH⁻ H2O H₂O EDDA_Workflow start Start step1 Combine Benzaldehyde, Nitromethane, and EDDA start->step1 step2 Heat at 100°C for 1h step1->step2 step3 Cool to Room Temperature step2->step3 step4 Add Ethyl Acetate and Water step3->step4 step5 Extract Organic Layer step4->step5 step6 Dry and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end β-Nitrostyrene step7->end

Methodological & Application

Application Notes and Protocols: Organocatalytic Michael Addition of Aldehydes to Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organocatalytic Michael addition of aldehydes to nitroethylene is a powerful carbon-carbon bond-forming reaction in modern organic synthesis. This reaction provides efficient access to valuable γ-nitro aldehydes, which are versatile synthetic intermediates for a variety of functional groups, including γ-amino acids.[1] The use of small organic molecules as catalysts offers a significant advantage over traditional metal-based catalysts, including lower toxicity, air and moisture stability, and often high enantioselectivity. This document provides an overview of the reaction, detailed experimental protocols, and a summary of catalyst performance.

Reaction Mechanism

The generally accepted mechanism for the organocatalytic Michael addition of aldehydes to nitroalkenes, particularly when catalyzed by chiral secondary amines like proline or its derivatives, proceeds through an enamine catalytic cycle.[2][3] An acidic co-catalyst is often crucial for efficient catalyst turnover and to prevent catalyst deactivation.[1][2]

The key steps are as follows:

  • Enamine Formation: The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. An acidic co-catalyst can accelerate this step.[2]

  • Michael Addition: The enamine attacks the electron-deficient this compound in a conjugate addition fashion, forming a new carbon-carbon bond and a zwitterionic intermediate. The stereochemistry of the final product is determined in this step.

  • Protonation and Hydrolysis: The zwitterionic intermediate is protonated by the acidic co-catalyst to form an iminium ion.[2] Subsequent hydrolysis of the iminium ion regenerates the chiral catalyst and yields the final γ-nitro aldehyde product.

Recent studies have also identified the formation of an amino-nitro-cyclobutane as a potential off-cycle reservoir, which is in equilibrium with the zwitterionic intermediate.[2]

Michael_Addition_Mechanism cluster_cycle Catalytic Cycle Aldehyde Aldehyde (R-CHO) Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst (e.g., (S)-DPP Silyl (B83357) Ether) Zwitterion Zwitterionic Intermediate Enamine->Zwitterion + this compound Iminium Iminium Ion Zwitterion->Iminium + H⁺ (from Co-catalyst) Product γ-Nitro Aldehyde Iminium->Product + H₂O - Catalyst - H⁺ This compound This compound CoCatalyst Acidic Co-catalyst (e.g., 3-Nitrobenzoic Acid)

Caption: Catalytic cycle of the amine-catalyzed Michael addition.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for setting up and working up an organocatalytic Michael addition of an aldehyde to this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add solvent, catalyst, and co-catalyst to a flask. - Cool to the desired temperature. start->setup reactants Add aldehyde and this compound. setup->reactants reaction Stir the reaction mixture at the specified temperature. Monitor progress by TLC. reactants->reaction workup Quench the reaction. Perform aqueous workup (e.g., extraction with EtOAc). reaction->workup purification Dry the organic layer, concentrate, and purify the crude product by column chromatography. workup->purification analysis Characterize the product: - NMR, IR, Mass Spectrometry - Determine enantiomeric excess (chiral HPLC). purification->analysis end End analysis->end

Caption: General experimental workflow for the Michael addition.

Protocol 1: (S)-Diphenylprolinol Silyl Ether Catalyzed Michael Addition

This protocol is adapted from a procedure demonstrating high enantioselectivity using a chiral pyrrolidine (B122466) catalyst and an acidic co-catalyst.[1]

Materials:

  • (S)-Diphenylprolinol silyl ether (Catalyst A)

  • 3-Nitrobenzoic acid (Co-catalyst B)

  • Aldehyde (e.g., n-pentanal)

  • This compound

  • Toluene (B28343) (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-diphenylprolinol silyl ether (2 mol %) and 3-nitrobenzoic acid (20 mol %).

  • Add anhydrous toluene to dissolve the catalyst and co-catalyst.

  • Cool the mixture to the desired reaction temperature (e.g., 3 °C) using an appropriate cooling bath.

  • Add the aldehyde (1.0 mmol, 1.0 equivalent) to the cooled solution.

  • Slowly add a solution of this compound (1.2 mmol, 1.2 equivalents) in toluene to the reaction mixture.

  • Stir the reaction vigorously at 3 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Protocol 2: L-Proline-Catalyzed Michael Addition with a Basic Additive

This protocol describes an L-proline-catalyzed reaction accelerated by the addition of triethylamine (B128534) (Et₃N).[4]

Materials:

  • L-Proline

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., propanal)

  • β-Nitrostyrene (as a model for this compound reactivity)

  • Solvent (e.g., Chloroform)

  • Hydrochloric acid (1N)

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of the aldehyde (1.2 mmol) and β-nitrostyrene (1.0 mmol) in the chosen solvent (3 mL), add L-proline (20 mol %).

  • Add triethylamine (20 mol %) to the reaction mixture.

  • Stir the mixture at room temperature for the time indicated by reaction monitoring (e.g., TLC).

  • After the reaction is complete, add 1N HCl (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Data Presentation

The following tables summarize the performance of different organocatalysts in the Michael addition of various aldehydes to this compound, highlighting the yields and enantioselectivities achieved.

Table 1: (S)-Diphenylprolinol Silyl Ether (A) with 3-Nitrobenzoic Acid (B) as Co-catalyst [1]

AldehydeCatalyst Loading (A/B, mol %)Time (h)Yield (%)ee (%)
n-Pentanal2 / 202496>95
Isovaleraldehyde2 / 202495>95
Cyclohexanecarboxaldehyde2 / 204885>95
Phenylacetaldehyde2 / 20248096

Reactions were carried out at 3 °C.

Table 2: Performance of Various Amine Catalysts

CatalystCo-catalyst/AdditiveAldehydeSolventYield (%)ee (%)Reference
L-ProlineNonen-PentanalToluene<10-[1]
L-ProlineEt₃NPropanalCHCl₃9240[4]
(S)-Diphenylprolinol Silyl EtherAcetic Acid (200 mol %)n-PentanalToluene95>95[1]
Di(methylimidazole)prolinol Silyl EtherNaHCO₃PropanalWater9598[5]
H-d-Pro-Pro-Glu-NH₂NoneButanalChloroformHighHigh[6]

Conclusion

The organocatalytic Michael addition of aldehydes to this compound is a highly efficient and stereoselective method for the synthesis of chiral γ-nitro aldehydes. The choice of catalyst, co-catalyst, and reaction conditions is critical for achieving high yields and enantioselectivities. Proline-derived catalysts, particularly (S)-diphenylprolinol silyl ether in combination with an acidic co-catalyst, have demonstrated excellent results across a range of aldehyde substrates. The protocols and data presented herein serve as a valuable resource for researchers in synthetic chemistry and drug development, enabling the practical application of this important transformation.

References

Application Notes and Protocols for the Synthesis of γ²-Amino Acids Using Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched γ²-amino acids utilizing nitroethylene as a key reagent. The methodologies described herein are primarily based on organocatalytic asymmetric Michael additions of aldehydes to this compound, offering an efficient and versatile route to these valuable building blocks for γ-peptides, foldamers, and bioactive molecules.[1][2][3]

Introduction

γ²-Amino acids are crucial components in the development of novel pharmaceuticals and functional materials.[3] Their preparation in enantiomerically pure forms has been a significant challenge, often requiring complex multi-step syntheses or the use of chiral auxiliaries.[1] The use of this compound as a Michael acceptor in organocatalytic reactions provides a more direct and efficient pathway to access these compounds.[1][3] This approach involves the conjugate addition of an aldehyde to this compound, catalyzed by a chiral organocatalyst, to generate a γ-nitro aldehyde intermediate. This intermediate can then be readily converted to the desired γ²-amino acid.[1][3][4]

Two highly effective organocatalytic systems have been developed for this transformation: one employing a chiral pyrrolidine (B122466) derivative, (S)-diphenylprolinol silyl (B83357) ether, in conjunction with an acidic co-catalyst, and another utilizing a tripeptide catalyst, H-D-Pro-Pro-Glu-NH₂.[2][3][4] Both methods provide excellent yields and high enantioselectivities across a range of aldehyde substrates.[2][4]

Reaction Scheme and Workflow

The overall synthetic strategy involves a three-step process:

  • Asymmetric Michael Addition: An aldehyde undergoes a conjugate addition to this compound in the presence of a chiral organocatalyst to form a γ-nitro aldehyde.

  • In Situ Reduction: The resulting γ-nitro aldehyde is typically reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to the more stable γ-nitro alcohol.

  • Conversion to Protected γ²-Amino Acid: The γ-nitro alcohol is then oxidized to the corresponding carboxylic acid, followed by reduction of the nitro group to an amine and subsequent protection (e.g., with a Boc group) to yield the final protected γ²-amino acid.[3]

Experimental Workflow Diagram

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: In Situ Reduction cluster_2 Step 3: Conversion to Protected γ²-Amino Acid A Aldehyde D γ-Nitro Aldehyde A->D B This compound B->D C Chiral Organocatalyst (e.g., (S)-diphenylprolinol silyl ether or Tripeptide) C->D F γ-Nitro Alcohol D->F D->F E NaBH₄ E->F H Protected γ²-Amino Acid F->H F->H G 1. Jones Oxidation 2. H₂, Raney Ni 3. Boc₂O G->H

Caption: Overall workflow for the synthesis of protected γ²-amino acids.

Catalytic Systems and Data

System 1: (S)-Diphenylprolinol Silyl Ether with Acidic Co-catalyst

This system utilizes the commercially available (S)-diphenylprolinol silyl ether as the chiral catalyst, with an acidic co-catalyst such as 3-nitrobenzoic acid to enhance reaction rates and catalyst turnover.[1][2] The reaction typically proceeds with high yields and excellent enantioselectivity for a variety of aldehydes.[2]

Aldehyde (R-CHO)Catalyst Loading (mol%)Co-catalyst (mol%)Yield (%)ee (%)
n-Pentanal220 (3-nitrobenzoic acid)96>95
Isovaleraldehyde220 (3-nitrobenzoic acid)95>95
Cyclohexanecarboxaldehyde220 (3-nitrobenzoic acid)96>95
Benzaldehyde520 (3-nitrobenzoic acid)9296

Data sourced from Chi et al., J. Am. Chem. Soc. 2008, 130, 5608-5609.[1][2]

Catalytic Cycle Diagram

G catalyst Catalyst (S)-diphenylprolinol silyl ether enamine Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde michael_adduct Michael Adduct (Iminium ion) enamine->michael_adduct + this compound This compound This compound product γ-Nitro Aldehyde michael_adduct->product + H₂O product->catalyst - Catalyst water H₂O

Caption: Proposed catalytic cycle for the Michael addition.

System 2: Tripeptide Catalyst (H-D-Pro-Pro-Glu-NH₂)

This system employs the tripeptide H-D-Pro-Pro-Glu-NH₂ as a highly effective catalyst for the conjugate addition of aldehydes to this compound.[4] This catalyst operates at low loadings and provides the desired products in high yields and enantioselectivities.[4]

Aldehyde (R-CHO)Catalyst Loading (mol%)Yield (%)ee (%)
Propanal18598
n-Butanal19099
Isovaleraldehyde18899
Cyclohexanecarboxaldehyde18299
tert-Butyl aldehyde37895

Data sourced from Wiesner et al., J. Am. Chem. Soc. 2008, 130, 5610-5611.[4]

Experimental Protocols

General Considerations
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents and solvents should be of high purity and dried according to standard procedures.

  • This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[5]

Protocol 1: Synthesis of a γ-Nitro Alcohol using (S)-Diphenylprolinol Silyl Ether

This protocol is adapted from the work of Gellman and coworkers.[1]

Materials:

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol), (S)-diphenylprolinol silyl ether (0.02 mmol, 2 mol%), and 3-nitrobenzoic acid (0.2 mmol, 20 mol%) in the chosen solvent (2.0 mL) at the desired temperature (e.g., 3 °C), add this compound (1.2 mmol) dropwise.

  • Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and add methanol (2.0 mL) followed by the portion-wise addition of NaBH₄ (1.5 mmol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro alcohol.

Protocol 2: Synthesis of a γ-Nitro Alcohol using Tripeptide Catalyst

This protocol is based on the methodology developed by Wennemers and coworkers.[4][5]

Materials:

Procedure:

  • To a solution of the H-D-Pro-Pro-Glu-NH₂ catalyst (0.01 mmol, 1 mol%) in chloroform (2.0 mL) at room temperature, add the aldehyde (1.5 mmol).

  • Add a stock solution of this compound in chloroform (1.0 mmol).

  • Stir the reaction mixture at room temperature until the reaction is complete as indicated by ¹H NMR analysis.[5]

  • Cool the reaction mixture to -15 °C and add the borane-tetrahydrofuran complex solution (1.7 mmol) dropwise.[5]

  • Stir the mixture for 1 hour at -15 °C.[5]

  • Quench the reaction with acetic acid (5.0 mmol).[5]

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]

Protocol 3: Conversion of γ-Nitro Alcohol to Protected γ²-Amino Acid

This procedure is a general representation of the final steps to obtain the protected amino acid.[1][3]

Materials:

  • γ-Nitro alcohol

  • Jones reagent (CrO₃, H₂SO₄, acetone)

  • Raney Nickel

  • Hydrogen gas

  • Methanol

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Oxidation: Dissolve the γ-nitro alcohol in acetone (B3395972) and cool to 0 °C. Add Jones reagent dropwise until the orange color persists. Stir for 1-2 hours. Quench with isopropanol (B130326) and work up to isolate the γ-nitro carboxylic acid.

  • Reduction: To a solution of the γ-nitro carboxylic acid in methanol, add a catalytic amount of Raney Nickel.[5] Subject the mixture to a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) and stir until the reduction is complete.[5]

  • Protection: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Dissolve the crude amino acid in a suitable solvent such as a mixture of dioxane and water or DCM. Add a base (e.g., Et₃N or NaOH) followed by Boc₂O and stir at room temperature overnight.

  • Acidify the reaction mixture and extract with an organic solvent. Purify the crude product by chromatography or crystallization to obtain the N-Boc-protected γ²-amino acid.

These protocols provide a robust and efficient means for the synthesis of a diverse range of enantiomerically enriched γ²-amino acids. The choice of catalytic system may depend on the specific aldehyde substrate and desired enantiomer. Researchers are encouraged to optimize reaction conditions for their specific applications.

References

Application Notes and Protocols: Diels-Alder Reaction of Cyclopentadiene with Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The [4+2] cycloaddition between a conjugated diene and a dienophile has found extensive application in the synthesis of complex natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the Diels-Alder reaction between cyclopentadiene (B3395910) and nitroethylene, yielding 5-nitro-bicyclo[2.2.1]hept-2-ene (also known as 5-nitro-norbornene).

The resulting nitro-norbornene scaffold is a versatile synthetic intermediate. The nitro group can be readily transformed into a variety of other functional groups, such as amines, oximes, and nitriles, paving the way for the synthesis of a diverse range of derivatives. Furthermore, the strained bicyclic norbornene framework is of significant interest in medicinal chemistry and materials science, serving as a rigid scaffold for the presentation of pharmacophores or as a monomer for ring-opening metathesis polymerization (ROMP). This reaction typically yields a mixture of endo and exo diastereomers, the ratio of which is highly dependent on the reaction conditions.

Reaction Principle and Stereoselectivity

The Diels-Alder reaction between cyclopentadiene and this compound is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state.[1] The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product.

Two primary stereochemical outcomes are possible: the endo and exo adducts. The terms endo and exo describe the relative orientation of the nitro group on the dienophile with respect to the diene's π-system in the transition state.

  • Endo Addition: The nitro group is oriented towards the developing double bond of the cyclohexene (B86901) ring. This pathway is generally favored under kinetic control (lower temperatures) due to stabilizing secondary orbital interactions between the p-orbitals of the diene and the dienophile's electron-withdrawing group.[2]

  • Exo Addition: The nitro group is oriented away from the developing double bond. The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[2]

The ratio of endo to exo products can be influenced by reaction temperature, solvent polarity, and the presence of Lewis acid catalysts. Lower temperatures favor the kinetically controlled endo product, while higher temperatures can lead to an equilibrium mixture favoring the more stable exo product via a retro-Diels-Alder reaction.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Isomer Ratio
EntryDienophileDieneSolventTemperature (°C)Time (h)Yield (%)endo:exo RatioReference
1This compoundCyclopentadieneToluene70--1 : 2 (approx.)[3]
2Methyl Acrylate (B77674)Cyclopentadiene(Sealed Tube)185--3 : 16 (at RT)[4]
3Maleic Anhydride (B1165640)Cyclopentadiene(Sealed Tube)185--4 : 1[4]

Note: Specific yield and detailed time were not provided in the reference for entry 1. Data for methyl acrylate and maleic anhydride are included for comparison of endo/exo selectivity trends under different conditions.

Table 2: Spectroscopic Data for Norbornene Derivatives
CompoundIsomer1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
5-exo-Methyl-5-endo-nitro-bicyclo[2.2.1]hept-2-eneendo-nitro-See reference[5]
5-endo-Methyl-5-exo-nitro-bicyclo[2.2.1]hept-2-eneexo-nitro-See reference[5][6]

Experimental Protocols

Protocol 1: General Synthesis of 5-Nitro-bicyclo[2.2.1]hept-2-ene (Kinetic Control)

This protocol is adapted from general procedures for Diels-Alder reactions of cyclopentadiene and aims to favor the formation of the kinetically preferred endo isomer.[7]

Materials:

Equipment:

  • Distillation apparatus

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (bp 41 °C) via fractional distillation. The receiving flask should be cooled in an ice bath to prevent re-dimerization. Caution: Cyclopentadiene readily dimerizes at room temperature and should be used immediately after preparation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C using an ice bath.

  • Addition of Cyclopentadiene: Slowly add the freshly prepared, cold cyclopentadiene (1.2 eq) to the this compound solution over a period of 30 minutes with continuous stirring. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the endo and exo isomers. The isomers can be challenging to separate due to their similar polarities.[8]

Protocol 2: Characterization of 5-Nitro-bicyclo[2.2.1]hept-2-ene

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra of the purified isomers. The stereochemistry can be assigned based on the chemical shifts and coupling constants, particularly of the protons adjacent to the nitro group and the bridgehead protons. 2D NMR techniques such as COSY and HSQC can aid in the complete assignment of the spectra.

  • Infrared (IR) Spectroscopy: Characterize the presence of the nitro group (typically strong absorptions around 1550-1540 cm-1 and 1380-1370 cm-1) and the C=C double bond of the norbornene ring.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Mandatory Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cyclopentadiene Cyclopentadiene (Diene) TS Cyclic Transition State Cyclopentadiene->TS This compound This compound (Dienophile) This compound->TS Endo endo-5-Nitro-norbornene TS->Endo Kinetic Product (Low Temp) Exo exo-5-Nitro-norbornene TS->Exo Thermodynamic Product (High Temp)

Caption: Reaction mechanism of the Diels-Alder cycloaddition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Crack Dicyclopentadiene C Add Cyclopentadiene at 0°C A->C B Dissolve this compound in Toluene B->C D Stir for 4-6 hours C->D E Aqueous Work-up D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G H NMR, IR, MS G->H

Caption: General experimental workflow for the synthesis.

Applications in Drug Development and Research

The 5-nitro-norbornene adducts serve as valuable building blocks for the synthesis of a wide array of compounds with potential biological activity.

  • Amino-norbornenes: The nitro group can be easily reduced to an amine, providing access to amino-norbornene derivatives. These can be further functionalized to introduce pharmacophores or used as ligands in coordination chemistry.

  • Scaffold for Drug Design: The rigid bicyclic structure of norbornene provides a well-defined three-dimensional scaffold for the spatial arrangement of substituents, which is a key aspect of rational drug design.

  • Polymer Therapeutics: Norbornene derivatives are widely used as monomers in Ring-Opening Metathesis Polymerization (ROMP) to create polymers with diverse functionalities. These polymers have applications in drug delivery, tissue engineering, and as antimicrobial agents.

Troubleshooting

  • Low Yield: Ensure that the cyclopentadiene is freshly prepared and kept cold to minimize dimerization. The reaction is also sensitive to moisture, so anhydrous conditions are recommended.

  • Poor endo/exo Selectivity: To maximize the yield of the endo product, maintain a low reaction temperature (0 °C or below). For the exo product, higher temperatures and longer reaction times may be necessary to allow for equilibration.

  • Difficulty in Isomer Separation: The separation of endo and exo isomers by column chromatography can be challenging. Careful selection of the eluent system and the use of a high-resolution column are crucial. In some cases, derivatization of the mixture may facilitate separation.

References

Application Notes: Enantioselective Synthesis Using Nitroethylene as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitroethylene is a highly valuable and reactive C2 building block in organic synthesis.[1] Its electron-deficient double bond makes it an excellent Michael acceptor, and the nitro group itself is a versatile functional handle that can be transformed into a wide range of other functionalities, most notably an amino group.[2][3] This versatility makes this compound and its derivatives indispensable precursors for the synthesis of pharmaceutically relevant molecules.[2][3] The development of catalytic asymmetric reactions involving nitroalkenes has become a major focus, allowing for the construction of complex chiral molecules with high stereocontrol.[4] These methods provide efficient access to enantiomerically enriched compounds, which is critical in drug discovery and development where a molecule's specific stereochemistry profoundly impacts its biological activity.[5] This document outlines key applications and protocols for the use of this compound in enantioselective synthesis, primarily focusing on organocatalyzed and metal-catalyzed Michael addition reactions.[6][7]

Logical Workflow: Asymmetric Synthesis via this compound

The general workflow for utilizing this compound in enantioselective synthesis involves the catalyzed reaction with a suitable nucleophile to generate a chiral nitroalkane, which can then be further elaborated into a variety of valuable compounds.

G cluster_reactants Starting Materials cluster_catalysis Catalysis cluster_reaction Core Reaction cluster_product Intermediate & Derivatization This compound This compound (Michael Acceptor) Reaction Asymmetric Michael Addition This compound->Reaction Nucleophile Nucleophile (e.g., Aldehyde, Ketone) Nucleophile->Reaction Catalyst Chiral Catalyst (Organo- or Metal-based) Catalyst->Reaction (cat.) Product Enantioenriched γ-Nitro Compound Reaction->Product Derivatives Target Molecules (γ-Amino Acids, Heterocycles, etc.) Product->Derivatives Functional Group Transformation (e.g., -NO2 to -NH2)

Caption: General workflow for enantioselective synthesis using this compound.

Application Note 1: Organocatalyzed Michael Addition of Aldehydes

The asymmetric Michael addition of aldehydes to this compound is a powerful method for synthesizing enantioenriched γ-nitro aldehydes, which are precursors to valuable γ-amino acids and their derivatives.[8] This reaction is often efficiently catalyzed by chiral secondary amines, such as proline derivatives, which operate via an enamine intermediate.[8][9] The use of a diarylprolinol silyl (B83357) ether catalyst, often referred to as the Hayashi-Jørgensen catalyst, is particularly effective.[9][10]

Illustrative Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle where the chiral amine catalyst first forms an enamine with the aldehyde. This enamine then attacks the this compound in a stereocontrolled manner, directed by the bulky substituent on the catalyst, before hydrolysis releases the product and regenerates the catalyst.[9]

G Cat Chiral Amine Catalyst Enamine Enamine Intermediate Cat->Enamine + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + this compound H2O_out - H₂O Enamine->H2O_out This compound This compound This compound->Iminium Product γ-Nitro Aldehyde Iminium->Product + H₂O Product->Cat Regeneration H2O_in H₂O H2O_in->Iminium

Caption: Simplified catalytic cycle for the amine-catalyzed Michael addition.

Data Summary: Aldehyde Addition to this compound

The following table summarizes representative results for the organocatalyzed Michael addition of various aldehydes to this compound.

EntryAldehydeCatalyst (mol%)Co-catalyst (mol%)SolventT (°C)Yield (%)ee (%)Reference
1n-Pentanal(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (5)CH₂Cl₂/Hexane396>95[8]
2Isovaleraldehyde(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)Toluene39297[8]
3Cyclohexanecarboxaldehyde(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)Toluene39599[8]
4Propanaltrans-4-Hydroxyprolylamide (10)-CH₂Cl₂49299[11]
5Butanaltrans-4-Hydroxyprolylamide (10)-CH₂Cl₂49399[11]
Protocol: Asymmetric Michael Addition of n-Pentanal to this compound

This protocol is adapted from the work of Gellman, S. H., et al.[8]

Materials:

  • (S)-Diphenylprolinol silyl ether (Catalyst A)

  • 3-Nitrobenzoic acid (Co-catalyst B)

  • n-Pentanal

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane, anhydrous

  • Sodium borohydride (B1222165) (NaBH₄) for optional reduction

  • Methanol (MeOH)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-diphenylprolinol silyl ether (2 mol%) and 3-nitrobenzoic acid (5 mol%).

  • Add a mixture of anhydrous CH₂Cl₂ and hexane.

  • Cool the mixture to 3 °C using an ice-water bath.

  • Add n-pentanal (2.0 equivalents) to the stirred catalyst solution.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent mixture dropwise over 10 minutes.

  • Stir the reaction at 3 °C and monitor its progress by TLC analysis.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude γ-nitro aldehyde by flash column chromatography on silica gel.

  • Note on Enantioselectivity Determination : The resulting aldehyde can be prone to epimerization. For accurate determination of enantiomeric excess (ee), the crude aldehyde is often reduced to the corresponding alcohol by treatment with NaBH₄ in MeOH before purification and analysis by chiral HPLC.[8]

Application Note 2: Organocatalyzed Michael Addition of Ketones

The addition of ketones, particularly cyclic ketones, to nitroalkenes is a key reaction for forming carbon-carbon bonds and creating chiral quaternary centers.[12] Thiourea-based bifunctional organocatalysts are highly effective for this transformation.[12] These catalysts activate the nitroalkene through hydrogen bonding with the thiourea (B124793) moiety while the amine part of the catalyst forms an enamine with the ketone, enabling a highly organized, stereoselective transition state.[12]

Data Summary: Ketone Addition to trans-β-Nitrostyrene

This table presents data for the addition of cycloketones to trans-β-nitrostyrene, a common model substrate, using a (R,R)-1,2-diphenylethylenediamine (DPEN)-derived thiourea catalyst.

EntryKetoneCatalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (syn, %)Reference
1Cyclohexanone (B45756)104-Nitrophenol (B140041) (5)Water5999:199[12]
2Cyclopentanone104-Nitrophenol (5)Water24959:199[12]
3Cycloheptanone104-Nitrophenol (5)Water48889:196[12]
Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is based on the methodology described by Kim, S. et al.[12]

Materials:

  • (R,R)-DPEN-derived thiourea catalyst

  • 4-Nitrophenol

  • trans-β-Nitrostyrene

  • Cyclohexanone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine the (R,R)-DPEN-derived thiourea catalyst (10 mol%), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (1.0 equiv).

  • Add water (to achieve a 0.2 M concentration with respect to the nitroalkene).

  • Add cyclohexanone (10.0 equiv) to the mixture.

  • Stir the resulting suspension vigorously at room temperature for 5 hours.

  • Monitor the reaction by TLC. Upon completion, extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired Michael adduct.

  • Determine diastereomeric ratio (dr) by ¹H NMR analysis and enantiomeric excess (ee) by chiral HPLC analysis.

Experimental Protocol Workflow

A typical experimental procedure for these catalytic reactions follows a standardized sequence of steps from setup to final analysis.

G A 1. Reaction Setup - Flame-dry glassware - Add catalyst(s) and solvent - Establish inert atmosphere (Ar/N₂) B 2. Temperature Control - Cool reaction vessel to specified temperature (e.g., 0 °C) A->B C 3. Reagent Addition - Add nucleophile (aldehyde/ketone) - Add this compound solution dropwise B->C D 4. Reaction Monitoring - Stir for the specified time - Monitor progress via TLC/LC-MS C->D E 5. Workup - Quench the reaction - Perform aqueous extraction - Dry and concentrate organic phase D->E F 6. Purification - Purify crude product via flash column chromatography E->F G 7. Analysis - Characterize (NMR, HRMS) - Determine ee% (Chiral HPLC) F->G

Caption: Standardized workflow for a typical asymmetric Michael addition experiment.

References

The Role of Nitroethylene in Advancing Domino-Cycloaddition Processes for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitroethylene has emerged as a powerful and versatile building block in organic synthesis, particularly in the realm of domino-cycloaddition reactions. Its electron-deficient nature, a consequence of the potent electron-withdrawing nitro group, renders it an excellent Michael acceptor and a reactive dienophile or dipolarophile. This inherent reactivity allows for the orchestration of complex, multi-step transformations in a single pot, providing rapid and efficient access to a diverse array of intricate molecular architectures, many of which are relevant to medicinal chemistry and natural product synthesis. These domino, or cascade, reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity compared to traditional stepwise syntheses.[1][2]

This document provides an overview of key applications of this compound in domino-cycloaddition processes, complete with detailed experimental protocols for selected reactions and a summary of relevant quantitative data.

Application Note 1: Organocatalytic Asymmetric Domino Michael-Henry Reactions for the Synthesis of Chiral Carbocycles and Heterocycles

The organocatalytic asymmetric domino Michael-Henry reaction is a powerful strategy for the stereocontrolled synthesis of highly functionalized cyclic compounds. In this sequence, a nucleophile first undergoes a Michael addition to this compound, and the resulting intermediate then participates in an intramolecular Henry (nitro-aldol) reaction. Chiral organocatalysts, such as prolinol ethers or thiourea (B124793) derivatives, are employed to induce high levels of stereoselectivity.

This methodology has been successfully applied to the synthesis of chiral cyclopentanes and cyclohexanes, which are common motifs in biologically active molecules. For instance, the reaction of succinaldehyde (B1195056) with nitroalkenes, catalyzed by a diphenylprolinol silyl (B83357) ether, affords cis-disubstituted nitropentenes with excellent diastereoselectivities and enantioselectivities.[3] This formal [3+2] cycloaddition provides a rapid entry to prostaglandin (B15479496) precursors.

Logical Workflow for Organocatalytic Domino Michael-Henry Reaction

G cluster_start Starting Materials cluster_process Domino Reaction Sequence cluster_end Product This compound This compound Michael_Addition Asymmetric Michael Addition This compound->Michael_Addition Nucleophile Nucleophile Nucleophile->Michael_Addition Chiral Organocatalyst Chiral Organocatalyst Chiral Organocatalyst->Michael_Addition Intermediate Nitronate Intermediate Michael_Addition->Intermediate Henry_Reaction Intramolecular Henry Reaction Intermediate->Henry_Reaction Cyclic_Product Chiral Cyclic Adduct Henry_Reaction->Cyclic_Product

Caption: Workflow of the organocatalytic domino Michael-Henry reaction.

Quantitative Data for Organocatalytic Domino Michael-Henry Reactions
EntryNitroalkeneNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.ee (%)Ref
1This compoundSuccinaldehydeDiphenylprolinol silyl ether (20)Toluene (B28343)02475>20:198[3]
2β-Nitrostyrene1,3-DicarbonylChiral Thiourea (10)CH2Cl2-20488595:592[1]
3(E)-1-Nitroprop-1-eneMalonateChiral Squaramide (5)TolueneRT1292>99:195

Note: Data is representative and sourced from various publications. "d.r." stands for diastereomeric ratio and "ee" for enantiomeric excess.

Experimental Protocol: Asymmetric Domino Michael-Henry Reaction of Succinaldehyde and this compound[3]

Materials:

  • This compound

  • Succinaldehyde

  • (S)-Diphenylprolinol silyl ether (catalyst)

  • Anhydrous Toluene

  • Acetic Anhydride (B1165640) (Ac₂O)

  • Pyridine (B92270)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred solution of (S)-diphenylprolinol silyl ether (0.2 mmol) in anhydrous toluene (10 mL) under an inert atmosphere at 0 °C, add succinaldehyde (1.0 mmol).

  • After stirring for 10 minutes, add a solution of this compound (1.2 mmol) in anhydrous toluene (2 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add pyridine (5.0 mmol) followed by acetic anhydride (2.5 mmol) to the reaction mixture at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired cis-disubstituted nitropentene.

Application Note 2: Lewis Acid-Catalyzed Domino [4+2]/[3+2] Cycloaddition of this compound with Enol Ethers

The domino inter-[4+2]/intra-[3+2] cycloaddition reaction between nitroalkenes and enol ethers provides a powerful method for the synthesis of complex nitroso acetal (B89532) adducts. This process is typically catalyzed by a Lewis acid, which activates the nitroalkene towards the initial intermolecular [4+2] cycloaddition. The resulting nitronate intermediate then undergoes a spontaneous intramolecular [3+2] cycloaddition to yield the final product.

The choice of Lewis acid can influence the stereoselectivity of the initial [4+2] cycloaddition. This domino reaction allows for the rapid construction of bicyclic systems with multiple stereocenters.

Signaling Pathway for Lewis Acid-Catalyzed Domino Cycloaddition

G Start This compound + Enol Ether + Lewis Acid Step1 Intermolecular [4+2] Cycloaddition Start->Step1 Intermediate Nitronate Intermediate Step1->Intermediate Step2 Intramolecular [3+2] Cycloaddition Intermediate->Step2 Product Nitroso Acetal Adduct Step2->Product

Caption: Reaction pathway of the domino [4+2]/[3+2] cycloaddition.

Quantitative Data for Lewis Acid-Catalyzed Domino Cycloadditions
EntryNitroalkeneEnol EtherLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.Ref
1This compoundEthyl Vinyl EtherTiCl₄ (10)CH₂Cl₂-7828890:10 (endo/exo)
2β-Nitrostyrene2-MethoxypropeneZnCl₂ (15)THF-4067585:15
31-NitrocyclohexeneDihydropyranSc(OTf)₃ (5)MeCN0492>95:5

Note: Data is representative and sourced from various publications.

Experimental Protocol: Generalized Procedure for Lewis Acid-Catalyzed Domino [4+2]/[3+2] Cycloaddition

Materials:

  • Nitroalkene (e.g., this compound)

  • Enol ether (e.g., ethyl vinyl ether)

  • Lewis acid (e.g., TiCl₄, ZnCl₂, Sc(OTf)₃)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF, MeCN)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the nitroalkene (1.0 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere, cool the reaction mixture to the specified temperature (e.g., -78 °C).

  • Add the Lewis acid (0.05 - 0.20 mmol) to the stirred solution.

  • After 15 minutes of stirring, add the enol ether (1.2 mmol) dropwise.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (15 mL).

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., CH₂Cl₂, ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired nitroso acetal adduct.

Application Note 3: Domino Reactions of this compound for the Synthesis of Functionalized Piperidines

Functionalized piperidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. Domino reactions involving this compound provide efficient routes to these important heterocycles.

One such approach involves a domino reaction of an amine, an aldehyde, and this compound. This multicomponent reaction can proceed through a sequence of condensation, Michael addition, and intramolecular cyclization to afford highly substituted piperidines in a single synthetic operation. The stereochemical outcome can often be controlled by the appropriate choice of substrates and reaction conditions.

Experimental Workflow for Piperidine Synthesis

G Reactants Amine + Aldehyde + this compound Condensation Condensation Reactants->Condensation Enamine Enamine/Iminium Intermediate Condensation->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Functionalized Piperidine Cyclization->Product

Caption: Workflow for the domino synthesis of functionalized piperidines.

Quantitative Data for Piperidine Synthesis via Domino Reactions
EntryAmineAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)d.r.Ref
1BenzylamineGlutaraldehydeNoneEtOHReflux12784:1[4]
2AnilineFormaldehydeProline (20 mol%)DMSO6024653:1
3p-ToluidineBenzaldehydeSc(OTf)₃ (10 mol%)MeCNRT8825:1

Note: Data is representative and sourced from various publications.

Experimental Protocol: Generalized One-Pot Synthesis of Functionalized Piperidines[4]

Materials:

  • Primary amine (e.g., benzylamine)

  • Aldehyde (e.g., glutaraldehyde)

  • This compound

  • Solvent (e.g., ethanol)

  • Optional catalyst (e.g., proline, Sc(OTf)₃)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL).

  • If a catalyst is used, add it to the mixture at this stage.

  • Stir the mixture at the specified temperature for 30 minutes.

  • Add a solution of this compound (1.1 mmol) in the same solvent (2 mL) dropwise to the reaction mixture.

  • Continue stirring at the specified temperature for the indicated time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized piperidine.

References

Nitroethylene: A Versatile Synthon for the Introduction of Nitro-Containing Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitroethylene (C₂H₃NO₂) is a potent and versatile synthon in organic chemistry, primarily utilized for the introduction of the nitroethyl group into a wide array of molecular scaffolds. Its high reactivity stems from the electron-withdrawing nature of the nitro group, which renders the double bond highly susceptible to nucleophilic attack and participation in cycloaddition reactions.[1] This reactivity makes this compound a valuable tool for the synthesis of complex molecules, particularly in the development of novel therapeutics, where the nitro group can serve as a key pharmacophore or a synthetic precursor to other important functionalities, such as primary amines.[2][3]

These application notes provide an overview of key synthetic transformations involving this compound, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research and development setting.

Key Applications of this compound in Organic Synthesis

This compound serves as a valuable building block in a variety of carbon-carbon bond-forming reactions, including:

  • Michael Addition: As a highly effective Michael acceptor, this compound readily reacts with a diverse range of nucleophiles, including indoles, aldehydes, and ketones.[1] This reaction is fundamental for the construction of γ-nitro carbonyl compounds and other valuable intermediates.

  • Diels-Alder Cycloaddition: The electron-deficient double bond of this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, enabling the stereocontrolled synthesis of nitro-substituted cyclohexene (B86901) derivatives.[4]

  • Synthesis of γ-Amino Acids: The products of Michael additions with aldehydes can be readily converted into valuable γ-amino acids, which are important building blocks for peptidomimetics and other biologically active molecules.[1][5]

The subsequent reduction of the nitro group to a primary amine offers a straightforward route to introduce an aminoethyl functionality, a common motif in many pharmaceutical agents.

Michael Addition Reactions

The conjugate addition of nucleophiles to this compound is one of its most powerful applications, providing a direct method for the formation of new carbon-carbon bonds.

Organocatalytic Asymmetric Michael Addition of Aldehydes

The enantioselective Michael addition of aldehydes to this compound, catalyzed by chiral secondary amines, provides efficient access to γ-nitroaldehydes, which are key precursors to chiral γ²-amino acids.[1][5]

Table 1: Enantioselective Michael Addition of Various Aldehydes to this compound [5]

AldehydeCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Propanal1248598
Butanal1248897
Pentanal1249096
Hexanal1248795
Isovaleraldehyde1487899
Cyclohexanecarboxaldehyde3728296
Experimental Protocol: Asymmetric Michael Addition of Pentanal to this compound

This protocol describes the synthesis of (R)-4-nitropentanal, a precursor to (R)-γ²-aminopentanoic acid.

Materials:

Procedure:

  • To a solution of the catalyst (5 mol%) in chloroform (0.5 M) is added pentanal (1.5 equivalents).

  • The solution is stirred at room temperature for 10 minutes.

  • A solution of this compound (1.0 equivalent) in chloroform is added dropwise over 5 minutes.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of a few drops of trifluoroacetic acid.

  • The solvent is removed under reduced pressure.

  • The crude γ-nitroaldehyde is dissolved in methanol and cooled to 0 °C.

  • Sodium borohydride (1.1 equivalents) is added portion-wise over 10 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting γ-nitroalcohol is purified by column chromatography.

Diagram 1: Asymmetric Michael Addition Workflow

Michael_Addition_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Reduction start Dissolve Catalyst in Chloroform add_aldehyde Add Pentanal start->add_aldehyde add_this compound Add this compound Solution add_aldehyde->add_this compound react Stir at Room Temperature (24h) add_this compound->react quench_reaction Quench with TFA react->quench_reaction remove_solvent1 Remove Solvent quench_reaction->remove_solvent1 dissolve_in_methanol Dissolve in Methanol remove_solvent1->dissolve_in_methanol reduce Reduce with NaBH4 dissolve_in_methanol->reduce quench_reduction Quench with Water reduce->quench_reduction extract Extract with Diethyl Ether quench_reduction->extract wash_dry Wash & Dry extract->wash_dry remove_solvent2 Remove Solvent wash_dry->remove_solvent2 purify Column Chromatography remove_solvent2->purify end_product Purified γ-Nitroalcohol purify->end_product

Caption: Workflow for the asymmetric Michael addition and subsequent reduction.

Michael Addition of Indoles

The Michael addition of indoles to this compound provides a direct route to 3-(2-nitroethyl)indoles, which are precursors to tryptamines, a privileged scaffold in medicinal chemistry.[6]

Table 2: Michael Addition of Indole (B1671886) to this compound [6]

| Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Benzene (B151609) | Room Temp | 12 | 80 |

Experimental Protocol: Michael Addition of Indole to this compound

This protocol describes the synthesis of 3-(2-nitroethyl)indole.

Materials:

Procedure:

  • To a solution of indole (1.0 equivalent) in benzene (0.2 M) is added a solution of this compound (1.1 equivalents) in benzene.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-(2-nitroethyl)indole.

Diagram 2: Michael Addition of Indole

Indole_Michael_Addition Indole Indole Product 3-(2-Nitroethyl)indole Indole->Product Benzene, RT, 12h This compound This compound This compound->Product

Caption: Synthesis of 3-(2-nitroethyl)indole.

Diels-Alder Cycloaddition

This compound is a potent dienophile in [4+2] cycloaddition reactions, reacting readily with a variety of dienes to form nitro-functionalized cyclohexene derivatives.

Reaction of Cyclopentadiene (B3395910) with this compound

The Diels-Alder reaction between cyclopentadiene and this compound proceeds smoothly to yield the corresponding nitro-substituted norbornene adduct.[4][6]

Table 3: Diels-Alder Reaction of Cyclopentadiene with this compound [6]

DieneDienophileTemperature (°C)Yield (%)
CyclopentadieneThis compound0>90
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and this compound

This protocol is adapted from the analogous reaction with maleic anhydride (B1165640) and is expected to provide the desired product in high yield.

Materials:

  • Freshly cracked cyclopentadiene

  • This compound

  • Diethyl ether (Et₂O)

  • Silica Gel

Procedure:

  • To a solution of freshly cracked cyclopentadiene (1.2 equivalents) in diethyl ether (0.5 M) at 0 °C is added a solution of this compound (1.0 equivalent) in diethyl ether dropwise.

  • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Diagram 3: Diels-Alder Reaction Pathway

Diels_Alder_Pathway Diene Cyclopentadiene TransitionState [4+2] Transition State Diene->TransitionState Dienophile This compound Dienophile->TransitionState Product Nitro-Norbornene Adduct TransitionState->Product Concerted Cycloaddition

Caption: Concerted pathway of the Diels-Alder reaction.

Reduction of the Nitro Group

The nitro group in the products of the aforementioned reactions can be readily reduced to a primary amine, a crucial transformation for the synthesis of many biologically active compounds. Catalytic hydrogenation is a common and efficient method for this conversion.[7][8]

Experimental Protocol: Reduction of a Nitroalkane to a Primary Amine

This general protocol can be applied to a wide range of nitro-containing substrates.

Materials:

  • Nitroalkane

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • A solution of the nitroalkane (1.0 equivalent) in methanol or ethanol is placed in a hydrogenation vessel.

  • 10% Pd/C (5-10 mol%) is carefully added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm).

  • The reaction is stirred vigorously at room temperature until the consumption of hydrogen ceases (monitored by a pressure gauge).

  • The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the primary amine.

Diagram 4: Nitro Group Reduction Workflow

Nitro_Reduction_Workflow start Dissolve Nitroalkane in Alcohol add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Pressurize with H2 and Stir add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate end_product Primary Amine concentrate->end_product

Caption: General workflow for the catalytic hydrogenation of a nitro group.

Conclusion

This compound is a highly valuable and reactive synthon for the introduction of nitro-containing functionalities into organic molecules. The protocols and data presented herein demonstrate its utility in key synthetic transformations, including Michael additions and Diels-Alder cycloadditions. The resulting nitro compounds are versatile intermediates that can be further elaborated, most notably through reduction to primary amines, providing access to a wide range of structures relevant to pharmaceutical and materials science research. Careful handling of the reactive and potentially hazardous this compound is essential for its safe and effective use in the laboratory.

References

Application Notes and Protocols for the Synthesis of 2-Nitroethyl Phosphonates via Michael Addition to Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroethyl phosphonates are versatile synthetic intermediates of significant interest in medicinal chemistry and drug development. Their structural similarity to β-amino acids, accessible through reduction of the nitro group, makes them valuable precursors for the synthesis of biologically active β-amino phosphonic acids. These target molecules have demonstrated a wide range of biological activities, positioning them as attractive candidates for novel therapeutic agents. The most direct and efficient method for the synthesis of 2-nitroethyl phosphonates is the Michael addition of trialkyl or triaryl phosphites to nitroethylene. This reaction proceeds via a rare P(III) Michael addition, where the phosphorus atom acts as the nucleophile. Careful control of reaction conditions is crucial to prevent the competing deoxygenation of the nitro group or the self-polymerization of the highly reactive this compound. This document provides detailed protocols for the synthesis of various 2-nitroethyl phosphonates, summarizes key quantitative data, and illustrates the underlying reaction mechanism and experimental workflow.

Reaction Overview

The synthesis of 2-nitroethyl phosphonates is achieved through the 1,4-conjugate addition of a phosphite (B83602) ester to this compound. The reaction is typically carried out in a mixed solvent system to moderate the reactivity of this compound.

General Reaction Scheme:

Where R = alkyl or aryl group

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-nitroethyl phosphonates.

Phosphite EsterR GroupSolvent SystemReaction Time (h)Yield (%)ProductM.P. (°C)
Trimethyl phosphiteMethylBenzene (B151609)/t-Butyl alcohol188Dimethyl 2-nitroethylphosphonateN/A (b.p. 124°C/0.05 mmHg)
Triethyl phosphiteEthylBenzene/t-Butyl alcoholNot specifiedNot specifiedDiethyl 2-nitroethylphosphonateNot specified
Tri-isopropyl phosphiteIsopropylBenzene/t-Butyl alcoholNot specifiedNot specifiedDi-isopropyl 2-nitroethylphosphonateNot specified
Triphenyl phosphitePhenylBenzene/t-Butyl alcoholNot specified65Diphenyl 2-nitroethylphosphonate62-63

Spectroscopic Data for Dimethyl 2-nitroethylphosphonate:

TechniqueData
IR (neat, cm⁻¹)1560, 1380, 1252, 1040
¹H NMR (CDCl₃, δ)2.6 (2H, m), 3.8 (6H, d, J=12Hz), 4.66 (2H, m)
¹³C NMR (CDCl₃, δ)22.21 (d, Jc-p=142 Hz), 52.35 (d, Jc-p=6 Hz), 68.85 (d, Jc-p=0.8 Hz)

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2-nitroethylphosphonate

This protocol describes the synthesis of dimethyl 2-nitroethylphosphonate from this compound and trimethyl phosphite.[1]

Materials:

  • This compound

  • Trimethyl phosphite

  • Dry benzene

  • Dry t-butyl alcohol

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve trimethyl phosphite (60 mmol) in dry t-butyl alcohol (100 ml).

  • In a separate flask, prepare a solution of this compound (75 mmol) in dry benzene (55 ml).

  • Gradually add the this compound solution to the stirred trimethyl phosphite solution at room temperature.

  • Stir the reaction mixture for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvents by evaporation under reduced pressure.

  • Purify the resulting crude product by distillation to obtain dimethyl 2-nitroethylphosphonate (yield: 88%; b.p. 124 °C at 0.05 mmHg).

Protocol 2: Synthesis of Diphenyl 2-nitroethylphosphonate

This protocol outlines the synthesis of diphenyl 2-nitroethylphosphonate.[1]

Materials:

  • This compound

  • Triphenyl phosphite

  • Dry benzene

  • Dry t-butyl alcohol

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Recrystallization apparatus

Procedure:

  • Follow the same general procedure as for the synthesis of dimethyl 2-nitroethylphosphonate, substituting triphenyl phosphite for trimethyl phosphite.

  • After evaporation of the solvents, the crude product is a solid.

  • Purify the solid by recrystallization to yield crystalline diphenyl 2-nitroethylphosphonate (yield: 65%; m.p. 62-63 °C).

Mandatory Visualizations

Reaction Mechanism

The synthesis proceeds through a nucleophilic Michael addition of the phosphorus (III) atom of the phosphite to the β-carbon of this compound. The resulting zwitterionic intermediate then undergoes an intramolecular rearrangement (Arbuzov-type reaction) to form the final phosphonate (B1237965) product.

Caption: Mechanism of the Michael addition of a phosphite to this compound.

Experimental Workflow

The general workflow for the synthesis and purification of 2-nitroethyl phosphonates is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve Phosphite in t-Butyl Alcohol Addition Slowly Add this compound Solution to Phosphite Reagents->Addition Nitroethylene_Sol Prepare this compound in Benzene Nitroethylene_Sol->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Purification Purification (Distillation or Recrystallization) Evaporation->Purification Characterization Characterization (NMR, IR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of 2-nitroethyl phosphonates.

References

Application Note: Michael Addition of Indole to Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Michael addition of indole (B1671886) to nitroethylene, a crucial carbon-carbon bond-forming reaction for the synthesis of various biologically active compounds and pharmaceutical intermediates. The reaction involves the conjugate addition of indole to the electron-deficient nitroalkene. This document outlines the reaction mechanism, summarizes various catalytic systems with their corresponding yields and reaction times, and provides a step-by-step experimental procedure.

Introduction

The Michael addition of indoles to nitroalkenes is a fundamental transformation in organic synthesis, leading to the formation of 3-substituted indole derivatives. These products are valuable precursors for the synthesis of tryptamines and other complex natural products and pharmaceuticals. The reaction proceeds via the nucleophilic attack of the electron-rich C3 position of the indole ring on the β-carbon of the nitroalkene. A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to facilitate this reaction, often under mild conditions. This note details a general protocol and compares different catalytic approaches to this important reaction.

Reaction Mechanism

The reaction is proposed to proceed through the activation of the nitroalkene by a catalyst, which enhances its electrophilicity. The indole then acts as a nucleophile, attacking the β-carbon of the activated nitroalkene to form a new carbon-carbon bond. Subsequent protonation of the resulting nitronate intermediate yields the final 3-(2-nitroethyl)-1H-indole product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Indole Indole Nitronate_Intermediate Nitronate Intermediate Indole->Nitronate_Intermediate Nucleophilic Attack This compound This compound Activated_Complex Activated Nitroalkene-Catalyst Complex This compound->Activated_Complex Activation Catalyst Catalyst Catalyst->Activated_Complex Activated_Complex->Nitronate_Intermediate Product 3-(2-nitroethyl)-1H-indole Nitronate_Intermediate->Product Protonation

Caption: Proposed mechanism for the catalyzed Michael addition of indole to this compound.

Catalytic Systems and Performance

Several catalytic systems have been reported for the Michael addition of indoles to nitroalkenes. The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and yield. A summary of various catalysts is presented below.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HY ZeoliteSolvent-free500.5 - 285 - 95[1]
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)WaterRoom Temp2 - 488 - 95[2]
Iodine (I2)DichloromethaneRoom Temp0.5 - 190 - 98[3]
Feist's Acid (10 mol%)Ethanol504846 - 97[4]
Acetic AcidEthanolReflux2 - 8~67-84[5][6]

Experimental Protocol

This protocol provides a general procedure for the Michael addition of indole to a nitroalkene, exemplified by the reaction with β-nitrostyrene, a common this compound derivative.

Materials
  • Indole (1.0 mmol, 117.15 mg)

  • β-Nitrostyrene (1.05 mmol, 156.6 mg)

  • Catalyst (e.g., TBAHS, 50 mol%, 169.7 mg)[2]

  • Solvent (e.g., Water, 15 mL)[2]

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates and chamber

  • Rotary evaporator

  • Chromatography column

Procedure
  • Reaction Setup: To a round-bottom flask, add indole (1.0 mmol) and the chosen nitroalkene (1.05 mmol).

  • Solvent and Catalyst Addition: Add the selected solvent and catalyst. For example, for a TBAHS-catalyzed reaction, add water (15 mL) and TBAHS (50 mol%).[2]

  • Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature for TBAHS) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, as indicated by TLC, extract the reaction mixture with ethyl acetate (2 x 30 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 10:90) as the eluent to obtain the pure 3-substituted indole.[2]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Indole and Nitroalkene in Flask B Add Solvent and Catalyst A->B C Stir at Appropriate Temperature B->C D Monitor by TLC C->D E Extract with Ethyl Acetate D->E Reaction Complete F Dry Organic Layer E->F G Concentrate under Vacuum F->G H Purify by Column Chromatography G->H

References

Application Notes and Protocols for Asymmetric Catalytic Nitroalkene Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereocontrol. The use of nitroalkenes as dienophiles in this reaction is of particular interest as the resulting nitro-substituted cyclohexene (B86901) adducts are versatile intermediates for the synthesis of a wide range of valuable compounds, including pharmaceuticals and natural products. The nitro group can be readily transformed into other functional groups, such as amines, ketones, or oximes. This document provides detailed application notes and protocols for the asymmetric catalytic nitroalkene Diels-Alder reaction, with a focus on recent advancements using chiral hydrogen bond donor catalysts.

Core Concepts: Asymmetric Catalysis in Nitroalkene Diels-Alder Reactions

The primary challenge in asymmetric nitroalkene Diels-Alder reactions is to control the facial selectivity of the cycloaddition to favor the formation of one enantiomer of the product over the other. This is typically achieved by employing a chiral catalyst that can effectively discriminate between the two faces of the dienophile or the diene.

While traditional Lewis acid catalysis is a powerful tool for many Diels-Alder reactions, its application to nitroalkenes can be problematic. Nitroalkenes have a tendency to undergo an inverse electron-demand hetero-Diels-Alder reaction with Lewis acids, leading to undesired nitronate products.[1] To circumvent this, recent research has focused on the use of chiral hydrogen bond donor catalysts.[1][2][3] These catalysts activate the nitroalkene dienophile towards the [4+2] cycloaddition by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) through hydrogen bonding interactions, without promoting the undesired side reactions.[1]

One of the most successful classes of catalysts for this transformation are helical-chiral double hydrogen bond donors.[1][2][3] These catalysts create a well-defined chiral environment around the nitroalkene, effectively shielding one face and directing the diene to attack from the other, thus inducing high enantioselectivity.

Data Presentation: Catalyst and Substrate Scope

The following tables summarize the quantitative data for the asymmetric catalytic nitroalkene Diels-Alder reaction between nitroethylene and various 5-substituted pentamethylcyclopentadienes using different helical-chiral hydrogen bond donor catalysts.[2]

Table 1: Evaluation of Helical-Chiral Catalysts

CatalystR GroupYield (%)Enantiomeric Excess (ee, %)
(M)-Catalyst 1H8575
(M)-Catalyst 2Ph8885
(M)-Catalyst 33,5-(CF₃)₂C₆H₃9291
(M)-Catalyst 4 3,5-(t-Bu)₂C₆H₃ 95 93
(P)-Catalyst 43,5-(t-Bu)₂C₆H₃94-93

Reaction conditions: Catalyst (10 mol %), this compound (1.0 equiv), diene (1.2 equiv), CH₂Cl₂ -78 °C, 24 h.

Table 2: Substrate Scope with Catalyst (M)-4

Diene Substituent (R')Yield (%)Enantiomeric Excess (ee, %)
Me9192
Et9394
Bn8990
OAc8588
SPh8286

Reaction conditions: (M)-Catalyst 4 (10 mol %), this compound (1.0 equiv), diene (1.2 equiv), CH₂Cl₂, -78 °C, 24 h.

Experimental Protocols

The following is a general procedure for the asymmetric nitroalkene Diels-Alder reaction catalyzed by a helical-chiral hydrogen bond donor catalyst.[2]

Materials:

Procedure:

  • Under an inert atmosphere of argon, charge a flame-dried test tube with the helical-chiral hydrogen bond donor catalyst (e.g., Catalyst 4, 0.02 mmol, 10 mol%).

  • Add anhydrous CH₂Cl₂ (0.3 mL) to the test tube.

  • In a separate vial, prepare a solution of this compound (0.2 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (0.1 mL).

  • Add the this compound solution to the catalyst mixture.

  • Cool the resulting mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the substituted cyclopentadiene (0.24 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (0.1 mL) to the cooled reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24 hours), quench the reaction by the slow addition of a solution of hydrazine hydrate (0.1 mL) in MeOH (0.1 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (3 x 1 mL) and brine (1 x 1 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel (e.g., using 2% EtOAc in hexanes as the eluent) to afford the desired nitroalkene Diels-Alder adduct.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Start add_catalyst Add Chiral Catalyst and CH₂Cl₂ start->add_catalyst add_nitroalkene Add Nitroalkene Solution add_catalyst->add_nitroalkene cool Cool to -78 °C add_nitroalkene->cool add_diene Add Diene Solution cool->add_diene react Stir at -78 °C for 24h add_diene->react quench Quench with Hydrazine Hydrate react->quench warm Warm to Room Temperature quench->warm extract Aqueous Wash and Brine Wash warm->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify end Pure Product purify->end logical_relationship cluster_reactants Reactants cluster_intermediate Transition State diene Diene ts Chiral Transition State Assembly diene->ts nitroalkene Nitroalkene (Dienophile) catalyst Chiral Hydrogen Bond Donor Catalyst nitroalkene->catalyst Activation via H-Bonding catalyst->ts Chiral Environment product Enantioenriched Diels-Alder Adduct ts->product [4+2] Cycloaddition

References

The Strategic Use of Nitroethylene in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroethylene emerges as a potent and versatile C2 synthon in the intricate field of natural product synthesis. Its electron-deficient nature, conferred by the powerful electron-withdrawing nitro group, renders it an exceptional Michael acceptor and a reactive dienophile in Diels-Alder reactions. This reactivity profile allows for the stereocontrolled formation of complex carbon-carbon and carbon-heteroatom bonds, which are pivotal in the construction of intricate molecular architectures inherent to natural products. These application notes provide a detailed overview of the strategic implementation of this compound in synthetic pathways, with a focus on asymmetric organocatalysis, and offer specific experimental protocols for key transformations.

Application Note 1: Asymmetric Organocatalytic Michael Addition of Aldehydes to this compound for the Synthesis of Chiral γ-Amino Acids

The conjugate addition of carbonyl compounds to this compound is a cornerstone reaction for the formation of γ-nitro carbonyl compounds, which are valuable precursors to γ-amino acids and other bioactive molecules. The advent of asymmetric organocatalysis has revolutionized this transformation, enabling the synthesis of enantiomerically enriched products with high efficiency.[1][2] Chiral secondary amines, such as proline and its derivatives, are frequently employed as catalysts. These catalysts operate via an enamine-based mechanism, creating a nucleophilic enamine from the aldehyde substrate, which then attacks the this compound in a stereocontrolled manner.

The resulting γ-nitroaldehydes can be readily converted to the corresponding γ-amino acids through a sequence of oxidation and reduction steps, often with preservation of the newly established stereocenter.[1] This methodology provides a powerful and direct route to enantiopure γ-amino acids, which are crucial components of various pharmaceuticals and peptidomimetics.[1]

Logical Relationship: From Aldehyde to γ-Amino Acid

G cluster_0 Key Transformation Aldehyde Aldehyde Michael_Adduct γ-Nitroaldehyde Aldehyde->Michael_Adduct Michael Addition This compound This compound This compound->Michael_Adduct Catalyst Chiral Organocatalyst (e.g., Proline derivative) Catalyst->Michael_Adduct Oxidation Oxidation Michael_Adduct->Oxidation Nitro_Acid γ-Nitro Acid Oxidation->Nitro_Acid Reduction Reduction of Nitro Group Nitro_Acid->Reduction Amino_Acid γ-Amino Acid Reduction->Amino_Acid

Caption: Synthesis of γ-amino acids from aldehydes via a this compound Michael addition.

Quantitative Data Summary: Organocatalytic Michael Addition of Aldehydes to this compound
EntryAldehydeCatalyst (mol%)Co-catalyst (mol%)Time (h)Yield (%)ee (%)Reference
1n-Pentanal(S)-Diphenylprolinol silyl (B83357) ether (2)3-Nitrobenzoic acid (20)2496>95[1]
2Isovaleraldehyde(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)2492>95[1]
33-Phenylpropanal(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)4893>95[1]
4PropanalH-D-Pro-Pro-Glu-NH2 (1)-19095[3]
5PentanalH-D-Pro-Pro-Glu-NH2 (1)-18597[3]
6IsovaleraldehydeH-D-Pro-Pro-Glu-NH2 (1)-18899[3]
Experimental Protocol: Asymmetric Michael Addition of n-Pentanal to this compound[1]

Materials:

  • (S)-Diphenylprolinol silyl ether (catalyst A)

  • 3-Nitrobenzoic acid (co-catalyst B)

  • n-Pentanal

  • This compound

  • Toluene (B28343) (anhydrous)

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol (MeOH)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of (S)-diphenylprolinol silyl ether (A) (2 mol%) and 3-nitrobenzoic acid (B) (20 mol%) in toluene (0.5 M) at 3 °C is added n-pentanal (1.0 equiv).

  • A solution of this compound (1.2 equiv) in toluene is then added dropwise to the reaction mixture.

  • The reaction is stirred at 3 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 24 hours), the reaction mixture is cooled to 0 °C.

  • Methanol is added, followed by the portion-wise addition of sodium borohydride (1.5 equiv).

  • The mixture is stirred for 30 minutes at 0 °C and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product (a β-substituted-δ-nitrobutanol) is purified by flash column chromatography on silica (B1680970) gel.

Application Note 2: this compound in Diels-Alder Reactions for the Construction of Bicyclic Scaffolds

This compound is a highly reactive dienophile in [4+2] cycloaddition reactions, providing a direct route to nitro-functionalized cyclohexene (B86901) derivatives. These adducts are versatile intermediates that can be further elaborated to construct complex polycyclic systems found in many natural products. The nitro group in the cycloadduct can be reduced to an amine, converted into a ketone, or eliminated to introduce a double bond, highlighting its synthetic utility. Asymmetric versions of the Diels-Alder reaction with this compound, often employing chiral Lewis acid catalysts, can afford enantiomerically enriched products, setting key stereocenters for the total synthesis of natural products like epibatidine (B1211577).

Experimental Workflow: Diels-Alder Approach to Epibatidine

G cluster_1 Synthetic Pathway Diene Diene DA_Reaction [4+2] Diels-Alder Cycloaddition Diene->DA_Reaction This compound This compound This compound->DA_Reaction Cycloadduct Nitro-functionalized Bicyclic Adduct DA_Reaction->Cycloadduct Reduction Reduction of Nitro Group Cycloadduct->Reduction Amine_Intermediate Amino Bicyclic Intermediate Reduction->Amine_Intermediate Further_Steps Further Functional Group Manipulations Amine_Intermediate->Further_Steps Epibatidine Epibatidine Further_Steps->Epibatidine

Caption: A generalized Diels-Alder strategy for the synthesis of the epibatidine core.

While a specific, detailed experimental protocol for a total synthesis of epibatidine directly employing a Diels-Alder reaction with this compound was not fully elaborated in the provided search results, the logical pathway highlights its potential as a key step. The literature suggests various synthetic routes to epibatidine, with some alluding to cycloaddition strategies to construct the core azabicyclo[2.2.1]heptane skeleton.[4]

Application Note 3: Cascade Reactions Involving this compound

The reactivity of this compound can be harnessed in elegant cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation.[3] These cascades can rapidly build molecular complexity from simple starting materials, offering a highly efficient approach to the synthesis of intricate natural product scaffolds. For instance, a Michael addition of a nucleophile to this compound can generate an intermediate that subsequently participates in an intramolecular cyclization, such as an aldol (B89426) or Mannich reaction, to construct polycyclic systems. The strategic design of such cascades is a powerful tool in modern organic synthesis.

Quantitative Data Summary: Peptide-Catalyzed Conjugate Addition to this compound
EntryAldehydeYield of γ-nitroaldehyde (%)ee (%)Reference
1Propanal9095[3]
2Butanal8996[3]
3Pentanal8597[3]
4Hexanal8298[3]
5Isovaleraldehyde8899[3]
6tert-Butylacetaldehyde7899[3]
Experimental Protocol: Peptide-Catalyzed Asymmetric Conjugate Addition of Aldehydes to this compound[3]

Materials:

  • H-D-Pro-Pro-Glu-NH2 (catalyst)

  • Aldehyde (e.g., propanal)

  • This compound

  • Chloroform (B151607) (CHCl3)

  • N-methylmorpholine

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the peptide catalyst H-D-Pro-Pro-Glu-NH2 (1 mol%) in chloroform is added the aldehyde (1.5 equiv) and N-methylmorpholine (0.01 equiv).

  • A stock solution of this compound in chloroform (0.2 M) is then added (1.0 equiv).

  • The reaction mixture is stirred at room temperature and the progress is monitored by 1H NMR spectroscopy.

  • Upon completion, the reaction mixture can be directly subjected to subsequent transformations, such as reduction of the aldehyde functionality. For isolation of the γ-nitroaldehyde, the solvent is removed under reduced pressure and the residue is purified by flash column chromatography.

Conclusion

This compound stands as a valuable and reactive building block in the synthesis of natural products. Its participation in key carbon-carbon bond-forming reactions, particularly asymmetric Michael additions and Diels-Alder cycloadditions, provides efficient access to chiral intermediates that are crucial for the construction of complex molecular architectures. The protocols and data presented herein underscore the power of modern synthetic methodologies, especially organocatalysis, to control the stereochemical outcome of these transformations, paving the way for the concise and elegant total synthesis of biologically important natural products. The continued development of novel catalytic systems and cascade reactions involving this compound will undoubtedly lead to even more impressive synthetic achievements in the future.

References

Application Notes and Protocols for the Preparation of Nitro-Substituted Six-Membered Rings via Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nitro-substituted six-membered carbocyclic and heterocyclic rings utilizing nitroethylene as a versatile building block. The methodologies described herein are fundamental for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound (H₂C=CHNO₂) is a highly reactive Michael acceptor and a potent dienophile, making it an invaluable reagent in organic synthesis for the formation of cyclic systems. The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic and cycloaddition reactions. This reactivity allows for the facile construction of nitro-substituted cyclohexanes, cyclohexenes, and various six-membered heterocycles. The resulting nitro-functionalized rings are versatile intermediates that can be further elaborated, for instance, by reduction of the nitro group to an amine, which is a common functional group in bioactive molecules.

Two primary strategies for the synthesis of six-membered rings using this compound are the [4+2] cycloaddition (Diels-Alder reaction) and tandem Michael addition reactions.

Diels-Alder Reaction for the Synthesis of Nitro-Substituted Cyclohexenes

The Diels-Alder reaction provides a direct route to nitro-substituted cyclohexene (B86901) derivatives. This compound, as an electron-poor dienophile, readily reacts with electron-rich conjugated dienes. The reaction can be performed under thermal conditions or catalyzed by Lewis acids to enhance reactivity and selectivity.

General Reaction Scheme:

Piperidine_Synthesis cluster_workflow Piperidine Synthesis Workflow Start Start Materials: Nitroalkene, Amine, Enone Step1 Michael Addition 1: Amine + Nitroalkene Start->Step1 Intermediate1 Intermediate: Enamine Step1->Intermediate1 Step2 Michael Addition 2: Enamine + Enone Intermediate1->Step2 Intermediate2 Intermediate: Acyclic Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product Product: Substituted Piperidine Step3->Product

Application Notes and Protocols for the Tandem In Situ Generation of Azomethine Ylides and Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines.[1] Pyrrolidine (B122466) scaffolds are prevalent in a wide array of natural products and pharmaceuticals, making their efficient synthesis a key focus in medicinal chemistry and drug development.[2] This application note details a tandem, one-pot procedure for the in situ generation of both an azomethine ylide and the highly reactive dipolarophile, nitroethylene, facilitating their subsequent cycloaddition to yield functionalized 4-nitropyrrolidines.

This tandem approach offers significant advantages by avoiding the isolation of the often unstable and hazardous this compound. The simultaneous generation of both reactive intermediates is achieved through the use of a common base, which deprotonates an α-amino ester derivative to form the azomethine ylide and eliminates a leaving group from a this compound precursor. This methodology provides a streamlined and efficient route to highly substituted pyrrolidine derivatives.

Reaction Principle and Signaling Pathway

The core of this methodology is a base-mediated tandem reaction. Triethylamine (B128534) (Et₃N) acts as the base to facilitate two key transformations simultaneously in the same reaction vessel:

  • Generation of the Azomethine Ylide: An α-imino ester, formed from the condensation of an α-amino ester and an aldehyde, is deprotonated by triethylamine at the α-carbon. This generates the azomethine ylide, a nitrogen-based 1,3-dipole.[1]

  • Generation of this compound: A 2-acetoxy-nitroethane derivative undergoes an E2 elimination reaction upon treatment with triethylamine, expelling the acetate (B1210297) leaving group to form the highly reactive this compound dipolarophile.

Once generated, these two transient species undergo a concerted [3+2] cycloaddition reaction to form the pyrrolidine ring system. The reaction is highly regio- and stereoselective, with the stereochemistry of the final product being influenced by the substituents on both the azomethine ylide and the nitroalkene.

Reaction_Mechanism cluster_precursors Starting Materials cluster_in_situ In Situ Generation cluster_cycloaddition [3+2] Cycloaddition AminoEster α-Amino Ester Imine α-Imino Ester AminoEster->Imine Aldehyde Aldehyde Aldehyde->Imine NitroPrecursor 2-Acetoxy- nitroethane This compound This compound NitroPrecursor->this compound Elimination AzomethineYlide Azomethine Ylide Imine->AzomethineYlide Deprotonation TransitionState Concerted Transition State AzomethineYlide->TransitionState This compound->TransitionState Pyrrolidine 4-Nitropyrrolidine TransitionState->Pyrrolidine Base Et₃N Base->NitroPrecursor Base->Imine

Tandem in situ generation and cycloaddition workflow.

Experimental Protocols

The following protocols are generalized procedures based on common practices for this type of reaction. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for the Tandem Synthesis of 4-Nitropyrrolidines

This protocol describes the one-pot reaction between an α-amino ester, an aldehyde, and a 2-acetoxy-nitroethane derivative.

Materials:

  • Appropriate α-amino ester hydrochloride

  • Aldehyde

  • 2-Acetoxy-nitroethane derivative

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Formation of the α-Imino Ester (Pre-reaction or in situ):

    • To a solution of the α-amino ester hydrochloride (1.0 eq) in anhydrous dichloromethane (B109758) (5 mL/mmol of amino ester) is added anhydrous magnesium sulfate (2.0 eq).

    • The corresponding aldehyde (1.0 eq) is added, followed by the dropwise addition of triethylamine (1.1 eq) at 0 °C.

    • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. The formation of the imine can be monitored by ¹H NMR.

  • Tandem Generation and Cycloaddition:

    • The reaction mixture containing the in situ generated α-imino ester is cooled to 0 °C.

    • The 2-acetoxy-nitroethane derivative (1.2 eq) is added to the reaction mixture.

    • An additional amount of triethylamine (1.5 eq) is added dropwise to the cooled solution.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is filtered to remove magnesium sulfate and the filtrate is concentrated under reduced pressure.

    • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-nitropyrrolidine derivative.

  • Characterization:

    • The structure and stereochemistry of the purified product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS). The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture.

Data Presentation

The following tables provide representative data for the tandem synthesis of 4-nitropyrrolidines, illustrating the effect of different substituents on the reaction outcome.

Table 1: Synthesis of Various 4-Nitropyrrolidines via Tandem Cycloaddition

EntryR¹ (on Ylide)R² (on Ylide)R³ (on this compound)ProductYield (%)Diastereomeric Ratio (dr)
1HPhH1-benzyl-4-nitro-2-phenylpyrrolidine75>95:5
2H4-MeO-PhH1-benzyl-2-(4-methoxyphenyl)-4-nitropyrrolidine82>95:5
3H4-Cl-PhH1-benzyl-2-(4-chlorophenyl)-4-nitropyrrolidine71>95:5
4MePhH1-benzyl-2-methyl-4-nitro-2-phenylpyrrolidine6590:10
5HPhMe1-benzyl-4-nitro-4-methyl-2-phenylpyrrolidine6885:15

Yields are for the isolated, purified product. Diastereomeric ratios are determined by ¹H NMR analysis of the crude product.

Logical Relationships and Workflows

The experimental workflow can be visualized as a series of sequential steps leading to the final product.

Experimental_Workflow Start Start: Starting Materials (α-Amino Ester, Aldehyde, This compound Precursor) Imine_Formation Step 1: In Situ Formation of α-Imino Ester Start->Imine_Formation Tandem_Reaction Step 2: Tandem Generation and [3+2] Cycloaddition Imine_Formation->Tandem_Reaction Add Nitro Precursor & Et₃N Workup Step 3: Reaction Work-up and Extraction Tandem_Reaction->Workup Purification Step 4: Purification by Column Chromatography Workup->Purification Characterization Step 5: Spectroscopic Characterization Purification->Characterization End End: Purified 4-Nitropyrrolidine Characterization->End

Experimental workflow for the tandem synthesis.

Applications in Drug Development

The pyrrolidine ring is a key structural motif in a multitude of biologically active compounds. The introduction of a nitro group provides a versatile handle for further functionalization. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated to generate a library of derivatives for structure-activity relationship (SAR) studies. This tandem methodology allows for the rapid and efficient construction of complex pyrrolidine-containing molecules, which can be valuable intermediates in the synthesis of novel therapeutic agents. The diastereoselective nature of the reaction is particularly advantageous for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug design.

Conclusion

The tandem in situ generation of azomethine ylides and this compound represents a highly efficient and elegant strategy for the synthesis of functionalized 4-nitropyrrolidines. This one-pot procedure minimizes the handling of hazardous and unstable intermediates and provides access to a diverse range of substituted pyrrolidines with high stereoselectivity. The detailed protocols and representative data provided in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery who are interested in employing this powerful transformation.

References

Troubleshooting & Optimization

How to prevent polymerization of nitroethylene during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired polymerization of nitroethylene during chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, focusing on the common problem of unintended polymerization.

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Polymerization Upon Synthesis or Purification This compound is a highly reactive monomer susceptible to polymerization initiated by heat, light, or impurities.[1]Immediate Inhibition: Add a suitable radical inhibitor (e.g., 4-tert-butylcatechol (B165716) (TBC) or 4-hydroxy-TEMPO) directly to the reaction mixture upon formation of the this compound.[2] Low Temperature: Perform the synthesis and purification at the lowest feasible temperature to minimize thermal initiation.[3] Inert Atmosphere: Conduct all steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.[2]
Reaction Mixture Becomes Viscous and Difficult to Stir This is a strong indicator of polymer formation. It can be caused by either radical or anionic polymerization.[2]Identify the Cause: Determine if the polymerization is radical (initiated by heat, light, or peroxides) or anionic (initiated by basic conditions).[2][4] For Radical Polymerization: Add a radical inhibitor like 4-hydroxy-TEMPO. For Anionic Polymerization: Introduce a proton source, such as a weak acid (e.g., acetic acid), to terminate the growing anionic chains. Solvent Addition: Diluting the reaction with more solvent can sometimes help to reduce viscosity and regain stirring, but this is a temporary solution.[2]
Low Yield of Desired Product with Significant Polymer Byproduct The reaction conditions favor polymerization over the desired chemical transformation.Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.[2] Check for Impurities: Ensure all reagents and solvents are pure and free of peroxides or basic/acidic contaminants.[5] Inhibitor Presence: If you are using this compound with a storage stabilizer, ensure it is compatible with your reaction conditions or remove it prior to the reaction. Controlled Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized high concentrations that can promote polymerization.[2]
Polymerization Occurs During Storage Improper storage conditions can lead to the degradation of inhibitors and subsequent polymerization.Refrigerated Storage: Store this compound solutions at low temperatures (-10°C is recommended) to enhance stability.[3] Solvent Choice: Storing this compound in a suitable solvent like benzene (B151609) has been shown to improve its shelf life. Inhibitor Concentration: Ensure an adequate concentration of a suitable storage inhibitor, such as 4-tert-butylcatechol (TBC).[6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to polymerization?

A1: this compound is highly susceptible to polymerization due to the strong electron-withdrawing nature of the nitro group. This electronic effect activates the vinyl group, making it highly reactive towards both radical and anionic attack.[3][4]

Q2: What are the main types of inhibitors for preventing radical polymerization of this compound?

A2: The most common and effective inhibitors for radical polymerization fall into two main categories:

  • Phenolic Compounds: These act as radical scavengers by donating a hydrogen atom to the growing polymer radical, thus terminating the chain. Examples include 4-tert-butylcatechol (TBC), hydroquinone (B1673460) (HQ), and butylated hydroxytoluene (BHT).[6][7]

  • Stable Nitroxide Radicals: These are highly efficient "true inhibitors" that directly trap carbon-centered radicals to form stable species. A prime example is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and its derivatives like 4-hydroxy-TEMPO.[7][8]

Q3: How can I prevent anionic polymerization of this compound?

A3: Anionic polymerization of this compound is typically initiated by strong bases. To prevent this:

  • Avoid Basic Conditions: Ensure your reaction is not run under basic conditions. Be mindful of reagents that are basic or can generate basic byproducts.

  • Use of Proton Donors: The anionic polymerization of this compound can be terminated by the introduction of a proton source. If you suspect anionic polymerization is occurring, the addition of a weak acid can act as a terminator.[9]

  • Control of Initiator: If an anionic initiator is required for a desired reaction, use it in stoichiometric amounts and at low temperatures to control the initiation rate.

Q4: Do I need to remove the storage stabilizer before my reaction?

A4: This depends on your specific reaction. Phenolic inhibitors like TBC are acidic and can be removed by an alkali wash, which might be necessary if they interfere with your reaction catalysts or reagents.[10] However, in some cases, a higher concentration of a radical initiator can be used to overcome the effect of the inhibitor without its prior removal.[11]

Q5: What are the visual cues that polymerization is occurring?

A5: The most common signs of polymerization are:

  • A noticeable increase in the viscosity of the reaction mixture.[2]

  • The formation of a solid precipitate that is insoluble in the reaction solvent.

  • The appearance of a gummy or sticky substance in the reaction flask.

Quantitative Data on Inhibitor Effectiveness

Table 1: Induction Periods for the Thermal Polymerization of Styrene (B11656) with Various Inhibitors [12]

Inhibitor System (0.04% mass fraction)Temperature (°C)Induction Period (hours)
TEMPO, DEHA, and DNBP9019
10012
1106
1204.5
TEMPO, DEHA, and DDBSA1104
1203.5

Note: This data is for styrene and should be used as a qualitative guide for this compound.

Table 2: Polymer Growth and Styrene Conversion with Different Inhibitors after 4 hours [11]

InhibitorPolymer Growth (%)Styrene Conversion (%)
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)16.400.048
4-hydroxy-TEMPO24.850.065
2,6-di-tert-butyl-4-methylphenol (BHT)42.500.111
4-oxo-TEMPO46.80.134

Note: This data is for styrene and illustrates the comparative efficacy of different inhibitor types.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is for the purification of this compound from polymeric impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter to minimize bumping. Ensure all glassware is dry and free of cracks. Use thick-walled tubing for vacuum connections.

  • Inhibitor Addition: Add a small amount of a non-volatile radical inhibitor (e.g., a few crystals of hydroquinone) to the distilling flask to prevent polymerization during heating.

  • Vacuum Application: Before heating, apply vacuum to the system to remove any low-boiling impurities.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the this compound fraction at the appropriate boiling point and reduced pressure.

  • Storage: The freshly distilled this compound should be used immediately or stored in a solution with a suitable inhibitor at low temperature.

Protocol 2: Removal of Phenolic Inhibitors using an Alumina (B75360) Column

This protocol describes the removal of acidic inhibitors like TBC.

  • Column Preparation: Pack a chromatography column with basic alumina.

  • Sample Loading: Dissolve the this compound containing the inhibitor in a minimal amount of a non-polar solvent (e.g., dichloromethane).

  • Elution: Pass the solution through the alumina column. The acidic inhibitor will be adsorbed onto the alumina.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure, avoiding excessive heating.

  • Immediate Use: The purified, uninhibited this compound should be used immediately.

Protocol 3: Example Reaction - Diels-Alder Cycloaddition of this compound with Cyclopentadiene (B3395910)

This protocol provides a method for a common reaction with this compound, incorporating measures to prevent polymerization.

  • Reactant Preparation: Use freshly distilled cyclopentadiene and purified, uninhibited this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the cyclopentadiene in a suitable solvent (e.g., diethyl ether).

  • Cooling: Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath) to control the reaction rate and minimize polymerization.[13]

  • This compound Addition: Slowly add a solution of this compound to the cooled cyclopentadiene solution dropwise over a period of time.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction and perform a standard aqueous workup to isolate the product.

  • Purification: Purify the Diels-Alder adduct by column chromatography or recrystallization.

Visualizations

Radical_Polymerization_and_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Inhibition Initiator Initiator (Heat, Light) Radical Radical (R•) Initiator->Radical Decomposition Monomer This compound Monomer Radical->Monomer Initiation GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain Addition of Monomer GrowingChain->GrowingChain Chain Growth Inhibitor Inhibitor (e.g., TEMPO) GrowingChain->Inhibitor Radical Trapping TerminatedChain Terminated Polymer Inhibitor->TerminatedChain Anionic_Polymerization_and_Termination cluster_initiation_anionic Initiation cluster_propagation_anionic Propagation cluster_termination_anionic Termination Base Base (B⁻) Monomer_Anionic This compound Monomer Base->Monomer_Anionic Nucleophilic Attack Anionic_Monomer Anionic Monomer (M⁻) Monomer_Anionic->Anionic_Monomer Growing_Anion Growing Polymer Anion (P⁻) Anionic_Monomer->Growing_Anion Growing_Anion->Growing_Anion Chain Growth Monomer_Prop This compound Monomer Growing_Anion->Monomer_Prop Addition of Monomer Proton_Source Proton Source (e.g., H₂O, ROH) Growing_Anion->Proton_Source Protonation Terminated_Polymer_Anionic Terminated Polymer Proton_Source->Terminated_Polymer_Anionic Experimental_Workflow Start Start: Crude This compound Purification Purification (Vacuum Distillation) Start->Purification Remove Polymer Inhibitor_Removal Inhibitor Removal (Alumina Column) Purification->Inhibitor_Removal Remove Storage Inhibitor Reaction Chemical Reaction (e.g., Diels-Alder) Inhibitor_Removal->Reaction Use Immediately Workup Reaction Workup and Purification Reaction->Workup Product Final Product Workup->Product

References

Technical Support Center: Optimizing Yields in Nitroethylene Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitroethylene Michael addition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in this compound Michael addition reactions?

Low yields can stem from several factors, including inefficient catalyst turnover, polymerization of the this compound acceptor, or the formation of side products. The choice of catalyst, solvent, and reaction temperature are all critical parameters that can significantly impact the yield. For instance, in organocatalyzed additions of aldehydes, the use of an acidic co-catalyst can be crucial for facilitating catalyst turnover and preventing catalyst deactivation.[1]

Q2: How can I improve the enantioselectivity (ee%) of my reaction?

Achieving high enantioselectivity is a common challenge. Key strategies include:

  • Catalyst Selection: The structure of the chiral catalyst is paramount. Bifunctional catalysts, such as thiourea-based organocatalysts, often provide high stereoselectivity by activating both the nucleophile and the electrophile through hydrogen bonding.

  • Solvent Choice: Non-polar aprotic solvents are often preferred as they do not interfere with the hydrogen bonding interactions that dictate the stereochemical outcome.

  • Temperature Control: Lowering the reaction temperature can often enhance enantioselectivity, although it may also decrease the reaction rate.

Q3: What factors influence the diastereoselectivity (dr) of the Michael addition?

Diastereoselectivity is influenced by the steric and electronic properties of the reactants and the catalyst. The catalyst's chiral environment plays a crucial role in directing the facial selectivity of the nucleophilic attack on the nitroalkene. In some cases, the addition of an acidic co-catalyst can also improve diastereoselectivity. Optimizing the solvent and temperature can also be beneficial.

Q4: My reaction is very slow. What can I do to increase the rate?

To accelerate a sluggish reaction, consider the following approaches:

  • Increase Catalyst Loading: A higher concentration of the catalyst can speed up the reaction, but be mindful that this can sometimes negatively affect stereoselectivity.

  • Increase Temperature: While often effective, increasing the temperature may lead to a decrease in selectivity and the formation of side products.

  • Use a More Active Catalyst: Screening different catalysts may reveal one with a higher turnover frequency for your specific substrates.

  • Solvent Optimization: A solvent that better solubilizes the reactants and stabilizes the transition state can increase the reaction rate. For some organocatalyzed reactions, the addition of a co-catalyst like 4-nitrophenol (B140041) has been shown to enhance reactivity.

Q5: I'm observing significant side product formation. How can I minimize this?

A common side reaction is the polymerization of the nitroalkene.[2] To mitigate this and other side reactions:

  • Control Reactant Addition: Slow, dropwise addition of the this compound to the reaction mixture can help to keep its concentration low and reduce polymerization.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential. An excess of the nucleophile is often used.

  • Use of Masked Nucleophiles: In some cases, using a "masked" nucleophile that generates the active nucleophile in situ can prevent self-condensation reactions.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a frequent issue that can be addressed by systematically evaluating the reaction components and conditions.

Low_Yield_Troubleshooting start Low/No Yield catalyst Check Catalyst Activity start->catalyst base Incorrect Base Strength start->base conditions Suboptimal Conditions start->conditions reactants Reactant Quality start->reactants solution_catalyst Use fresh catalyst Increase loading Switch catalyst type catalyst->solution_catalyst solution_base Screen different bases Match pKa to donor base->solution_base solution_conditions Vary temperature Screen solvents Add co-catalyst conditions->solution_conditions solution_reactants Purify starting materials Check for decomposition reactants->solution_reactants

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Stereoselectivity (ee% or dr)

Low stereoselectivity indicates a problem with the chiral induction of the reaction.

Poor_Stereoselectivity_Troubleshooting start Poor Stereoselectivity catalyst Ineffective Catalyst start->catalyst solvent Solvent Interference start->solvent temperature Temperature Too High start->temperature cocatalyst Missing/Incorrect Co-catalyst start->cocatalyst solution_catalyst Screen different chiral catalysts Ensure catalyst purity catalyst->solution_catalyst solution_solvent Use non-polar, aprotic solvents Screen a range of solvents solvent->solution_solvent solution_temperature Lower reaction temperature (e.g., 0 °C or -20 °C) temperature->solution_temperature solution_cocatalyst Add acidic co-catalyst (e.g., benzoic acid) cocatalyst->solution_cocatalyst

Caption: Troubleshooting workflow for poor stereoselectivity.

Data Presentation

Table 1: Comparison of Organocatalysts for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
CatalystAdditiveSolventTime (h)Yield (%)dr (syn:anti)ee% (syn)
L-Proline-DMSO969595:520
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleTFACH2Cl24896>95:578
(R,R)-DPEN-thiourea4-NitrophenolToluene (B28343)24999:199
trans-4-Hydroxyprolylamide-Toluene1298>99:199

Data compiled from multiple sources for illustrative comparison.

Table 2: Effect of Co-catalyst on the Addition of n-Pentanal to this compound[1]
Catalyst (mol%)Co-catalyst (mol%)SolventTime (h)Yield (%)ee%
A (5)-Toluene24<10-
A (5)Acetic Acid (200)Toluene2495>95
A (2)Acetic Acid (20)Toluene2430-
A (2)3-Nitrobenzoic Acid (5)Toluene2496>95

Catalyst A = (S)-diphenylprolinol silyl (B83357) ether

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric Michael Addition of a Ketone to a Nitroalkene[3]

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow_Ketone cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 1. Add ketone, catalyst, and optional co-catalyst to a flask under inert gas. prep2 2. Add solvent and stir at the desired temperature. prep1->prep2 react1 3. Add nitroalkene dropwise. prep2->react1 react2 4. Monitor reaction by TLC. react1->react2 workup1 5. Quench reaction with aq. NH4Cl or dil. HCl. react2->workup1 workup2 6. Extract with organic solvent, dry, and concentrate. workup1->workup2 workup3 7. Purify by flash column chromatography. workup2->workup3

Caption: General experimental workflow for ketone Michael addition.

Materials:

  • Ketone (e.g., cyclohexanone, 1.2 equivalents)

  • Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 equivalent)

  • Chiral organocatalyst (e.g., (R,R)-DPEN-thiourea, 10 mol%)

  • Acidic co-catalyst (optional, e.g., 4-nitrophenol, 10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Saturated aqueous ammonium (B1175870) chloride or dilute HCl

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the ketone, chiral organocatalyst, and co-catalyst (if used).

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature) for 15 minutes.

  • Add the nitroalkene dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[3]

  • Extract the aqueous layer three times with an organic solvent.[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure γ-nitro ketone.[3]

Protocol 2: General Procedure for the Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes[2]

This protocol can be adapted for various 1,3-dicarbonyl compounds.

Materials:

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate, 1.1 equivalents)

  • Nitroalkene (e.g., this compound, 1.0 equivalent)

  • Catalyst (e.g., Ts-DPEN, 10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Brine solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a vial, add the nitroalkene, 1,3-dicarbonyl compound, and the catalyst.[2]

  • Add toluene and stir the mixture vigorously at the desired temperature (e.g., -20 °C).[2]

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into a separation funnel containing brine and dilute with distilled water and ethyl acetate.[2]

  • Separate the layers and extract the aqueous phase with ethyl acetate.[2]

  • Combine the organic phases, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure.[2]

  • Purify the product by flash column chromatography.

Protocol 3: General Procedure for Flash Column Chromatography Purification[4]

Procedure:

  • Determine the Solvent System: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.[4]

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed. A layer of sand can be added on top to protect the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent removed, and the resulting dry powder added to the top of the column.[5]

  • Elute the Column: Carefully add the eluent to the column and apply pressure (e.g., with compressed air) to push the solvent through the column. Collect fractions in test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

References

Technical Support Center: Improving Diastereoselectivity in Nitroethylene Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitroethylene Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in this compound Diels-Alder reactions?

A1: The diastereoselectivity of the Diels-Alder reaction with this compound is primarily influenced by several factors:

  • Catalyst: Lewis acids and hydrogen-bond donors are commonly used to catalyze the reaction and can significantly influence the stereochemical outcome.[1][2] The choice of catalyst can favor the formation of either the endo or exo product.

  • Temperature: Reaction temperature plays a crucial role. Lower temperatures generally favor the kinetically controlled endo product due to a lower activation energy barrier.[3][4] At higher temperatures, the reaction can become reversible, potentially leading to the thermodynamically more stable exo product.[3]

  • Solvent: The polarity of the solvent can affect the reaction rate and selectivity, although its influence can be complex and dependent on the specific reactants and catalyst used.

  • Diene and Dienophile Structure: The steric and electronic properties of both the diene and this compound dienophile can impact the facial selectivity of the cycloaddition.

  • Chiral Auxiliaries: For asymmetric reactions, the use of chiral auxiliaries attached to the diene or dienophile can effectively control the diastereoselectivity of the product formation.[5][6]

Q2: How do Lewis acids improve diastereoselectivity?

A2: Lewis acids coordinate to the nitro group of this compound, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[2][7] This coordination enhances the electronic interaction between the diene and dienophile, accelerating the reaction and often increasing the preference for the endo transition state.[8] Recent studies suggest that Lewis acids also reduce the Pauli repulsion between the reactants, further promoting the reaction.[1][2]

Q3: What is the "endo rule" and does it apply to this compound Diels-Alder reactions?

A3: The "endo rule" states that in the Diels-Alder reaction, the dienophile's substituent with pi-system character (in this case, the nitro group) preferentially orients itself towards the developing pi-system of the diene in the transition state. This orientation leads to the formation of the endo adduct. This preference is often attributed to favorable secondary orbital interactions. While the endo product is frequently the major product, especially under kinetic control (lower temperatures), this is not always the case, and the diastereoselectivity can be influenced by other factors.[3][4]

Q4: Can I use Brønsted acids as catalysts?

A4: While Lewis acids are more common, Brønsted acids have been shown to be effective catalysts, particularly for intramolecular Diels-Alder reactions of nitroalkenes. They can enhance both the reaction rate and diastereoselectivity in cases where Lewis acid catalysis might be problematic.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (poor endo/exo ratio) 1. High Reaction Temperature: The reaction may be under thermodynamic control, favoring the exo product or a mixture. 2. Ineffective Catalyst: The chosen Lewis acid or catalyst may not be providing sufficient stereocontrol. 3. Solvent Effects: The solvent may not be optimal for promoting the desired transition state. 4. Steric Hindrance: Bulky substituents on the diene or dienophile may disfavor the endo transition state.1. Lower the reaction temperature. Conduct the reaction at 0 °C, -20 °C, or even -78 °C to favor the kinetic (endo) product.[3] 2. Screen different catalysts. Try a range of Lewis acids (e.g., AlCl₃, Et₂AlCl, SnCl₄, TiCl₄) or consider using hydrogen-bond donor catalysts. For some systems, bulky Lewis acids can favor the exo product. 3. Vary the solvent. Test solvents with different polarities (e.g., dichloromethane, toluene, hexanes). 4. Modify the substrates if possible. If steric hindrance is a major issue, redesigning the diene or dienophile might be necessary.
Low or No Reaction Conversion 1. Insufficient Catalyst Activity: The catalyst may be weak or deactivated. 2. Low Reactivity of Diene/Dienophile: Electron-poor dienes or electron-rich dienophiles can lead to slow reactions in normal electron demand Diels-Alder reactions. 3. Decomposition of Reactants or Products: Nitroalkenes can be unstable and prone to polymerization or other side reactions.1. Increase catalyst loading or use a stronger Lewis acid. Ensure the catalyst is fresh and handled under anhydrous conditions. 2. Increase the reaction temperature. This may negatively impact diastereoselectivity, so a balance needs to be found. Alternatively, consider using a more reactive diene (electron-rich) or modifying the nitroalkene to be more electron-deficient.[9] 3. Use freshly prepared this compound. Run the reaction at a lower temperature to minimize decomposition. Ensure all reagents and solvents are pure and dry.
Formation of Side Products 1. Polymerization of this compound: Nitroalkenes are known to polymerize, especially at higher temperatures or in the presence of certain initiators. 2. Retro-Diels-Alder Reaction: At elevated temperatures, the Diels-Alder adduct can revert to the starting materials.[3] 3. Lewis Acid-Mediated Side Reactions: Strong Lewis acids can sometimes promote undesired reactions.1. Add the this compound slowly to the reaction mixture. Keep the concentration of the dienophile low and maintain a low reaction temperature. 2. Avoid excessive heating. If the reaction requires heat to proceed, use the lowest effective temperature for the shortest possible time. 3. Use a milder Lewis acid or a hydrogen-bond donor catalyst. Stoichiometric amounts of strong Lewis acids can sometimes be problematic; catalytic amounts are preferred.

Quantitative Data on Diastereoselectivity

The following tables summarize the effect of different reaction parameters on the diastereoselectivity of this compound Diels-Alder reactions.

Table 1: Effect of Lewis Acid Catalyst on Diastereoselectivity

EntryDieneDienophileCatalyst (equiv.)SolventTemp (°C)endo:exo RatioYield (%)
1CyclopentadieneMethyl Acrylate (B77674)None-2582:18-
2CyclopentadieneMethyl AcrylateAlCl₃·Et₂O-2599:1-
3IsopreneAcrylonitrile (B1666552)None-20-Low
4IsopreneAcrylonitrileAlCl₃-20-High

Note: Data for this compound specifically in a comparative table with various Lewis acids is limited in the searched literature. The data for methyl acrylate and acrylonitrile is presented to illustrate the general effect of Lewis acids on diastereoselectivity in Diels-Alder reactions.[8]

Table 2: Effect of Temperature on endo:exo Ratio

EntryDieneDienophileSolventTemp (°C)endo:exo Ratio
1CyclopentadieneDimerizationNeat23100:0
2CyclopentadieneDimerizationNeat20080:20
3FuranMaleic AnhydrideAcetonitrile40exo only (thermodynamic)

Note: This data illustrates the general principle of temperature's effect on the kinetic vs. thermodynamic product distribution in Diels-Alder reactions.[3]

Experimental Protocols

General Procedure for a Diastereoselective this compound Diels-Alder Reaction using a Hydrogen-Bond Donor Catalyst

This protocol is adapted from a literature procedure for the asymmetric Diels-Alder reaction of a 5-substituted pentamethylcyclopentadiene with this compound.

Materials:

  • Diene (e.g., 5-substituted pentamethylcyclopentadiene)

  • This compound

  • Chiral hydrogen-bond donor catalyst (10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrazine (B178648) hydrate (B1144303)

  • Methanol (MeOH)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis (flame-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere, add the chiral hydrogen-bond donor catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous CH₂Cl₂ (0.3 mL) to dissolve the catalyst.

  • In a separate vial, prepare a solution of this compound (0.2 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (0.1 mL).

  • Add the this compound solution to the catalyst mixture.

  • Cool the resulting mixture to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Slowly add a solution of the diene (0.4 mmol, 2.0 equiv) in anhydrous CH₂Cl₂ to the cooled reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a solution of hydrazine hydrate (0.1 mL) in MeOH (0.1 mL).

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup by washing the mixture with water (3 x 1 mL) and brine (1 x 1 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature (e.g., ≤ 0°C)? start->check_temp lower_temp Action: Lower reaction temperature (e.g., -20°C to -78°C) check_temp->lower_temp No check_catalyst Is a catalyst being used? check_temp->check_catalyst Yes lower_temp->check_catalyst add_catalyst Action: Add a Lewis acid (e.g., AlCl3, Et2AlCl) or hydrogen-bond donor catalyst check_catalyst->add_catalyst No screen_catalysts Action: Screen different catalysts (vary Lewis acid or try H-bond donor) check_catalyst->screen_catalysts Yes end Diastereoselectivity Improved add_catalyst->end check_solvent Have different solvents been tested? screen_catalysts->check_solvent screen_catalysts->end Success vary_solvent Action: Test solvents with varying polarity (e.g., CH2Cl2, Toluene) check_solvent->vary_solvent No reassess Re-evaluate substrate sterics. Consider redesign if necessary. check_solvent->reassess Yes vary_solvent->reassess vary_solvent->end Success reassess->end If feasible

Caption: Troubleshooting workflow for low diastereoselectivity.

Reaction_Coordinate_Diagram cluster_energy Free Energy (G) start Reactants ts_endo Endo TS start->ts_endo ΔG‡ (endo) (Lower) ts_exo Exo TS start->ts_exo ΔG‡ (exo) (Higher) endo_product Endo Product (Kinetic) exo_product Exo Product (Thermodynamic) ts_endo->endo_product ts_exo->exo_product

References

Technical Support Center: Purification of Crude Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude nitroethylene. Given its high reactivity and tendency to polymerize, handling and purifying this compound requires specific precautions and techniques.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying crude this compound? A: The primary challenges stem from its high reactivity and instability. This compound can readily polymerize, especially in the presence of heat, bases, or even trace amounts of water.[1][2] It can also decompose at elevated temperatures.[1][3] Therefore, purification methods must be gentle and controlled to avoid product loss.

Q2: What are the common impurities found in crude this compound? A: Common impurities include unreacted starting materials, solvents from the synthesis, by-products, and polymeric material. The specific impurities will depend on the synthetic route used. An orange or red coloration in the crude product often indicates the presence of polymeric byproducts.[4]

Q3: How should I store purified this compound? A: this compound is sensitive and can decompose at room temperature.[1] For short-term use, it can be stored as a solution in a solvent like benzene (B151609) in a refrigerator at -10°C, where it has been found to be stable for at least six months.[1][5] For long-term storage, it is crucial to keep it in a tightly sealed container in a cool, dark, and well-ventilated place, away from heat and incompatible materials.[3][6] Refrigeration is highly recommended.[6]

Q4: What are the key safety precautions when handling this compound? A: this compound is harmful if swallowed, inhaled, or in contact with skin.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][7] Avoid generating mists or vapors.[3] All equipment used for handling should be properly grounded to prevent static discharges.[6] In case of accidental release, absorb the spill with an inert material like dry sand or earth and dispose of it as hazardous waste.[3]

Purification & Troubleshooting Guides

A general workflow for selecting a purification method for crude this compound is outlined below.

G start Assess Crude this compound Product state Is the product an oil or a solid? start->state oil Product is an Oil state->oil Oil solid Product is a Solid state->solid Solid distill Vacuum Distillation oil->distill Primary Method chromatography Column Chromatography oil->chromatography If distillation fails or for high purity recrystallize Recrystallization solid->recrystallize Primary Method pure_product Pure this compound distill->pure_product chromatography->pure_product recrystallize->pure_product

Caption: Workflow for selecting a this compound purification method.

Troubleshooting: Vacuum Distillation

Vacuum distillation is often used for liquid this compound but must be performed with extreme caution due to its thermal instability.

Q: My product turned dark and polymerized in the distillation flask. What went wrong? A: This is a common issue caused by excessive heat, which induces polymerization and decomposition.[8][9]

  • Possible Cause 1: Temperature is too high. The boiling point at atmospheric pressure (98.5 °C) is high enough to cause decomposition.[1]

    • Solution: Always perform the distillation under reduced pressure to lower the boiling point, ideally keeping the pot temperature as low as possible.[8][9]

  • Possible Cause 2: Prolonged heating. Even at lower temperatures, extended heating can initiate polymerization.

    • Solution: Distill the compound as quickly as possible without compromising separation efficiency. Ensure the heating mantle is set to the lowest effective temperature.

  • Possible Cause 3: Presence of contaminants. Basic residues on glassware can catalyze polymerization.[8]

    • Solution: Ensure all glassware is scrupulously clean and, if necessary, acid-washed and dried before use.

Q: The distillation is complete, but my yield is very low. A: Low yield can result from polymerization or inefficient collection.

  • Possible Cause 1: Polymerization. As mentioned above, a significant portion of the material may have polymerized.

    • Solution: In addition to the solutions above, consider adding a radical inhibitor (e.g., a small amount of hydroquinone) to the distillation flask, but first verify its compatibility with your downstream applications.[9]

  • Possible Cause 2: Inefficient Condensation. this compound is volatile, and losses can occur if the condenser is not cold enough.

    • Solution: Ensure a good flow of cold water through the condenser. For very low-pressure distillations, a cold trap or a condenser with a colder coolant may be necessary.

Q: The pressure in my vacuum setup is unstable. A: An unstable vacuum can lead to bumping and inconsistent boiling temperatures, affecting separation efficiency.

  • Possible Cause: Leaks in the system.

    • Solution: Check all joints, seals, and tubing for leaks.[10] Ensure all ground glass joints are properly greased and sealed. An electronic leak detector can be helpful.[10]

Troubleshooting: Recrystallization

Recrystallization is suitable if the crude this compound is a solid or can be induced to solidify.

Q: My crude this compound product is an oil and will not crystallize. What should I do? A: The presence of impurities can inhibit crystallization, resulting in an "oiled out" product.[4][11]

  • Solution 1: Initial Wash. First, ensure the crude product is thoroughly washed with water to remove any water-soluble impurities like inorganic salts.[4]

  • Solution 2: Induce Crystallization. Try scratching the inside of the flask at the oil's surface with a glass stirring rod.[4][11] Alternatively, if a small amount of pure crystalline product is available, add a "seed" crystal to the solution.[4]

  • Solution 3: Change Solvent. The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12][13] You may need to experiment with different solvents or solvent mixtures.

  • Solution 4: Use Chromatography. If crystallization repeatedly fails, column chromatography is an effective alternative for purifying oily products.[4]

Q: The final product is still colored (orange/red) after recrystallization. A: This indicates that polymeric byproducts, which are often colored, have co-precipitated with your product.[4]

  • Possible Cause: Impurities trapped in crystals. This can happen if the solution cools too quickly.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[12] Slow cooling promotes the formation of purer crystals.[12] Rinsing the collected crystals with a small amount of ice-cold recrystallization solvent can help wash away adsorbed impurities.[4]

  • Possible Cause: Polymerization during dissolution. Excessive heating during the dissolution step can cause polymerization.

    • Solution: Use the minimum amount of heat necessary to dissolve the crude solid and avoid prolonged periods of heating.[4][13]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₂H₃NO₂ [1]
Molar Mass 73.051 g·mol⁻¹ [1]
Appearance Liquid [1]
Density 1.073 g·cm⁻³ [1]
Melting Point -55 °C [1]
Boiling Point 98.5 °C (at 760 mmHg) [1]
Solubility in Water 78.9 g·L⁻¹ [1]
Solubility (Other) Very soluble in ethanol, acetone, and benzene [1]

| Flash Point | 23.2 °C |[1] |

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

! DANGER: this compound is highly reactive. Conduct this procedure behind a safety shield in a well-ventilated fume hood. Wear appropriate PPE.

Methodology:

  • Glassware Preparation: Ensure all glassware (distillation flask, distillation head, condenser, receiving flask) is completely dry and clean.

  • Setup: Assemble a standard vacuum distillation apparatus. Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.

  • Charge the Flask: Place the crude this compound into the distillation flask. Optional: Add a very small amount of a radical inhibitor like hydroquinone.

  • Apply Vacuum: Seal the system and slowly apply vacuum from a vacuum pump. Use a pressure gauge to monitor the system pressure.

  • Heating and Distillation: Once the desired pressure is stable, begin gently heating the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for the measured pressure. Discard any initial forerun.

  • Shutdown: Once the distillation is complete, it is critical to cool the distillation flask to room temperature before releasing the vacuum. [9] Releasing the vacuum while the residue is hot can lead to explosive decomposition.[9]

  • Storage: Immediately transfer the purified, colorless this compound to a clean, sealed container and store it in a refrigerator.

Protocol 2: Purification by Recrystallization

Methodology:

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol).[4]

  • Dissolution: Place the crude solid this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent to a gentle boil.[4] Add the minimum amount of the hot solvent to the flask to completely dissolve the crude product with gentle swirling.[4][12] Avoid prolonged heating.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4][11] This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature.[12] Once it has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them.[11] Then, transfer the crystals to a watch glass or drying dish and allow them to dry completely, preferably under vacuum.

References

Managing the instability of nitroethylene at room temperature.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the inherent instability of nitroethylene at room temperature. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (C₂H₃NO₂) is the simplest nitroalkene, an organic compound featuring a nitro group (-NO₂) attached to an ethylene (B1197577) backbone.[1] This structure makes it highly reactive for several reasons:

  • Electron-Withdrawing Nitro Group: The nitro group strongly pulls electron density away from the carbon-carbon double bond. This polarization makes the molecule an excellent Michael acceptor and a potent dienophile in Diels-Alder reactions.[1][2]

  • High Reactivity: Consequently, this compound is extremely reactive, even at low temperatures, and readily participates in cycloadditions, radical additions, and nucleophilic additions.[1]

Q2: Why is this compound unstable at room temperature?

This compound readily decomposes and polymerizes at room temperature.[1] This instability is primarily due to its high reactivity. Traces of water can initiate polymerization, and the compound is sensitive to heat, which can lead to rapid, exothermic decomposition and potentially an explosion, especially during distillation.[1][3]

Q3: What are the signs of this compound decomposition or polymerization?

  • Color Change: Pure this compound is a colorless to light yellow solution.[4] A darkening of the solution can indicate decomposition or polymerization.

  • Increased Viscosity: Polymerization will cause the solution to become more viscous.

  • Precipitate Formation: The formation of a solid polymer precipitate is a clear sign of polymerization.

Q4: How can I safely store this compound?

Proper storage is critical to prevent decomposition and polymerization. While it is unstable at room temperature, this compound can be stored with reasonable stability under specific conditions.

  • Refrigeration: Store this compound solutions at low temperatures, ideally at -10°C.[5]

  • Inert Solvent: Storing it as a dilute solution (e.g., 10% in dry benzene) can significantly enhance its stability, with reports of it being stable for at least six months when refrigerated.

  • Dry Conditions: Ensure the solvent and storage container are completely dry, as water can initiate polymerization.[1]

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Problem: My this compound solution has turned dark and/or a solid has formed.

  • Cause: This is a clear indication of polymerization or decomposition. This can be triggered by exposure to room temperature for an extended period, the presence of moisture, or other contaminants.

  • Solution:

    • Do NOT heat the solution. Attempting to dissolve the polymer by heating can lead to a dangerous runaway reaction.

    • Assess the extent of polymerization. If it is minor, the remaining solution may still be usable for some applications, but purification would be required.

    • Safe Disposal: If significant polymerization has occurred, the material should be disposed of as hazardous waste. Do not attempt to salvage it. For disposal, the nitroalkene functionality can be "quenched" by reduction. This should be done by trained personnel in a controlled setting.[6]

Problem: My reaction with this compound is not proceeding or giving low yields.

  • Cause 1: Decomposed Starting Material: The this compound may have degraded prior to use.

    • Solution: If possible, check the purity of the this compound solution before starting the reaction (e.g., by NMR if a standard is available). Always use freshly prepared or properly stored this compound.

  • Cause 2: Suboptimal Reaction Temperature: Many reactions involving this compound are highly exothermic and require low temperatures to control the reaction rate and prevent side reactions.

    • Solution: Ensure your reaction is cooled to the appropriate temperature as specified in the literature, often between -78°C and 0°C.[5][7]

  • Cause 3: Presence of Inhibitors: If the this compound was stored with a stabilizer, this may inhibit the desired reaction.

    • Solution: If necessary, the inhibitor may need to be removed prior to the reaction, for example, by passing the solution through a small plug of silica (B1680970) gel. However, this should be done immediately before use, as uninhibited this compound is highly unstable.

Problem: My reaction is producing a significant amount of dimeric or polymeric byproducts.

  • Cause: The concentration of this compound or other reactants may be too high, favoring intermolecular reactions. The reaction rate may also be too fast.

    • Solution:

      • Use a more dilute solution of your reactants.[8]

      • Add the this compound solution slowly (portion-wise) to the reaction mixture to maintain a low instantaneous concentration.[8]

      • Ensure the reaction temperature is sufficiently low to control the reaction rate.

Data on this compound Stability and Inhibition

While specific data for this compound is scarce, the following table provides an indication of the thermal decomposition of the structurally similar nitroethane, which can serve as a proxy for understanding its thermal instability.

Temperature (°C)Decomposition Rate Constant (s⁻¹)
3756.92 x 10⁻⁵
5001.07 x 10⁻¹
Data adapted from a study on nitroethane decomposition.[7]

Inhibitors for Polymerization

Inhibitors are crucial for preventing the premature polymerization of reactive monomers like this compound. They work by scavenging radical species that initiate polymerization. Common types of inhibitors include:

  • Phenolic Compounds: Such as hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT). These are often used for storage and can be removed by an alkaline wash.[1]

  • Stable Radicals: Such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are highly effective at trapping carbon-centered radicals.[9]

Experimental Protocols

1. Synthesis and Purification of this compound (from 2-Nitroethanol)

This compound is typically prepared by the dehydration of 2-nitroethanol (B1329411).[10][11]

  • Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • 2-Nitroethanol

    • Phthalic anhydride (B1165640)

    • Inert, high-boiling point solvent (e.g., diphenyl ether)

    • Vacuum distillation apparatus

  • Procedure:

    • Combine 2-nitroethanol and an equimolar amount of phthalic anhydride in a round-bottom flask with a high-boiling solvent.

    • Set up for vacuum distillation.

    • Heat the mixture gently under vacuum. The this compound will co-distill with the solvent.

    • CRITICAL SAFETY NOTE: Do NOT attempt to distill this compound to dryness. This can lead to an explosion.[3] It is often prepared and used in situ or as a solution.

    • The resulting solution of this compound should be used immediately or stored appropriately (see storage FAQ).

2. General Protocol for a Diels-Alder Reaction with this compound

This compound is a highly reactive dienophile in Diels-Alder reactions.[2][12]

  • Materials:

    • Diene (e.g., cyclopentadiene)

    • Solution of this compound in a dry solvent (e.g., dichloromethane)

    • Dry reaction flask

    • Magnetic stirrer

    • Low-temperature cooling bath (e.g., dry ice/acetone at -78°C)

  • Procedure:

    • In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene in a minimal amount of dry solvent.

    • Cool the flask to the desired low temperature (e.g., -78°C).[7]

    • Slowly add the this compound solution dropwise to the stirred diene solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction as appropriate for the specific diene and adduct.

    • Proceed with the work-up and purification of the Diels-Alder adduct.

3. Safe Disposal of this compound Waste

This compound and other nitroalkenes are considered hazardous waste and must not be disposed of down the drain.[3][6]

  • Collection: Collect all this compound-containing waste (including reaction residues, contaminated solvents, and cleaning materials) in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Deactivation (for trained personnel only): For larger quantities or as a pretreatment before disposal, the reactivity of the nitroalkene can be reduced. A common method is the reduction of the nitro group. For example, sodium borohydride (B1222165) in a suitable solvent can reduce the nitroalkene. This procedure is exothermic and should be performed with care, with slow addition of the reducing agent and temperature control.[6]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for collection and disposal of the hazardous waste container.[6]

Visual Guides

Nitroethylene_Handling_Workflow start Start: Need to use this compound check_storage Check stored this compound solution (stored at -10°C in dry solvent) start->check_storage is_clear Is the solution clear and light-colored? check_storage->is_clear use_directly Proceed with experiment (use at low temperature) is_clear->use_directly Yes decomposed Solution is dark or contains precipitate is_clear->decomposed No end_good Experiment Complete use_directly->end_good dispose Safely dispose of decomposed material (Follow EHS guidelines) decomposed->dispose end_bad End Task dispose->end_bad

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Inhibition This compound This compound (Monomer) ActiveMonomer Active Monomer (Anionic or Radical) This compound->ActiveMonomer Initiator Initiator (e.g., trace H₂O, radical species) Initiator->this compound activates GrowingChain Growing Polymer Chain ActiveMonomer->GrowingChain AnotherMonomer Another This compound Monomer GrowingChain->AnotherMonomer attacks Inhibitor Inhibitor (e.g., Hydroquinone, TEMPO) GrowingChain->Inhibitor reacts with LongerChain Longer Polymer Chain AnotherMonomer->LongerChain LongerChain->GrowingChain repeats InactiveChain Stable, Inactive Polymer Inhibitor->InactiveChain

References

Troubleshooting low conversion rates in nitroethylene reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitroethylene Reactions

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving this compound. The following frequently asked questions and guides address common experimental issues to help diagnose and resolve problems.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction has a very low conversion rate. What are the most common causes?

Low conversion in reactions with this compound, a highly reactive compound, can stem from several factors.[1] Key areas to investigate include:

  • Reagent Instability: this compound is prone to decomposition at room temperature and can polymerize, especially in the presence of water or at elevated temperatures.[1][2] Using old or improperly stored this compound is a primary cause of reaction failure.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical and require careful optimization.[3] this compound reactions are often highly sensitive to these parameters. Many reactions proceed readily even at very low temperatures (-78 °C to 0 °C) to control reactivity and minimize side reactions.[1][4]

  • Catalyst Inefficiency: The chosen catalyst may be inappropriate for the specific transformation, inactive due to moisture, or used in a suboptimal quantity.[3][5] For instance, in Michael additions, the choice of base or organocatalyst is crucial.[6]

  • Side Reactions: The high reactivity of this compound makes it susceptible to undesired reaction pathways. The most common side reaction is radical polymerization.[1] Depending on the other reactants and conditions, side reactions involving the nitro group, such as reduction, can also occur.[7]

Q2: I suspect my this compound reagent is the problem. How can I ensure its quality and stability?

This compound's stability is a significant concern. While it is known to be unstable, it can be handled effectively with proper precautions.

  • Storage: this compound is best stored as a solution in a solvent like benzene (B151609) in a refrigerator (-10 °C), where it can be stable for at least six months.[1][8] Storing it neat, especially at room temperature, leads to rapid decomposition.[1]

  • Purity Check: Impurities can inhibit the reaction. While not always practical, the purity of a this compound solution can be monitored by titration against a reactive partner like tetraphenylcyclopentadienone.[2][4]

  • Handling: Always use this compound from a fresh or properly stored stock. Minimize its exposure to moisture, as trace amounts of water can initiate polymerization.[1] Using anhydrous solvents and an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.

Q3: My Michael addition reaction with this compound is not working. How should I choose the right catalyst and conditions?

This compound is an excellent Michael acceptor due to its electron-deficient nature.[1][9] Low conversion in a Michael addition is often related to the catalyst system and reaction conditions.

  • Catalyst Selection: A wide range of catalysts can be used, from simple bases to complex organocatalysts for asymmetric reactions.

    • Bases: Weak bases are often sufficient. For simple additions, catalysts like piperidine (B6355638) or pyridine (B92270) can be effective.[3]

    • Organocatalysts: For enantioselective additions of aldehydes or ketones, chiral pyrrolidine (B122466) catalysts (e.g., diphenylprolinol silyl (B83357) ether) are commonly used, often with an acidic co-catalyst like 3-nitrobenzoic acid to enhance reactivity and selectivity.[6][10]

  • Solvent Choice: The solvent can significantly influence reaction rates. Polar aprotic solvents are generally effective. Toluene (B28343) has been shown to be effective in organocatalyzed additions.[6]

  • Temperature Control: These reactions can be highly exothermic. Running the reaction at low temperatures (e.g., 0-3 °C) is often necessary to control the reaction rate and prevent the formation of byproducts.[6]

Q4: How can I prevent the polymerization of this compound during my reaction?

Polymerization is the most common side reaction that consumes the this compound reagent and leads to low yields of the desired product.

  • Low Temperature: Running the reaction at the lowest effective temperature is the primary strategy to prevent polymerization.[1] Many this compound reactions proceed smoothly at or below 0 °C.[4]

  • Radical Inhibitors: In some cases, the addition of a radical inhibitor, such as t-butyl alcohol, can help suppress polymerization, especially if elevated temperatures are unavoidable.[8]

  • Controlled Addition: Adding the this compound solution slowly to the reaction mixture can help maintain a low instantaneous concentration, reducing the likelihood of self-polymerization.

  • Anhydrous Conditions: As water can initiate polymerization, ensuring all reagents, solvents, and glassware are scrupulously dry is critical.[1]

Troubleshooting Workflow

If you are experiencing low conversion, follow this systematic workflow to diagnose the issue.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagent Step 1: Verify Reagent Quality start->check_reagent reagent_ok Reagent is fresh, pure, and properly stored check_reagent->reagent_ok reagent_bad Action: Prepare or acquire fresh this compound. Store in solution at -10°C. reagent_ok->reagent_bad No check_conditions Step 2: Evaluate Reaction Conditions reagent_ok->check_conditions Yes success Problem Resolved reagent_bad->success conditions_ok Conditions are optimized (Temp, Solvent, Time)? check_conditions->conditions_ok conditions_bad Action: Systematically optimize conditions. Start with low temp (-10°C). Ensure anhydrous solvent. conditions_ok->conditions_bad No check_catalyst Step 3: Assess Catalyst System conditions_ok->check_catalyst Yes conditions_bad->success catalyst_ok Catalyst is active, anhydrous, and correct loading? check_catalyst->catalyst_ok catalyst_bad Action: Use fresh/anhydrous catalyst. Screen different catalysts/loadings. Consider a co-catalyst. catalyst_ok->catalyst_bad No check_side_reactions Step 4: Investigate Side Reactions catalyst_ok->check_side_reactions Yes catalyst_bad->success polymer Observe polymer formation? check_side_reactions->polymer polymer_action Action: Lower temperature further. Add reagent slowly. Use radical inhibitor if necessary. polymer->polymer_action Yes polymer->success No polymer_action->success

Caption: A step-by-step decision tree for troubleshooting low conversion rates.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters that can be optimized to improve conversion rates, based on findings from literature.

Table 1: Effect of Catalyst and Co-Catalyst on an Asymmetric Michael Addition (Data derived from an organocatalytic reaction of n-pentanal with this compound)

Catalyst (mol %)Co-Catalyst (mol %)SolventTime (h)Conversion (%)
5% Chiral Pyrrolidine ANoneToluene24< 10%
5% Chiral Pyrrolidine A20% Acetic AcidToluene24~55%
2% Chiral Pyrrolidine A5% 3-Nitrobenzoic AcidToluene2496%
This table illustrates the dramatic effect a co-catalyst can have on reaction efficiency.[6]

Table 2: General Solvent and Temperature Recommendations

Reaction TypeRecommended SolventsTypical Temperature RangeNotes
Michael AdditionToluene, Dichloromethane, THF-20 °C to 25 °CLow temperatures often improve selectivity and prevent polymerization.[1][6]
Diels-Alder [4+2]Benzene, Dichloromethane-78 °C to 0 °CReactions are often spontaneous and rapid even at very low temperatures.[1][4]
Radical PolymerizationTHF, t-Butyl AlcoholRoom Temp (with irradiation)Water must be rigorously excluded to prevent uncontrolled polymerization.[1]

Key Reaction Pathway: Organocatalytic Michael Addition

The diagram below illustrates the generally accepted pathway for the asymmetric Michael addition of an aldehyde to this compound using a chiral secondary amine catalyst.

MichaelAddition reactants Aldehyde + Chiral Amine + this compound enamine Enamine Intermediate (Nucleophile) reactants->enamine Enamine Formation zwitterion Zwitterionic Adduct enamine->zwitterion Nucleophilic Attack on this compound iminium Iminium Ion zwitterion->iminium Protonation product γ-Nitro Aldehyde Product + Regenerated Catalyst iminium->product Hydrolysis

Caption: Catalytic cycle for the enantioselective Michael addition to this compound.

Experimental Protocols

Protocol: General Procedure for Asymmetric Organocatalytic Michael Addition of an Aldehyde to this compound

This protocol is a generalized procedure and may require optimization for specific substrates.[5][6]

1. Materials and Setup:

  • Reagents: Aldehyde, this compound (as a stable solution, e.g., in benzene or toluene), chiral pyrrolidine catalyst (e.g., (S)-diphenylprolinol trimethylsilyl (B98337) ether), acidic co-catalyst (e.g., 3-nitrobenzoic acid), anhydrous solvent (e.g., toluene).

  • Apparatus: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

2. Reaction Setup:

  • Under an inert atmosphere (Nitrogen or Argon), add the chiral pyrrolidine catalyst (0.02 mmol, 2 mol%) and the acidic co-catalyst (0.2 mmol, 20 mol%) to the reaction flask.

  • Add anhydrous toluene (~2.0 mL) via syringe and stir the mixture until the catalysts dissolve.

  • Cool the flask to the desired reaction temperature (e.g., 3 °C) using an ice-water bath.

3. Addition of Reactants:

  • To the cooled catalyst solution, add the aldehyde (1.0 mmol, 1 equivalent) via syringe.

  • Slowly add the solution of this compound (1.2 mmol, 1.2 equivalents) dropwise over 5-10 minutes using a syringe pump if available. A slow addition rate is crucial to minimize polymerization.

4. Reaction Monitoring:

  • Stir the reaction mixture vigorously at the set temperature.

  • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or another appropriate analytical method (e.g., GC, ¹H NMR).

5. Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NH₄Cl (~5 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired γ-nitro aldehyde.

References

Technical Support Center: Acidic Co-catalysis in Organocatalytic Reactions of Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for organocatalytic reactions involving nitroethylene and acidic co-catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an acidic co-catalyst in the organocatalytic conjugate addition of nucleophiles to this compound?

A1: The acidic co-catalyst plays a crucial multi-functional role. Primarily, it acts as a Brønsted acid that activates the this compound electrophile by forming hydrogen bonds with the oxygen atoms of the nitro group. This interaction lowers the LUMO of the nitroalkene, making it more susceptible to nucleophilic attack. Additionally, acids can accelerate the crucial imine-enamine equilibrium when using secondary amine catalysts (like proline derivatives), ensuring a sufficient concentration of the active enamine nucleophile.[1] In some systems, the acid may also help prevent the formation of byproducts by protonating the resulting nitronate intermediate.[1]

Q2: How does the pKa of the acidic co-catalyst affect the reaction outcome?

A2: The acidity (pKa) of the co-catalyst is a critical parameter that requires careful optimization. A co-catalyst that is too acidic can lead to unwanted side reactions, such as polymerization of this compound or catalyst deactivation via protonation of the amine catalyst. Conversely, a co-catalyst that is not acidic enough may fail to sufficiently activate the this compound, leading to low conversion rates and poor stereoselectivity. The optimal pKa is highly dependent on the specific organocatalyst, nucleophile, and solvent system being used.

Q3: Can the nitro-containing substrate or product itself act as a co-catalyst?

A3: Yes, it has been observed that nitro compounds can form higher-order hydrogen-bonded aggregates with Brønsted acids.[2][3][4] These supramolecular structures can act as highly competent Brønsted acid catalysts themselves, enhancing reaction rates.[2][3] This phenomenon implies that the reaction kinetics can be complex, with the potential for autoinduction or changes in catalytic activity as the concentration of nitro-containing species changes over the course of the reaction.[4][5]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Solution
Insufficient Activation The acidic co-catalyst may be too weak or used at too low a concentration. Try screening a panel of carboxylic acids with varying pKa values (e.g., acetic acid, benzoic acid, 3-nitrobenzoic acid).[6] Increase the loading of the co-catalyst incrementally (e.g., from 5 mol% to 20 mol%).
Catalyst Inhibition The co-catalyst may be too strong (e.g., trifluoroacetic acid), protonating and deactivating the amine organocatalyst.[6] Switch to a weaker acid. Ensure reaction conditions are strictly anhydrous if the catalyst is moisture-sensitive.
Poor Enamine Formation For reactions involving aldehyde/ketone nucleophiles and secondary amine catalysts, the enamine may not be forming efficiently. The addition of an acid is known to promote the imine-enamine equilibrium, so this is linked to the first point.[1]
This compound Polymerization This compound is prone to polymerization, especially in the presence of strong acids or bases, or at elevated temperatures. Ensure this compound is added slowly to the reaction mixture at a reduced temperature (e.g., 0-4 °C). Use freshly purified this compound.

Problem 2: Poor enantioselectivity (low ee).

Possible Cause Troubleshooting Solution
Incorrect Co-catalyst The size and structure of the co-catalyst can be as important as its acidity for creating a well-organized, chiral transition state. An improperly matched co-catalyst can disrupt the stereochemical communication. Screen a variety of structurally different acids. For example, 3-nitrobenzoic acid was found to be particularly effective in certain pyrrolidine-catalyzed additions.[6]
Reaction Temperature Too High Asymmetric reactions often exhibit higher enantioselectivity at lower temperatures, as this amplifies the small energy differences between the diastereomeric transition states. Run the reaction at a lower temperature (e.g., move from room temperature to 4 °C or -20 °C).
Solvent Effects The solvent can interfere with the hydrogen bonding network crucial for stereoselection. Non-polar, aprotic solvents are often preferred as they are less likely to interfere with hydrogen bonding between the catalyst, co-catalyst, and substrate.[7] Test solvents like toluene (B28343), CH2Cl2, or diethyl ether.
Background (Uncatalyzed) Reaction A non-selective background reaction may be competing with the desired catalytic cycle. Lowering the reaction temperature can help suppress the background reaction. Confirm that no product is formed in the absence of the organocatalyst.

Quantitative Data Summary

The selection of an appropriate acidic co-catalyst is critical for achieving high yield and enantioselectivity. The tables below summarize the performance of different co-catalysts in the Michael addition of aldehydes to this compound.

Table 1: Effect of Acidic Co-catalyst on the Michael Addition of n-Pentanal to this compound Catalyst: (S)-Diphenylprolinol silyl (B83357) ether (Catalyst A) Conditions: 5 mol% Catalyst A, Toluene, 1 h.

EntryCo-catalyst (mol%)Yield (%)[6]ee (%)[6]
1None<10Not Determined
2Acetic Acid (20)30>95
3Trifluoroacetic Acid (20)8>95
43-Nitrobenzoic Acid (5)96>95

Table 2: Effect of Catalyst and Co-catalyst Loading Catalyst: (S)-Diphenylprolinol silyl ether (Catalyst A), Co-catalyst: Acetic Acid Conditions: Toluene.

EntryCatalyst A (mol%)Acetic Acid (mol%)Yield (%)[6]
122030
2202095
3520055

Experimental Protocols

General Protocol for the Organocatalytic Michael Addition of an Aldehyde to this compound

This protocol is a representative example based on methodologies reported for the synthesis of γ2-amino acid precursors.[6]

Materials:

  • (S)-Diphenylprolinol silyl ether (Catalyst)

  • 3-Nitrobenzoic acid (Co-catalyst)

  • Aldehyde (e.g., n-pentanal)

  • This compound

  • Toluene (anhydrous)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Standard laboratory glassware, magnetic stirrer, and cooling bath.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the (S)-diphenylprolinol silyl ether catalyst (e.g., 0.02 mmol, 2 mol%).

  • Add the acidic co-catalyst, 3-nitrobenzoic acid (e.g., 0.20 mmol, 20 mol%).

  • Add anhydrous toluene (e.g., 1.0 mL).

  • Cool the mixture to the desired temperature (e.g., 3 °C) using a cooling bath.

  • Add the aldehyde (e.g., 1.2 mmol, 1.2 equiv) to the stirred solution.

  • Slowly add a solution of this compound (1.0 mmol, 1.0 equiv) in toluene over 5-10 minutes.

  • Stir the reaction at this temperature and monitor its progress using TLC or another suitable analytical technique.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

  • Characterize the product and determine the enantiomeric excess (ee) using chiral HPLC or NMR analysis.

Visualizations

Logical Workflow for Experiment Setup

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents 1. Add Catalyst & Co-catalyst to Flask solvent 2. Add Anhydrous Solvent reagents->solvent cool 3. Cool to Reaction Temp. solvent->cool add_nuc 4. Add Nucleophile (e.g., Aldehyde) cool->add_nuc add_elec 5. Add this compound (Electrophile) add_nuc->add_elec stir 6. Stir & Monitor (TLC/LCMS) add_elec->stir quench 7. Quench Reaction stir->quench extract 8. Extraction quench->extract purify 9. Purification (Chromatography) extract->purify analyze 10. Analysis (NMR, HPLC) purify->analyze

Caption: General experimental workflow for a typical organocatalytic reaction with this compound.

Proposed Catalytic Cycle and Role of Acid Co-catalyst

Caption: Role of the acidic co-catalyst in activating this compound via hydrogen bonding.

References

Technical Support Center: Solvent Effects on the Stability and Reactivity of Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with nitroethylene. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the critical role of solvents in determining the stability and reactivity of this versatile but challenging reagent.

Troubleshooting Guides

Q1: My this compound solution rapidly turned viscous and solidified, even at low temperatures. What is happening and how can I prevent it?

A: This indicates rapid polymerization of this compound. This compound is highly susceptible to anionic and radical polymerization, which can be initiated by trace impurities, light, or heat.[1]

  • Troubleshooting Steps:

    • Solvent Choice: The solvent plays a crucial role in moderating polymerization. For instance, radical polymerization can be moderated by using t-butyl alcohol.[1] In nonpolar solvents, phosphite-initiated polymerization can be extensive.[2]

    • Purity of Reagents and Solvents: Ensure all glassware is scrupulously clean and dry. Solvents should be freshly distilled and deoxygenated. Traces of water or basic impurities can initiate anionic polymerization.[1]

    • Temperature Control: Perform reactions at the lowest effective temperature. This compound can react spontaneously even at temperatures as low as -100 °C.[1][2]

    • Inhibitors: For storage and certain applications, the use of a radical inhibitor may be necessary. Hydrogen bromide or hydrogen chloride can be used to terminate radical polymerization.[1]

    • Storage: Store this compound as a dilute solution in a suitable solvent, such as benzene (B151609), at low temperatures (-10 °C) in the dark.[1] It has been found to be stable for at least 6 months under these conditions.[1]

Q2: My Diels-Alder reaction with this compound is giving a low yield and a complex mixture of byproducts. How can I optimize this reaction?

A: Low yields and side products in Diels-Alder reactions involving this compound often stem from its instability and tendency to polymerize under the reaction conditions.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. While polar solvents can accelerate some Diels-Alder reactions, they may also promote the polymerization of this compound.[3] Consider using a nonpolar solvent like toluene (B28343) or benzene, where this compound has shown better stability.[1]

    • Temperature and Reaction Time: The limited stability of this compound complicates reactions that require heating.[2] Monitor the reaction closely by TLC or NMR to determine the optimal reaction time and avoid prolonged heating, which can lead to decomposition and polymerization. For highly reactive dienes like cyclopentadiene, the reaction can proceed efficiently at very low temperatures (-100 °C).[2]

    • Concentration: Use a concentration that is high enough for a reasonable reaction rate but low enough to minimize polymerization.

    • Order of Addition: Adding the this compound solution slowly to a solution of the diene can help to keep the instantaneous concentration of this compound low, thus reducing the rate of polymerization.

    • Lewis Acid Catalysis: For less reactive dienes, a Lewis acid catalyst can sometimes accelerate the Diels-Alder reaction, potentially allowing for lower reaction temperatures. However, the compatibility of the Lewis acid with this compound must be carefully evaluated to avoid promoting decomposition.

Q3: I am observing poor diastereoselectivity in the Michael addition of a nucleophile to this compound. Can the solvent influence the stereochemical outcome?

A: Yes, the solvent can significantly influence the diastereoselectivity of Michael additions.

  • Troubleshooting Steps:

    • Solvent Polarity: The polarity of the solvent can affect the transition state geometry of the addition reaction. Experiment with a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., methanol, ethanol) to find the optimal conditions for your specific substrates.

    • Solvent Mixtures: In some cases, a mixture of solvents can provide better results than a single solvent. For example, using a water/methanol mixture has been shown to improve diastereoselectivity in the Michael-type addition of nitroalkanes to nitroalkenes.[4]

    • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity.

    • Catalyst: The choice of catalyst, if any, will also have a profound impact on the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q4: How stable is this compound in different types of solvents?

A: The stability of this compound is highly dependent on the solvent and storage conditions.

  • Nonpolar Solvents: this compound is relatively stable in nonpolar solvents like benzene when stored at low temperatures (-10 °C) in the dark, with reports of stability for at least six months.[1]

  • Polar Aprotic Solvents: Polar aprotic solvents can promote the anionic polymerization of this compound, especially in the presence of any basic impurities.

  • Polar Protic Solvents: Protic solvents like alcohols can moderate radical polymerization.[1] However, they may also react with this compound under certain conditions. Water, in particular, should be carefully excluded as it can initiate polymerization.[1]

Q5: How does solvent polarity affect the reactivity of this compound in cycloaddition reactions?

A: The effect of solvent polarity on the rate of cycloaddition reactions, such as the Diels-Alder reaction, depends on the mechanism and the nature of the transition state.

  • General Principles: For reactions that proceed through a more polar transition state compared to the reactants, polar solvents can increase the reaction rate by stabilizing the transition state. Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent will decrease the rate.[3]

  • This compound as a Dienophile: As a highly electrophilic dienophile, its reactions with dienes are expected to have some degree of polar character in the transition state. However, the competing polymerization pathway is often accelerated in polar media. Therefore, a careful balance must be struck, and in many cases, less polar solvents provide a better overall outcome by suppressing side reactions.

Q6: What are the key safety precautions to take when handling this compound and its solutions?

A: this compound is a hazardous compound that should be handled with extreme care in a well-ventilated fume hood.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Avoid Inhalation and Contact: Avoid inhaling vapors and prevent contact with skin and eyes.[5]

  • Flammability: this compound is a flammable liquid. Keep it away from heat, sparks, and open flames.[6]

  • Reactivity: It can react violently with strong oxidizing agents and bases.[6]

  • Disposal: Dispose of this compound waste according to institutional and national guidelines for hazardous chemical waste.[5]

Data Presentation

Table 1: Qualitative Solvent Effects on this compound Stability and Reactivity

Solvent TypeExamplesEffect on StabilityEffect on Reactivity
Nonpolar Benzene, Toluene, Hexane (B92381)Relatively stable, especially at low temperatures.[1]Generally good for reactions where polymerization is a concern.
Polar Aprotic THF, Acetonitrile, DMF, DMSOCan promote anionic polymerization.[1]Can accelerate reactions with polar transition states, but polymerization is a significant side reaction.[3]
Polar Protic Water, Methanol, Ethanol, t-ButanolCan moderate radical polymerization.[1] Water can initiate polymerization.[1]Can participate in the reaction (e.g., as a proton source) or influence selectivity.

Table 2: Quantitative Data on the Reactivity of Nitroalkenes in Different Solvents

Reaction TypeNitroalkene SubstrateNucleophile/DieneSolvent(s)Catalyst/ConditionsYield (%)Diastereomeric Ratio (syn:anti)Reference
Michael Additiontrans-β-nitrostyrene1-nitropropaneWater1M NaHCO₃, rt754:1[4]
Michael Additiontrans-β-nitrostyrene1-nitropropaneH₂O:MeOH (9:1)1M NaHCO₃, rt846.7:1[4]
Michael Additiontrans-β-nitrostyrene1-nitropropaneH₂O:EtOH (9:1)1M NaHCO₃, rt825.2:1[4]
Michael Additiontrans-β-nitrostyrene1-nitropropaneH₂O:iPrOH (9:1)1M NaHCO₃, rt805:1[4]
Diels-Alder Reactionβ-fluoro-β-nitrostyreneCyclopentadieneo-xylene110 °CHigh1.22:1 (endo:exo)[7][8]

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction with this compound

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Ensure all solvents are anhydrous and freshly distilled.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the diene (1.0 eq.) in the chosen anhydrous solvent (e.g., toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Addition of this compound: Prepare a dilute solution of this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the diene over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of a proton source (e.g., a few drops of acetic acid) if necessary. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Monitoring the Stability of a this compound Solution using UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute stock solution of this compound in the solvent of interest (e.g., benzene, acetonitrile, methanol) of a known concentration.

  • Spectrometer Setup: Set up a UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 200-400 nm).

  • Initial Spectrum: Immediately after preparation, transfer an aliquot of the this compound solution to a quartz cuvette and record the initial UV-Vis spectrum. Note the wavelength and absorbance of the maximum absorption peak (λmax).

  • Time-course Measurement: Store the stock solution under the desired conditions (e.g., room temperature, protected from light). At regular time intervals (e.g., every 30 minutes), withdraw an aliquot, and record its UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates the decomposition of this compound. The rate of decomposition can be determined from the slope of this plot. For a first-order decomposition process, a plot of ln(absorbance) versus time will be linear, and the half-life (t½) can be calculated from the rate constant (k) using the equation: t½ = 0.693/k.

Visualizations

Experimental_Workflow_for_Solvent_Screening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Define Reaction: This compound + Reactant reagents Prepare High-Purity This compound Solution start->reagents solvents Select Candidate Solvents (Polar, Nonpolar, etc.) start->solvents reaction Run Parallel Reactions in Each Solvent reagents->reaction solvents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) reaction->monitoring data Determine Yield, Selectivity, and Decomposition monitoring->data comparison Compare Results Across Solvents data->comparison optimal Identify Optimal Solvent System comparison->optimal

Caption: Workflow for solvent screening in this compound reactions.

Factors_Affecting_Nitroethylene_Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors NE This compound Stability LowTemp Low Temperature (-10 °C) NE->LowTemp Darkness Darkness NE->Darkness NonpolarSolvents Nonpolar Solvents (e.g., Benzene) NE->NonpolarSolvents Inhibitors Radical Inhibitors (e.g., t-Butanol) NE->Inhibitors Heat Heat Heat->NE Light Light Light->NE Impurities Impurities (Water, Bases) Impurities->NE PolarSolvents Polar Aprotic Solvents PolarSolvents->NE

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Characterization of Reaction Intermediates in Nitroalkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the characterization of reaction intermediates in nitroalkene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction intermediates in nitroalkene synthesis?

A1: The most common intermediates depend on the synthetic route. In the base-catalyzed Henry (nitroaldol) reaction, the key intermediates are the nitronate anion and the β-nitro alcohol .[1][2][3] For methods involving the direct nitration of alkenes, short-lived radical cations and nitro-radicals are often involved.[1]

Q2: Why is it critical to characterize these intermediates?

A2: Characterizing transient intermediates is essential for several reasons. It allows for the elucidation of the reaction mechanism, which is fundamental for optimizing reaction conditions to improve yields and control stereoselectivity.[1] Understanding intermediate stability and reactivity can also help in minimizing side reactions and developing safer, more robust synthetic protocols.

Q3: Which analytical techniques are best for identifying unstable reaction intermediates?

A3: For intermediates that are too short-lived for standard analysis, specialized techniques are required.

  • In situ spectroscopy (like ATR-FTIR or Raman) allows for real-time monitoring of reactant consumption and the appearance of intermediate species without disturbing the reaction.[4][5][6]

  • Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for detecting and characterizing radical intermediates due to their unpaired electrons.[7][8][9]

  • Trapping experiments are used to convert a highly reactive intermediate into a stable, characterizable product, providing strong evidence for its existence.[1]

Troubleshooting Guide

Q: My β-nitro alcohol intermediate, formed during a Henry reaction, consistently dehydrates into the final nitroalkene on a standard silica (B1680970) gel TLC plate or column. How can I purify it?

A: This is a common issue due to the acidic nature of standard silica gel, which promotes dehydration.[10]

  • Solution 1: Use a Different Stationary Phase. Try column chromatography with basic alumina, which will not promote the elimination of water. Alternatively, you can use silica gel that has been "deactivated" by pre-treating it with a solvent system containing a small amount of a tertiary amine like triethylamine.[10]

  • Solution 2: Proceed with the Crude Product. If the subsequent step involves dehydration to the nitroalkene, you may not need to purify the β-nitro alcohol intermediate. You can often use the crude product directly after a simple workup.[10]

  • Solution 3: Protect the Alcohol. For multi-step syntheses where the alcohol is needed, you can protect the hydroxyl group (e.g., as a silyl (B83357) ether). The protected compound is typically more stable on silica gel, and the protecting group can be removed later.[10]

Q: I suspect a radical intermediate is involved in my reaction, but it's too transient to be observed by NMR or EPR. How can I confirm its presence?

A: Radical trapping is the ideal method for this scenario. This involves adding a "radical trap" or "scavenger" to the reaction mixture.

  • Recommended Method: TEMPO Trapping. The stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a highly effective trap.[11][12] If a radical intermediate is present, it will react with TEMPO to form a stable adduct. This new, stable compound can be isolated and characterized by mass spectrometry (MS) and NMR, providing strong evidence for the existence of the initial radical.[11][12][13]

Q: My in situ IR spectrum shows overlapping peaks, making it difficult to track the formation of my nitronate intermediate. What can I do?

A: Overlapping peaks are a challenge in complex reaction mixtures.

  • Solution 1: Focus on Unique Spectral Regions. Identify a region of the spectrum where the intermediate has a unique absorption band that does not overlap with reactants, products, or solvent. The N-O stretches of the nitronate are often distinct.

  • Solution 2: Use a Complementary Technique. Raman spectroscopy can be complementary to IR.[6][14] Bonds that are weak in the IR spectrum (like symmetric stretches) may be strong in the Raman spectrum, potentially resolving the overlap.

  • Solution 3: Chemometrics. If clean spectral data is available, multivariate analysis techniques can be used to deconvolve the overlapping spectra and determine the concentration profiles of individual components.

Q: The yield of my nitroalkene is low, and I believe the reaction intermediate is unstable and decomposing. How can I improve this?

A: The instability of intermediates is a frequent cause of low yields.

  • Solution 1: Optimize Reaction Conditions. Lowering the reaction temperature can often increase the stability of transient intermediates. Screen different solvents and catalysts, as they can significantly influence the reaction pathway and intermediate lifetime.[15]

  • Solution 2: Consider Flow Chemistry. For reactions involving highly unstable or potentially hazardous intermediates, moving from batch to a continuous flow setup can be beneficial.[11][16] Flow reactors minimize the accumulation of unstable species by generating and consuming them in small quantities in rapid succession, which can lead to higher yields and improved safety.

Data Presentation

Table 1: Comparison of Common Nitroalkene Synthesis Methods and Their Intermediates

Synthesis MethodDescriptionKey IntermediatesTypical YieldsKey AdvantagesKey Disadvantages
Henry (Nitroaldol) Reaction Base-catalyzed condensation of a nitroalkane and a carbonyl compound, followed by dehydration.[1][3]Nitronate anion, β-nitro alcohol[1]Good to Excellent[1]Wide substrate scope, well-established.[1]Reversibility can lead to side reactions; requires a separate dehydration step.[1]
Nitration of Alkenes Direct addition of a nitro group across a double bond using various nitrating agents.[1][17]Radical cations, nitro-radicals[1]Moderate to Good[1]Direct conversion, avoids pre-functionalization.[1]Regioselectivity can be an issue; may require harsh reagents.[1]
Horner-Wadsworth-Emmons & Nitration Two-step process involving olefination to an α,β-unsaturated ester, followed by nitration.Acrylate intermediateLow to Moderate[1]Allows for synthesis of tetrasubstituted nitroalkenes.Multi-step process, potentially low overall yield.[1]

Experimental Protocols

Protocol 1: Trapping of a Nitronate Intermediate with an Alkyl Halide

This protocol is designed to provide chemical evidence for the formation of a nitronate intermediate in a base-catalyzed reaction by trapping it with an electrophile.

  • Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve the nitroalkane (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Nitronate Generation: Cool the solution to 0 °C and add a base (e.g., NaH, K₂CO₃, or DBU) (1.1 eq). Stir for 15-30 minutes to allow for the formation of the nitronate anion.[1]

  • Trapping: Add a reactive alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) (1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to identify the formation of C-alkylated and/or O-alkylated products, which confirms the presence of the ambivalent nitronate nucleophile.[1]

Protocol 2: Radical Trapping Experiment using TEMPO

This protocol aims to detect a transient radical intermediate by forming a stable adduct with TEMPO.

  • Reaction Setup: To your standard reaction setup, add the stable radical TEMPO (1.5-2.0 eq) at the beginning of the reaction, along with the other reactants.

  • Reaction Execution: Run the reaction under the previously optimized conditions (e.g., with a photoredox catalyst, initiator, etc.).

  • Monitoring: Monitor the reaction for the consumption of starting materials and the formation of a new, more nonpolar spot on TLC, which could correspond to the TEMPO adduct.

  • Workup and Isolation: Upon completion, perform a standard aqueous workup. Purify the reaction mixture using column chromatography to isolate the TEMPO adduct.

  • Analysis: Characterize the isolated adduct using high-resolution mass spectrometry (HRMS) to confirm its elemental composition. The mass will correspond to the sum of your proposed radical intermediate and TEMPO. Further structural elucidation can be performed with ¹H and ¹³C NMR.[11][12]

Protocol 3: In Situ Monitoring of the Henry Reaction using ATR-IR Spectroscopy

This protocol allows for the real-time monitoring of reactant consumption and intermediate/product formation during the Henry reaction.

  • Setup: Insert an Attenuated Total Reflectance (ATR) IR probe (e.g., Mettler-Toledo ReactIR) directly into the reaction vessel under an inert atmosphere.[5][6]

  • Background Spectrum: Before adding reactants, collect a background spectrum of the solvent and catalyst.

  • Reaction Initiation: Add the nitroalkane and the carbonyl compound to the reaction vessel to initiate the reaction.

  • Data Acquisition: Continuously record IR spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis: Monitor the disappearance of characteristic vibrational bands of the reactants (e.g., C=O stretch of the aldehyde/ketone) and the appearance of new bands corresponding to the β-nitro alcohol intermediate (O-H stretch) and the subsequent nitroalkene product (C=C stretch).[5] Plot the absorbance of these key peaks over time to generate concentration profiles and gain kinetic insights.

Visual Guides

troubleshooting_workflow cluster_radical Radical Intermediate Path cluster_instability Unstable Intermediate Path start Problem: Cannot Characterize Reaction Intermediate q1 Is the intermediate suspected to be a radical? start->q1 q2 Is the intermediate unstable during workup/purification? q1->q2 No epr Attempt direct detection with EPR Spectroscopy q1->epr Yes in_situ Use In Situ Spectroscopy (ATR-IR, Raman, NMR) q2->in_situ Yes trapping_non_radical Perform Chemical Trapping (e.g., with an electrophile) q2->trapping_non_radical Intermediate forms, but decomposes trapping Perform Radical Trapping (e.g., with TEMPO) epr->trapping No signal or too transient ms_nmr Isolate & Characterize Adduct by MS/NMR trapping->ms_nmr flow_chem Consider Flow Chemistry to improve yield/safety in_situ->flow_chem Kinetics show fast decomposition

Troubleshooting workflow for intermediate characterization.

henry_reaction cluster_reactants Reactants nitroalkane R₂CH-NO₂ (Nitroalkane) intermediate1 [R₂C=NO₂]⁻ (Nitronate Anion) nitroalkane->intermediate1 + Base carbonyl R'R''C=O (Aldehyde/Ketone) intermediate2 R'R''C(O⁻)-CR₂NO₂ (Alkoxide) base Base intermediate1->intermediate2 + Carbonyl product1 R'R''C(OH)-CR₂NO₂ (β-Nitro Alcohol) intermediate2->product1 + H⁺ product2 R'R''C=CRNO₂ (Nitroalkene) product1->product2 h2o - H₂O trapping_logic reactants Reactants A + B intermediate Unstable Intermediate [I*] reactants->intermediate Reaction Conditions product Desired Product P intermediate->product Fast (intended path) adduct Stable & Characterizable Adduct (I-T) intermediate->adduct Fast (trapping path) trap Trapping Agent (T) analysis Analysis (MS, NMR, etc.) adduct->analysis

References

Technical Support Center: Stereoselective Control in Nitroethylene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in the synthesis of nitroethylene adducts. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in Michael additions to nitroethylenes?

The stereochemical outcome of a Michael addition to this compound is governed by a combination of factors, including:

  • Catalyst Choice: The structure of the catalyst is paramount. Chiral organocatalysts, such as proline derivatives, thioureas, and squaramides, create a specific chiral environment that directs the approach of the nucleophile to the nitroalkene.[1][2][3] Metal-based catalysts, like dinuclear zinc complexes, can also provide high levels of stereocontrol.[4][5]

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, stereoselectivity.[5] For instance, in some reactions, toluene (B28343) has been found to be a suitable solvent.[6][7]

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[5][6]

    • Additives/Co-catalysts: The presence of acidic or basic additives can influence catalyst activity and selectivity. For example, acids can facilitate catalyst turnover in reactions catalyzed by secondary amines.[8][9]

  • Substrate Structure: The steric and electronic properties of both the nucleophile and the nitroalkene substrate play a crucial role in determining the facial selectivity of the addition.

Q2: I am observing low diastereoselectivity in my reaction. What are the common causes and how can I improve it?

Low diastereoselectivity can arise from several issues. Here are some common causes and potential solutions:

  • Flexible Transition State: The catalyst may not be providing a sufficiently rigid chiral environment to effectively differentiate between the diastereomeric transition states.

    • Solution: Screen different catalysts. For instance, bifunctional catalysts like thioureas can pre-organize the substrates through hydrogen bonding, leading to higher diastereoselectivity.[1][3]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[5][6]

  • Solvent Effects: The solvent may not be optimal for achieving high diastereoselectivity.

    • Solution: Conduct a solvent screen. Non-polar solvents often favor more organized transition states. Diluting the reaction mixture can also sometimes improve diastereoselectivity.[5]

  • Substrate Control: The inherent facial bias of the substrates might be low.

    • Solution: If possible, modify the steric bulk of the nucleophile or the nitroalkene to favor one approach over the other.

Q3: My enantioselectivity is poor. What strategies can I employ to enhance the enantiomeric excess (ee)?

Poor enantioselectivity is a common hurdle. Here are some troubleshooting strategies:

  • Catalyst Matching: The chosen chiral catalyst may not be optimal for the specific substrate combination.

    • Solution: Screen a variety of chiral catalysts with different backbones and functional groups. For example, (S)-diphenylprolinol silyl (B83357) ether is effective for the addition of aldehydes to this compound.[8][10]

  • Catalyst Loading: Insufficient catalyst loading might lead to a significant background (non-catalyzed) reaction, which is non-selective.

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[6]

  • Presence of Impurities: Water or other impurities can interfere with the catalyst's function.

    • Solution: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.[6]

  • Use of Additives: Some reactions benefit from the presence of co-catalysts that can enhance enantioselectivity.

    • Solution: For amine-catalyzed reactions, the addition of an acidic co-catalyst can improve both reaction rate and enantioselectivity.[8][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst* Check catalyst quality and storage. * Ensure appropriate catalyst activation if required.
Poor substrate reactivity* Increase reaction temperature. * Consider a more active catalyst or a co-catalyst.[8][9]
Catalyst poisoning* Purify starting materials to remove inhibitors. * Use an inert atmosphere to exclude air and moisture.[6]
Inconsistent Results Variability in reagent quality* Use freshly purified reagents and anhydrous solvents.
Sensitivity to reaction conditions* Carefully control temperature, concentration, and stirring rate.
Low Diastereoselectivity (dr) Flexible transition state* Screen different classes of catalysts (e.g., thioureas, squaramides).[1][7] * Modify the steric bulk of the catalyst or substrates.
High reaction temperature* Lower the reaction temperature (e.g., 0 °C, -20 °C, or lower).[5][6]
Suboptimal solvent* Perform a solvent screen; consider less polar solvents. * Try running the reaction at a lower concentration.[5]
Low Enantioselectivity (ee) Mismatched catalyst/substrate pair* Screen a library of chiral catalysts. * Consult literature for catalysts known to be effective for your substrate class.
Background uncatalyzed reaction* Increase catalyst loading. * Lower the reaction temperature.
Presence of water or impurities* Use anhydrous solvents and reagents. * Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Racemization of product* Analyze the reaction at an earlier time point. * Ensure the workup procedure is non-racemizing.

Data Presentation: Catalyst Performance in Asymmetric Michael Additions

The following tables summarize the performance of various catalytic systems in the asymmetric Michael addition to nitroalkenes, providing a comparative overview of their efficacy.

Table 1: Organocatalyzed Michael Addition of Aldehydes to Nitroalkenes

NucleophileNitroalkeneCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Yield (%)dree (%)Reference
n-PentanalThis compound(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)Toluene395->95[9]
IsovaleraldehydeThis compound(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)Toluene396->95[9]
CyclohexanecarboxaldehydeThis compound(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)Toluene392->95[9]

Table 2: Organocatalyzed Michael Addition of Ketones to Nitroalkenes

NucleophileNitroalkeneCatalyst (mol%)AdditiveSolventYield (%)dr (syn/anti)ee (syn, %)Reference
Cyclohexanonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea (10)4-NitrophenolWater999/199[1][3]
Cyclopentanonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea (10)4-NitrophenolWater979/198[1][3]
Acetonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea (10)4-NitrophenolWater88-76[3]

Table 3: Metal-Catalyzed Asymmetric Michael Addition to Nitroalkenes

NucleophileNitroalkeneCatalystSolventTemp (°C)Yield (%)dree (%)Reference
2(5H)-Furanoneβ-Nitrostyrene(S,S)-Bis-ProPhenol-ZnEt₂TolueneRT7517:193[5]
2(5H)-Furanone(E)-1-Nitro-2-(p-tolyl)ethene(S,S)-Bis-ProPhenol-ZnEt₂TolueneRT7820:196[5]
2(5H)-Furanone(E)-1-Nitro-2-(naphthalen-1-yl)ethene(S,S)-Bis-ProPhenol-ZnEt₂TolueneRT72>20:199[5]

Experimental Protocols

General Protocol for Organocatalytic Michael Addition of an Aldehyde to this compound

This protocol is a general guideline adapted from procedures utilizing diarylprolinol silyl ether catalysts.[8][9]

Materials:

  • Chiral catalyst (e.g., (S)-diphenylprolinol silyl ether, 2-10 mol%)

  • Acidic co-catalyst (e.g., 3-nitrobenzoic acid, 10-20 mol%)

  • Aldehyde (1.2-1.5 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst and the acidic co-catalyst.

  • Add the anhydrous solvent and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., 3 °C).

  • Add the aldehyde to the reaction mixture and stir for a few minutes.

  • Add the this compound dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after reduction of the aldehyde to the corresponding alcohol to prevent epimerization.[9]

General Protocol for Organocatalytic Michael Addition of a Ketone to a Nitroalkene

This protocol is a general guideline based on the use of bifunctional thiourea (B124793) catalysts.[1][3]

Materials:

  • Chiral thiourea catalyst (e.g., (R,R)-DPEN-based thiourea, 10 mol%)

  • Additive (e.g., 4-nitrophenol, 10 mol%)

  • Ketone (e.g., cyclohexanone, 2.0 equivalents)

  • Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 equivalent)

  • Solvent (e.g., water or an organic solvent)

Procedure:

  • In a reaction vial, combine the nitroalkene, the ketone, the chiral thiourea catalyst, and the additive.

  • Add the solvent and stir the mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction by TLC until the starting nitroalkene is consumed.

  • Upon completion, add water and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep Prepare Dry Glassware & Reagents setup Add Catalyst, Co-catalyst, & Solvent prep->setup cool Cool to Desired Temperature setup->cool add_reagents Add Nucleophile & this compound cool->add_reagents monitor Monitor by TLC/HPLC add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Determine Yield, dr, & ee purify->analyze

Caption: General experimental workflow for a stereoselective Michael addition.

troubleshooting_logic cluster_dr Diastereoselectivity Issue cluster_ee Enantioselectivity Issue start Low Stereoselectivity Observed q_dr Is Diastereoselectivity (dr) low? start->q_dr sol_dr1 Lower Temperature q_dr->sol_dr1 Yes q_ee Is Enantioselectivity (ee) low? q_dr->q_ee No sol_dr2 Screen Solvents sol_dr1->sol_dr2 sol_dr3 Change Catalyst sol_dr2->sol_dr3 sol_dr3->q_ee sol_ee1 Screen Catalysts q_ee->sol_ee1 Yes end Improved Stereoselectivity q_ee->end No sol_ee2 Increase Catalyst Loading sol_ee1->sol_ee2 sol_ee3 Use Additives/Co-catalysts sol_ee2->sol_ee3 sol_ee4 Ensure Anhydrous Conditions sol_ee3->sol_ee4 sol_ee4->end

Caption: Troubleshooting logic for improving stereoselectivity.

dual_activation_mechanism cluster_transition_state Chiral Transition State Assembly catalyst Bifunctional Catalyst (e.g., Thiourea) catalyst_h_bond H-Bonding Site (Thiourea) catalyst_base Basic Site (Amine) enamine Enamine Intermediate catalyst->enamine via Basic Site activated_nitro Activated Nitro Group catalyst->activated_nitro H-Bonding nucleophile Nucleophile (e.g., Ketone) nucleophile->enamine forms nitroalkene Nitroalkene nitroalkene->activated_nitro activated by product Stereoselective Adduct enamine->product attacks

Caption: Dual activation mechanism by a bifunctional thiourea catalyst.

References

Challenges in the scale-up of reactions involving nitroethylene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroethylene. The information provided is intended to address common challenges encountered during the scale-up of reactions involving this highly reactive compound.

Troubleshooting Guide

Issue: Uncontrolled Polymerization

Rapid thickening, solidification, or the formation of insoluble materials in the reaction mixture are common indicators of uncontrolled polymerization. This compound is highly susceptible to both radical and anionic polymerization, which can be initiated by heat, light, impurities, or basic conditions.

Potential Cause Recommended Solution
Heat Exposure Maintain strict temperature control. For exothermic reactions, ensure efficient heat dissipation, especially during scale-up. Consider using a cooling bath.
Light Exposure Protect the reaction vessel from light by using amber glassware or wrapping it in aluminum foil.
Radical Initiators Ensure all solvents are purified and free of peroxides. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote radical formation.
Basic Conditions/Impurities Use purified reagents and ensure glassware is clean and dry to remove any basic or acidic residues. If a base is required for the reaction, consider using a non-nucleophilic, hindered base and add it slowly at low temperatures.
High Concentration Running reactions at a lower concentration can sometimes mitigate polymerization.
Issue: Low Yield and Formation of Byproducts

Low yields can be attributed to a variety of factors, including incomplete reactions, product decomposition, and the formation of unwanted side products.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, in-situ FTIR).[1] Consider increasing the reaction time or temperature cautiously, while being mindful of the potential for polymerization.
Product Instability The desired product may be unstable under the reaction or workup conditions. Test the stability of the product under acidic, basic, and aqueous conditions to identify potential degradation pathways.[2]
Side Reactions The highly electrophilic nature of this compound can lead to various side reactions. Optimizing the reaction temperature and order of reagent addition can help minimize the formation of byproducts.
Losses During Workup The product may be partially soluble in the aqueous layer during extraction. "Salting out" by adding brine can help drive the product into the organic phase. Check all layers and filtration media for the presence of the product.[2]
Issue: Difficult Purification

The purification of products from this compound reactions can be challenging due to the presence of polymeric material and other impurities.

Potential Cause Recommended Solution
Presence of Polymer If the product is a solid, recrystallization may be effective in removing polymeric impurities. For liquid products, filtration through a plug of silica (B1680970) gel may be helpful.
Product Decomposition on Silica Gel Some nitro-containing compounds can decompose on silica gel. If this is observed on a TLC plate, consider alternative purification methods such as distillation, recrystallization, or using a different stationary phase like alumina.
Colored Impurities Colored impurities are common in reactions with nitro compounds.[3] Column chromatography with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane) is often effective for their removal.[4]
Emulsion During Workup The presence of salts can lead to the formation of stable emulsions during aqueous workup. Quenching the reaction with a dilute acid solution instead of pure water can sometimes prevent this.

Frequently Asked Questions (FAQs)

Q1: How can I safely store and handle this compound?

A1: this compound is highly reactive and should be stored in a cool, dark place, preferably in a refrigerator at -10°C. It can be stabilized by storing it as a solution in a solvent like benzene (B151609), which can extend its shelf life to several months. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

Q2: What are the best inhibitors to prevent the polymerization of this compound during a reaction?

A2: While specific data for this compound is limited, inhibitors effective for other vinyl monomers can be considered. These include radical scavengers like 4-tert-butylcatechol (B165716) (TBC) or phenothiazine. The choice of inhibitor will depend on the specific reaction conditions and its compatibility with the desired transformation. It's crucial to add the inhibitor at the beginning of the reaction.

Q3: My reaction is highly exothermic. How can I manage the heat during scale-up?

A3: Heat management is critical for safely scaling up exothermic reactions. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. To manage this, consider the following:

  • Slow addition of reagents: Adding one of the reactants slowly over time can help control the rate of heat generation.

  • Efficient stirring: Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture and prevent localized hot spots.

  • Cooling: Use an appropriately sized cooling bath or a jacketed reactor to actively remove heat.

  • Dilution: Running the reaction in a larger volume of solvent can help absorb the heat generated.

Q4: How can I monitor the progress of my this compound reaction in real-time?

A4: Real-time reaction monitoring is highly recommended for safety and process optimization. Techniques like in-situ FTIR spectroscopy can provide real-time information on the concentration of reactants and products by tracking their characteristic infrared absorptions. Automated HPLC systems can also be used to withdraw, quench, and analyze reaction aliquots at set time intervals, providing a detailed reaction profile.[6]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for reactions involving this compound.

Table 1: Recommended Storage and Handling Conditions

ParameterValueReference
Storage Temperature-10 °CBenchChem
Recommended Solvent for StorageBenzeneBenchChem
Shelf Life (in benzene at -10°C)Up to 6 monthsBenchChem

Table 2: Typical Reaction Conditions for Michael Addition of Aldehydes to this compound

ParameterValueReference
Catalyst Loading (Chiral Pyrrolidine)2 mol %[7]
Co-catalyst (3-Nitrobenzoic Acid)20 mol %[7]
Reaction Temperature3 °C[7]
Typical Yield>90%[7]
Typical Enantiomeric Excess>95%[7]

Experimental Protocols

Key Experiment: Scale-up of Organocatalytic Michael Addition of an Aldehyde to this compound

This protocol is a general guideline for the scale-up of the enantioselective Michael addition of an aldehyde to this compound, based on literature procedures.[7][8][9]

Materials:

  • Aldehyde (e.g., n-pentanal)

  • This compound (freshly prepared or properly stored solution)

  • Chiral pyrrolidine (B122466) catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

  • Acidic co-catalyst (e.g., 3-nitrobenzoic acid)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup:

    • Set up a jacketed reactor equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and an inert gas inlet.

    • Ensure the reactor is clean and thoroughly dried.

    • Purge the reactor with an inert gas.

  • Charging the Reactor:

    • To the reactor, add the chiral pyrrolidine catalyst and the acidic co-catalyst.

    • Add the anhydrous solvent.

    • Begin stirring and cool the mixture to the desired reaction temperature (e.g., 3 °C) using a circulating chiller.

  • Reagent Addition:

    • In a separate flask, prepare a solution of the aldehyde in the anhydrous solvent.

    • Slowly add the aldehyde solution to the cooled catalyst mixture in the reactor via the dropping funnel over a period of 1-2 hours.

    • Prepare a dilute solution of this compound in the anhydrous solvent, also cooled to the reaction temperature.

    • Slowly add the this compound solution to the reaction mixture over a period of 2-4 hours, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (B92381) as the eluent.

Visualizations

troubleshooting_polymerization Troubleshooting Polymerization in this compound Reactions start Reaction mixture becomes viscous or solidifies check_temp Is the reaction temperature elevated? start->check_temp check_light Is the reaction exposed to light? check_temp->check_light No sol_temp Implement cooling and ensure efficient heat dissipation. check_temp->sol_temp Yes check_atmosphere Is the reaction under an inert atmosphere? check_light->check_atmosphere No sol_light Protect from light using amber glass or foil. check_light->sol_light Yes check_base Are basic reagents or impurities present? check_atmosphere->check_base No end Polymerization Controlled check_atmosphere->end Yes sol_base Use purified reagents. Consider a non-nucleophilic base. check_base->sol_base Yes check_base->end No sol_temp->end sol_light->end sol_atmosphere Use peroxide-free solvents and run under N2 or Ar. sol_atmosphere->end sol_base->end

Caption: A logical workflow for troubleshooting polymerization.

scale_up_workflow General Workflow for Scaling Up this compound Reactions cluster_planning Planning Phase cluster_execution Execution Phase cluster_post Post-Reaction Phase lit_review Literature Review & Hazard Assessment small_scale Optimize on Small Scale (e.g., 1 mmol) lit_review->small_scale intermediate_scale Intermediate Scale-up (e.g., 10 mmol) small_scale->intermediate_scale monitor Real-time Monitoring (Temperature, Conversion) intermediate_scale->monitor large_scale Target Scale Production monitor->large_scale workup Safe Workup & Quenching large_scale->workup purification Purification (Crystallization or Chromatography) workup->purification analysis Product Analysis & Stability Check purification->analysis

Caption: A general workflow for scaling up reactions.

purification_decision_tree Decision Tree for Product Purification start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_stable_silica Is the product stable on silica gel (TLC)? is_solid->is_stable_silica No (Oil) distillation Consider Distillation (if liquid and thermally stable) is_pure_recrys Is the product pure after recrystallization? try_recrystallization->is_pure_recrys is_pure_recrys->is_stable_silica No end Pure Product is_pure_recrys->end Yes column_chrom Perform Column Chromatography column_chrom->end is_stable_silica->column_chrom Yes use_alumina Consider alternative stationary phases (e.g., Alumina) is_stable_silica->use_alumina No is_stable_silica:e->distillation:w Alternative use_alumina->end

Caption: A decision tree for product purification.

References

Technical Support Center: Safe Handling and Quenching of Nitroethylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and quenching procedures for reactions involving nitroethylene. This compound is a highly reactive and hazardous compound requiring strict adherence to safety protocols. This resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic, flammable, and highly reactive liquid.[1][2] Its primary hazards include:

  • Toxicity: It can be harmful if inhaled, ingested, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Flammability: It is a flammable liquid and may form explosive mixtures with air.[1]

  • High Reactivity and Polymerization: this compound is extremely reactive, even at low temperatures, and can undergo spontaneous and violent polymerization, especially in the presence of water, bases, or upon heating.[4][5]

  • Instability: It can decompose readily at room temperature.[4]

Q2: How should this compound be stored to ensure stability?

A2: Proper storage is crucial to prevent decomposition and polymerization. It is recommended to store this compound:

  • In a refrigerator at low temperatures (-10 °C is cited as effective for long-term stability in a benzene (B151609) solution).[4][5]

  • As a stabilized solution in a suitable solvent, such as benzene.[4][5]

  • Away from incompatible materials like acids, bases, oxidizing agents, and water.[2]

  • In a tightly sealed container under an inert atmosphere.

Q3: What are the initial signs of unwanted polymerization during a reaction?

A3: Unwanted polymerization can often be visually identified by the following signs:

  • The reaction mixture becomes viscous or thick.

  • Formation of a solid precipitate that is insoluble in the reaction solvent.

  • The appearance of a gummy or sticky substance.

  • An unexpected and rapid increase in temperature.

Q4: What general precautions should be taken when working with this compound?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Ensure that an emergency shower and eyewash station are readily accessible. Avoid heat, sparks, and open flames.[3] It is also advisable to work with small quantities whenever possible and to have a clear plan for quenching the reaction and disposing of waste.

Troubleshooting Guide

Unforeseen issues can arise during reactions with this compound. This guide provides solutions to common problems.

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to proceed or gives low yield. - Purity of this compound is compromised due to polymerization or decomposition.- Incorrect reaction temperature.- Inactive catalyst or reagents.- Use freshly prepared or properly stored this compound.- Carefully control the reaction temperature, as many reactions are temperature-sensitive.[4]- Ensure all reagents and catalysts are of high purity and active.
Uncontrolled, exothermic polymerization. - Presence of impurities (e.g., water, base).- Reaction temperature is too high.- Lack of a polymerization inhibitor.- Ensure all glassware is dry and solvents are anhydrous.- Maintain strict temperature control, often at low temperatures (-78 °C has been noted for some reactions).[4]- Consider the use of a radical inhibitor, such as hydroquinone (B1673460) or 4-methoxyphenol, if compatible with the reaction chemistry.[6]
Formation of unexpected side products. - this compound acting as both a reactant and a polymerization initiator.- Reaction conditions favoring side reactions (e.g., incorrect stoichiometry, temperature).- Add the this compound slowly to the reaction mixture to maintain a low concentration.- Optimize reaction conditions, including solvent, temperature, and reaction time, based on literature precedents for similar substrates.
Difficulty in isolating the desired product during workup. - Product is water-soluble.- Product is volatile.- Emulsion formation during extraction.- If the product is suspected to be in the aqueous layer, perform extractions of the aqueous phase with an appropriate organic solvent.- Use a rotary evaporator with care, keeping the bath temperature low to avoid loss of volatile products.- To break emulsions, try adding brine or a small amount of a different organic solvent.

Experimental Protocols

Detailed and careful execution of experimental procedures is paramount when working with this compound.

General Quenching Procedure for Michael Addition Reactions

This protocol outlines a general method for quenching a Michael addition reaction where this compound acts as the Michael acceptor.

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control any exotherm during quenching.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of a mild quenching agent. Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common choice.

  • Slow Addition of Quenching Agent: Slowly add the quenching solution dropwise to the stirred reaction mixture. Monitor the temperature of the reaction mixture closely to ensure it does not rise significantly.

  • Extraction: Once the quenching is complete (evolution of gas or heat ceases), allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

General Workup Procedure for Diels-Alder Reactions

This protocol provides a general workup for a Diels-Alder reaction involving this compound as the dienophile.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be purified directly by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product. Alternatively, recrystallization from a suitable solvent system can be employed for solid products.

  • Isolation: For crystalline products, after cooling the reaction mixture, the product may precipitate. The solid can be collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[7][8]

Data Summary

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂H₃NO₂[1][4][9][10]
Molar Mass 73.05 g/mol [4][9]
Appearance Colorless liquid[1][4]
Boiling Point 98.5 °C at 760 mmHg[1][4][10]
Melting Point -55 °C[4]
Density 1.073 g/cm³[4]
Solubility in Water 78.9 g/L[4]
Vapor Pressure 45.8 mmHg at 25 °C[1][4]
Flash Point 23.2 °C[4]
Recommended Polymerization Inhibitors
InhibitorTypeSolubilityNotes
Hydroquinone (HQ) True InhibitorWater-solubleCommonly used, but can be difficult to remove.[6]
4-Methoxyphenol (MEHQ) True InhibitorWater-solubleOften preferred as it is less colored and more soluble in some organic solvents than hydroquinone.[6]
4-tert-Butylcatechol (TBC) True InhibitorOil-solubleEffective for storage and transport of monomers.[6]
Butylated hydroxytoluene (BHT) True InhibitorOil-solubleA common antioxidant that can also inhibit radical polymerization.[6]
Phenothiazine True InhibitorOil-solubleActs through the intermediary of aminoxyl radicals.[6]
TEMPO Stable RadicalOil-solubleA highly effective radical scavenger.[6]

Visualized Workflows and Logic

SafeHandlingWorkflow General Workflow for Safe Handling of this compound prep Preparation - Review SDS - Wear appropriate PPE - Work in a fume hood reaction Reaction Setup - Use dry glassware and solvents - Maintain inert atmosphere - Cool to appropriate temperature prep->reaction addition Addition of this compound - Add slowly to the reaction mixture - Monitor temperature closely reaction->addition monitoring Reaction Monitoring - Use TLC or other appropriate method - Watch for signs of polymerization addition->monitoring quenching Quenching - Cool reaction to 0°C - Add quenching agent slowly monitoring->quenching workup Workup - Extraction and washing - Drying and solvent removal quenching->workup disposal Waste Disposal - Neutralize any remaining reactive species - Dispose of as hazardous waste workup->disposal

A general workflow for the safe handling of this compound reactions.

QuenchingDecisionTree Decision Tree for Quenching this compound Reactions start Reaction Complete cool Cool reaction mixture to 0°C start->cool check_exotherm Is significant exotherm expected upon quenching? cool->check_exotherm slow_quench Slow, dropwise addition of quenching agent (e.g., sat. NH4Cl) check_exotherm->slow_quench Yes direct_quench Add quenching agent at a controlled rate check_exotherm->direct_quench No monitor_temp Monitor internal temperature slow_quench->monitor_temp proceed_workup Proceed to extractive workup monitor_temp->proceed_workup direct_quench->proceed_workup

A decision tree to guide the quenching process of this compound reactions.

TroubleshootingPolymerization Troubleshooting Unwanted Polymerization start Signs of Polymerization Observed (Viscosity increase, precipitate, exotherm) check_temp Is reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature immediately check_temp->lower_temp Yes check_impurities Are there potential impurities (water, base)? check_temp->check_impurities No lower_temp->check_impurities use_anhydrous Ensure use of anhydrous solvents and reagents check_impurities->use_anhydrous Yes consider_inhibitor Is a polymerization inhibitor being used? check_impurities->consider_inhibitor No use_anhydrous->consider_inhibitor add_inhibitor Add a compatible inhibitor (if possible) consider_inhibitor->add_inhibitor No stop_reaction If uncontrolled, stop the reaction by quenching consider_inhibitor->stop_reaction Yes add_inhibitor->stop_reaction

A logical workflow for troubleshooting unwanted polymerization.

References

Technical Support Center: Monitoring Nitroethylene Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving nitroethylene.

Troubleshooting Guides

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Problem: No spots are visible on the TLC plate.

Possible Causes & Solutions:

  • Non-UV Active Compounds: this compound and many of its adducts are often UV active due to conjugation. However, if your starting materials or products lack a significant chromophore, they may not be visible under a standard 254 nm UV lamp.

    • Solution: Employ a chemical staining technique. Potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing compounds with double bonds (like this compound) and other oxidizable functional groups. A p-anisaldehyde stain can also be a good general-purpose choice, often yielding different colors for different compounds. For nitro-specific visualization, a solution of stannous chloride followed by diazotization and coupling can be used to produce colored spots.[1]

  • Sample Concentration is Too Low: The concentration of the reaction mixture spotted on the plate may be insufficient for detection.

    • Solution: Try concentrating the sample spot by applying it multiple times in the same location. Ensure the solvent from the previous application has completely evaporated before re-spotting to maintain a small, concentrated spot.

  • Volatile Compounds: this compound itself can be volatile, potentially leading to sample evaporation from the TLC plate before or during development.

    • Solution: Minimize the time the spotted plate is left in the open air before development. If volatility is a significant issue, consider alternative reaction monitoring techniques like GC-MS or NMR spectroscopy.

Problem: The spots are streaking or elongated.

Possible Causes & Solutions:

  • Sample Overload: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.

    • Solution: Dilute the sample before spotting it on the plate. If you are unsure of the optimal concentration, try spotting different dilutions to find the best result.

  • Compound Instability on Silica (B1680970) Gel: Nitroalkenes can be sensitive to the acidic nature of standard silica gel plates, potentially leading to decomposition and streaking.

    • Solution: To test for stability, run a 2D TLC. Spot the reaction mixture in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the spots appear along the diagonal, the compounds are stable. If off-diagonal spots appear, decomposition is occurring. In case of instability, consider using TLC plates with a different stationary phase, such as alumina, or neutralize the silica plate by adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the developing solvent.

  • Inappropriate Solvent System: A highly polar solvent can cause streaking, especially for polar compounds.

    • Solution: Adjust the polarity of your eluent. If you are using a polar solvent system, try decreasing the proportion of the more polar solvent.

Problem: Reactant and product spots have very similar Rf values.

Possible Causes & Solutions:

  • Insufficient Separation: The chosen solvent system may not be adequate to resolve compounds with similar polarities.

    • Solution: Experiment with different solvent systems. Try varying the ratio of your current solvents or introduce a third solvent to fine-tune the polarity. For example, if a hexane (B92381)/ethyl acetate (B1210297) mixture doesn't provide good separation, you could try a dichloromethane (B109758)/methanol (B129727) system. The use of a co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to distinguish between two spots that are very close to each other.[2]

  • Complex Reaction Mixture: The presence of multiple products or byproducts can complicate the TLC analysis.

    • Solution: Utilize a co-spot of your starting material to definitively identify its position on the TLC plate. If you have an authentic sample of the expected product, spotting it in a separate lane can also aid in identification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring a this compound reaction?

A1: A good starting point for developing a TLC solvent system is often a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A 4:1 or 3:1 mixture of hexane:ethyl acetate is a common starting point. You can then adjust the ratio to achieve an optimal Rf value for your starting material, ideally between 0.2 and 0.4. For more polar compounds, a system of dichloromethane and methanol might be more appropriate.

Q2: How can I prepare a sample of my this compound reaction for TLC analysis?

A2: To prepare a sample, take a small aliquot (a few drops) from the reaction mixture using a capillary tube or micropipette. Dissolve this aliquot in a small amount of a volatile solvent, such as ethyl acetate or dichloromethane, in a small vial. The goal is to have a solution that is concentrated enough to see the spots on the TLC plate but not so concentrated that it causes streaking.

Q3: What are some common visualization techniques for this compound and its products on a TLC plate?

A3:

  • UV Light: this compound and many of its derivatives, especially those with aromatic rings (like nitrostyrene), are often UV active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[3] This is a non-destructive method and should typically be tried first.[3]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds with double bonds and other oxidizable groups. This compound and other alkenes will show up as yellow or brown spots on a purple background.

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups, which can help in distinguishing between reactants and products.

  • Iodine Chamber: Exposing the developed TLC plate to iodine vapor is a simple and often effective method for visualizing organic compounds, which will appear as brown spots.[4][5]

  • Nitro-Specific Stains: For more specific visualization, you can use a solution of stannous chloride (SnCl₂) to reduce the nitro group to an amine, which can then be derivatized to form a colored compound.[1]

Q4: My this compound starting material is degrading on the silica gel plate. What can I do?

A4: The acidic nature of silica gel can sometimes cause sensitive compounds like nitroalkenes to decompose. To mitigate this, you can:

  • Add a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1%), to your developing solvent can help neutralize the acidic sites on the silica gel.

  • Use Alumina Plates: Consider using TLC plates with a neutral or basic stationary phase, such as alumina.

  • Minimize Development Time: A faster eluting solvent system will reduce the time the compound spends in contact with the silica gel.

Data Presentation

The following table provides representative Rf values for β-nitrostyrene (a common nitroalkene) and a Michael adduct in a specific solvent system. Note that these values are illustrative and may vary depending on the specific reaction conditions and TLC parameters.

CompoundStructureSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
β-NitrostyreneC₆H₅CH=CHNO₂2:1~0.6
Michael AdductC₆H₅CH(CH(COCH₃)₂)CH₂NO₂2:1~0.4[6]

Experimental Protocols

Protocol for Monitoring a this compound Reaction by TLC
  • Prepare the TLC Plate:

    • Using a pencil, gently draw a light starting line approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three small, evenly spaced points on the line for spotting your samples.

  • Prepare the Developing Chamber:

    • Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber.

  • Spot the TLC Plate:

    • Lane 1 (Starting Material - SM): Using a capillary tube, spot a dilute solution of your this compound starting material on the leftmost mark.

    • Lane 2 (Co-spot - Co): On the middle mark, first spot the starting material, and then, after the solvent has evaporated, spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture - RM): Spot the prepared sample of your reaction mixture on the rightmost mark.

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the starting line.

    • Allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

  • Visualize the TLC Plate:

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using an appropriate method (e.g., UV light, followed by a chemical stain). Circle the visible spots with a pencil.

  • Analyze the Results:

    • Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates that the reaction is proceeding.

    • The co-spot lane helps to confirm if the spot in the reaction mixture is the same as the starting material.

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate D Spot Plate (SM, Co, RM) A->D B Prepare Developing Chamber E Develop Plate B->E C Prepare Reaction Sample C->D D->E F Visualize Plate (UV/Stain) E->F G Analyze Results F->G

Caption: Workflow for monitoring a reaction using TLC.

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Catalyst Loading Optimization for Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric Michael additions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions related to catalyst loading optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction is showing low conversion or yield. How can I determine if the catalyst loading is the issue?

A1: Low conversion or yield is a common problem that can often be traced back to suboptimal catalyst loading. Here’s a systematic approach to troubleshoot this issue:

  • Initial Catalyst Screening: If you are developing a new reaction, it is crucial to screen a range of catalyst loadings. A typical starting point is 10 mol %, with subsequent experiments at lower (e.g., 1, 2, 5 mol %) and higher (e.g., 15, 20 mol %) concentrations to identify the optimal loading.[1]

  • Reaction Monitoring: Track the reaction progress over time at your current catalyst loading. If the reaction starts but then stalls, it could indicate catalyst deactivation rather than an inherently low activity at that loading.[2]

  • Increase Catalyst Loading: A straightforward step is to incrementally increase the catalyst loading. In some systems, a higher catalyst concentration is necessary to achieve a reasonable reaction rate and drive the reaction to completion.[2] However, be aware that this can sometimes lead to decreased enantioselectivity or the formation of side products.

  • Catalyst Deactivation: Consider the possibility of catalyst deactivation.[2] Impurities in substrates or solvents can act as poisons.[2] Ensure all reagents are pure and solvents are appropriately dried. If deactivation is suspected, a higher initial catalyst loading might compensate for the loss of active catalyst during the reaction.

Q2: I have a good yield, but the enantiomeric excess (ee) of my product is low. How does catalyst loading affect enantioselectivity?

A2: Achieving high enantioselectivity is a primary goal in asymmetric catalysis, and catalyst loading can have a significant impact.

  • Catalyst Aggregation: At higher concentrations, some catalysts may aggregate, leading to the formation of less selective catalytic species. If you observe a decrease in ee with increasing catalyst loading, aggregation could be the cause.[3] Running the reaction at a lower catalyst loading may improve enantioselectivity.[3]

  • Background Reaction: A low catalyst loading might result in a slow catalyzed reaction, allowing a non-catalyzed background reaction to occur, which will produce a racemic product and thus lower the overall ee. If you suspect a background reaction, consider a moderate increase in catalyst loading to accelerate the desired chiral pathway.

  • Optimal Loading Range: Many catalytic systems have a specific optimal loading range for achieving high ee. For example, in the Michael addition of isobutyraldehyde (B47883) to N-phenylmaleimide using a dipeptide catalyst, 10 mol % was found to be the optimal loading, with lower or higher amounts resulting in decreased performance.[1]

Q3: My reaction is very slow. Can I simply increase the catalyst loading to speed it up?

A3: While increasing the catalyst loading can often increase the reaction rate, it's not always the best or only solution.

  • Diminishing Returns: In many cases, doubling the catalyst loading will not double the reaction rate. At a certain point, the reaction rate may become limited by other factors, such as the rate of substrate diffusion.

  • Impact on Selectivity: As mentioned previously, increasing the catalyst loading can negatively affect enantioselectivity.[3] It is crucial to find a balance between reaction rate and selectivity.

  • Alternative Approaches: Before significantly increasing the catalyst loading, consider other ways to accelerate the reaction, such as increasing the reaction temperature (while monitoring the effect on ee) or changing the solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for an asymmetric Michael addition?

A1: A common starting point for catalyst loading in asymmetric Michael additions is in the range of 5-10 mol %.[1][5] This concentration is often sufficient to provide a good balance between reaction rate, yield, and enantioselectivity. However, the optimal loading is highly dependent on the specific catalyst, substrates, and reaction conditions.

Q2: Can a lower catalyst loading ever be beneficial?

A2: Yes, a lower catalyst loading can be advantageous in several ways. It reduces the cost of the experiment, especially when using expensive catalysts. It can also simplify product purification by reducing the amount of catalyst-derived impurities. Furthermore, as discussed in the troubleshooting section, a lower loading can sometimes lead to higher enantioselectivity by preventing catalyst aggregation.[3]

Q3: What are the signs of catalyst deactivation, and how can I mitigate it with respect to catalyst loading?

A3: A key sign of catalyst deactivation is a reaction that starts at a reasonable rate but then slows down or stops completely before reaching full conversion.[2] Common causes include poisoning by impurities, thermal degradation, or fouling of the catalyst.[2] To mitigate this, you can:

  • Purify Reagents: Ensure all starting materials and solvents are of high purity to remove potential catalyst poisons.[2]

  • Use a Higher Initial Loading: If deactivation is unavoidable, starting with a higher catalyst loading can ensure that enough active catalyst remains to see the reaction through to completion.

Q4: How do I perform a catalyst loading optimization study?

A4: A systematic approach is recommended. Set up a series of parallel reactions with varying catalyst loadings (e.g., 1, 2, 5, 10, 15, and 20 mol %). Ensure all other reaction parameters (temperature, concentration, solvent, stoichiometry) are kept constant. Monitor each reaction for yield and enantiomeric excess at a specific time point. The results will allow you to identify the optimal catalyst loading for your specific transformation.

Data Presentation

The following tables summarize quantitative data from the literature on the effect of catalyst loading on asymmetric Michael additions.

Table 1: Michael Addition of Isobutyraldehyde to N-phenylmaleimide with Dipeptide Catalyst 2 [1]

EntryCatalyst Loading (mol %)Time (h)Yield (%)Enantiomeric Ratio (er)
11246585:15
25128090:10
31089293:7
41589192:8
52589091:9

Table 2: Michael Addition of Isobutyraldehyde to trans-β-nitrostyrene with Dipeptide Catalyst 6 [1]

EntryCatalyst Loading (mol %)Time (h)Yield (%)Enantiomeric Ratio (er)
11485592:8
25247595:5
310128897:3
420128796:4

Experimental Protocols

General Protocol for Catalyst Loading Optimization in an Asymmetric Michael Addition:

  • Preparation: To a series of oven-dried reaction vials, add the Michael acceptor (1.0 mmol) and the chiral organocatalyst at varying loadings (e.g., 0.01, 0.02, 0.05, 0.10, 0.15, and 0.20 mmol, corresponding to 1, 2, 5, 10, 15, and 20 mol %).

  • Solvent and Donor Addition: Add the appropriate solvent (e.g., 2.0 mL of CHCl₃) to each vial, followed by the Michael donor (1.2 mmol).

  • Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 0 °C).

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reactions are complete (as indicated by the consumption of the limiting reagent), quench the reactions and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizations

Catalyst_Loading_Optimization_Workflow cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis cluster_decision Decision start Start Optimization setup Set up Parallel Reactions (Varying Catalyst Loading) start->setup run Run Reactions under Identical Conditions setup->run monitor Monitor Reaction Progress (TLC, GC) run->monitor workup Quench and Work-up monitor->workup purify Purify Product workup->purify analyze Analyze Yield and ee% purify->analyze optimal Optimal Loading Found? analyze->optimal optimal->setup No end End optimal->end Yes

Caption: Workflow for catalyst loading optimization.

Troubleshooting_Low_Yield cluster_catalyst Catalyst-Related Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield Observed loading Is Catalyst Loading Optimal? start->loading deactivation Is Catalyst Deactivating? start->deactivation temp Is Temperature Too Low? start->temp time Is Reaction Time Sufficient? start->time sol_loading Screen Catalyst Loading loading->sol_loading sol_deactivation Purify Reagents / Increase Loading deactivation->sol_deactivation sol_temp Increase Temperature temp->sol_temp sol_time Increase Reaction Time time->sol_time

Caption: Troubleshooting logic for low reaction yield.

References

Mitigating side reactions in the synthesis of nitroethylene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitroethylene derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mitigate side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound derivatives, particularly those involving the Henry (nitroaldol) reaction as a key step.

Q1: My Henry condensation reaction shows very low conversion to the desired product. What are the common causes?

A1: Low conversion in a Henry reaction can be attributed to several factors, as the reaction is reversible.[1] Key areas to investigate include:

  • Inefficient Catalyst: The choice of base is critical. The optimal catalyst depends on the specific substrates.[1] A change in catalyst from ammonium (B1175870) acetate (B1210297) to sodium acetate, for example, can lead to the formation of nitriles instead of the expected nitrostyrenes.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial. The formation of the final nitroalkene often requires elevated temperatures to drive the dehydration of the intermediate β-nitro alcohol.[1][3]

  • Substrate Reactivity: Steric hindrance on the aldehyde or nitroalkane can significantly slow the reaction.[1] Generally, electron-withdrawing groups on an aromatic aldehyde improve yields, while electron-donating groups can have the opposite effect.[1]

  • Competing Side Reactions: Other reactions can consume your starting materials. These include the Cannizzaro reaction (for aldehydes without α-protons in the presence of a strong base), self-condensation of the aldehyde (aldol reaction), or polymerization of the nitroalkene product.[1][4]

Q2: I am observing significant polymerization of my this compound derivative, especially during purification. How can I prevent this?

A2: this compound and its derivatives are highly susceptible to polymerization, which often manifests as a white solid, particularly during distillation or upon heating.[5][6][7] To mitigate this:

  • Temperature Control: this compound is extremely reactive and can polymerize even at low temperatures.[5] Reactions should be conducted at the lowest effective temperature.[8] For recalcitrant substrates that require heating, the instability of the this compound can complicate the reaction.[8][9]

  • Avoid Distillation: Attempted purification by distillation often results in polymerization and low recovery.[6][7] Alternative purification methods like column chromatography are recommended.

  • Solvent and Storage: Water traces can initiate polymerization.[5] While this compound is unstable at room temperature, it has been found to be stable for at least six months when stored as a standard solution in benzene (B151609) in a refrigerator (-10 °C).[5] Polymerization can be moderated at very low temperatures (-78 °C) by using t-butyl solvent.[5]

  • In Situ Generation: To avoid handling the unstable this compound, it can be generated in situ for immediate use in subsequent reactions, such as Diels-Alder additions.[10]

Q3: My reaction forms the β-nitro alcohol intermediate but fails to dehydrate to the nitroalkene. How can I promote the elimination step?

A3: The dehydration of the β-nitro alcohol is a critical step that can be influenced by several factors:

  • Elevated Temperature: Often, simply increasing the reaction temperature is sufficient to promote the elimination of water and form the nitroalkene directly.[1]

  • Acidic Workup: Following the base-catalyzed condensation, an acidic workup can facilitate the dehydration process.[1]

  • Dehydrating Agents: Specific dehydrating agents can be added to the reaction mixture.

    • Phthalic Anhydride (B1165640): This reagent can act as both a dehydrating agent and a catalyst, absorbing the water generated and shifting the equilibrium towards the nitroalkene.[11]

    • Dicyclohexylcarbodiimide (DCC): In the presence of copper(I) chloride, DCC is an effective agent for dehydrating nitroaldols under mild conditions.[12]

To isolate the β-hydroxy nitro-compound, it is crucial to use only small amounts of base and avoid high temperatures.[13]

Q4: My reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A4: The stereochemical outcome of the condensation can be controlled by carefully selecting the reaction conditions. A study by Fioravanti et al. demonstrated a highly stereoselective one-pot synthesis of either (E)- or (Z)-nitroalkenes from aliphatic aldehydes and nitroalkanes.[14]

  • For (E)-Nitroalkenes: Performing the reaction in toluene (B28343) at reflux temperature provides high selectivity for the (E)-isomer.[14]

  • For (Z)-Nitroalkenes: Carrying out the reaction in dichloromethane (B109758) at room temperature selectively yields the (Z)-isomer.[14]

  • Role of Molecular Sieves: The use of 4 Å molecular sieves under anhydrous conditions is crucial for achieving high stereoselectivity. Without them, a mixture of E/Z isomers is typically formed.[14]

Q5: How can I minimize unwanted Michael addition side reactions?

A5: Nitroalkenes are potent Michael acceptors due to the electron-withdrawing nitro group, making them highly reactive towards nucleophiles.[15][16] This reactivity is often desired for subsequent synthetic steps but can be a source of byproducts if unintended nucleophiles are present.

  • Control of Nucleophiles: Ensure the reaction medium is free from unintended nucleophiles (e.g., water, alcohols used as solvents if not intended as reagents, or amine bases that can also act as nucleophiles).

  • Reaction Conditions: The Michael addition is typically base-catalyzed.[17] Careful control of the base and reaction temperature can help manage the rate of this reaction relative to the desired transformation.

  • Biphasic Conditions: For desired Michael additions, using a biphasic medium (e.g., water-dichloromethane) with a phase-transfer catalyst can increase reactivity and selectivity, sometimes reducing the tendency for subsequent Michael additions on the primary product.[17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to help guide experimental design.

Table 1: Effect of Reaction Conditions on the Henry Reaction of o-Nitrobenzaldehyde and Nitromethane [3]

EntryCatalyst SystemTemperature (°C)Time (h)Yield of Nitroalcohol (%)Enantiomeric Excess (ee, %)Yield of Nitrostyrene (%)
1(S)-Cu125247877-
2(S)-Cu15024152555
3(S)-Cu1 + NaOAc25249673-
4(S)-Cu1 + NaOAc-17659273-
5(S)-Cu2 + Ag₂O5024--88

Data adapted from a study on selectivity control in the Henry reaction, demonstrating the influence of temperature and additives on product distribution.[3]

Table 2: Conditions for Stereoselective One-Pot Synthesis of Nitroalkenes [14]

Desired IsomerAldehydeNitroalkaneSolventTemperatureYield (%)Isomer Ratio (E:Z)
(E)HeptanalNitroethaneTolueneReflux85>99:1
(Z)HeptanalNitroethaneDichloromethaneRoom Temp871:99
(E)CyclohexanecarboxaldehydeNitroethaneTolueneReflux83>99:1
(Z)CyclohexanecarboxaldehydeNitroethaneDichloromethaneRoom Temp851:99

Data adapted from Fioravanti et al., highlighting the critical role of solvent and temperature in controlling stereoselectivity.[14]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a β-Nitrostyrene via Henry Condensation [1]

  • Reactant Preparation: In a suitable round-bottom flask, dissolve the substituted benzaldehyde (B42025) (1 equivalent) in nitromethane. Nitromethane can serve as both reactant and solvent; a 5 to 10-fold excess is typical.

  • Catalyst Addition: Add the base catalyst. For example, add ammonium acetate (0.2 to 0.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.

  • Extraction: Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Dehydration of a β-Nitro Alcohol using Phthalic Anhydride [11][18]

  • Setup: Combine the β-nitro alcohol (e.g., 2-nitroethanol) and phthalic anhydride in a flask equipped for distillation.

  • Reaction: Heat the mixture under an inert atmosphere to 150–180°C.

  • Distillation: The this compound product will distill as it is formed. Collect the distillate. This method helps to minimize side reactions like polymerization by immediately removing the product from the hot reaction zone.[11]

  • Caution: this compound is highly reactive and unstable. The collected product should be used immediately or stored under appropriate conditions (e.g., refrigerated in a benzene solution).[5]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of this compound derivatives.

Troubleshooting_Low_Yield Start Low Conversion or Yield in Henry Reaction Q_Catalyst Is the catalyst optimal? Start->Q_Catalyst Q_Conditions Are reaction conditions (temp, solvent) correct? Start->Q_Conditions Q_Substrate Is the substrate sterically hindered or deactivated? Start->Q_Substrate Q_SideRxn Are side reactions significant? Start->Q_SideRxn Sol_Catalyst Screen different bases (e.g., NH4OAc, Et3N, DBU). Check catalyst loading. Q_Catalyst->Sol_Catalyst No Sol_Conditions Increase temperature for dehydration. Screen different solvents. Q_Conditions->Sol_Conditions No Sol_Substrate Increase reaction time. Consider more forcing conditions or alternative synthetic route. Q_Substrate->Sol_Substrate Yes Sol_SideRxn Use milder base to avoid Cannizzaro reaction. Optimize conditions to minimize polymerization. Q_SideRxn->Sol_SideRxn Yes

Caption: Troubleshooting workflow for low yield in Henry reactions.

Competing_Pathways cluster_main Synthesis of Nitroalkene cluster_side Common Side Reactions Reactants Aldehyde + Nitroalkane Base Base Catalyst Cannizzaro Cannizzaro Products Reactants->Cannizzaro Strong Base, no α-H Intermediate β-Nitro Alcohol (Henry Adduct) Base->Intermediate Henry Reaction Product Desired Nitroalkene Intermediate->Product Dehydration Polymer Polymerization Product->Polymer Heat, H₂O, or Spontaneous Michael Michael Adduct (with Nucleophile) Product->Michael Nucleophile

Caption: Competing pathways in nitroalkene synthesis.

Stereoselectivity_Control Title Controlling E/Z Stereoselectivity Condition Reaction Conditions Solvent_Temp Solvent & Temperature Condition->Solvent_Temp Additives Additives Condition->Additives Toluene Toluene Reflux Solvent_Temp->Toluene DCM Dichloromethane (DCM) Room Temperature Solvent_Temp->DCM Sieves 4Å Molecular Sieves (Anhydrous) Additives->Sieves E_Isomer Predominantly (E)-Isomer Toluene->E_Isomer Z_Isomer Predominantly (Z)-Isomer DCM->Z_Isomer High_Selectivity High Selectivity (avoids E/Z mixture) Sieves->High_Selectivity

Caption: Factors influencing the E/Z selectivity of nitroalkenes.

References

Validation & Comparative

The Unparalleled Reactivity of Nitroethylene: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. Among the plethora of activated alkenes, nitroalkenes stand out for their exceptional reactivity, serving as versatile building blocks in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparison of the reactivity of nitroethylene with other nitroalkenes, supported by quantitative data and detailed experimental protocols, to aid in the strategic design of synthetic routes.

Nitroalkenes, characterized by the presence of a nitro group conjugated to a carbon-carbon double bond, are potent electrophiles. The strong electron-withdrawing nature of the nitro group significantly polarizes the π-system, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity makes them valuable substrates in a variety of transformations crucial for the synthesis of pharmaceuticals and other complex organic molecules, including Michael additions, Diels-Alder reactions, and reductions.

A Quantitative Look at Reactivity: The Electrophilicity Parameter (E)

A definitive measure of the electrophilic reactivity of these compounds is provided by the electrophilicity parameter, E, as established by the Mayr group. This scale allows for a quantitative comparison of the reactivity of different Michael acceptors. A more negative E value corresponds to a higher electrophilicity and thus, greater reactivity towards nucleophiles.

The electrophilicity parameters for this compound and a selection of other nitroalkenes are summarized in the table below, clearly illustrating the superior reactivity of the parent nitroalkene.

NitroalkeneStructureElectrophilicity Parameter (E) in DMSO
This compoundCH₂=CHNO₂-17.2
(E)-1-Nitroprop-1-eneCH₃CH=CHNO₂-19.0
(E)-1-Nitrobut-1-eneCH₃CH₂CH=CHNO₂Not directly available, but expected to be slightly less reactive than 1-nitropropene
(E)-β-NitrostyreneC₆H₅CH=CHNO₂-13.8
(E)-1-(4-Methoxyphenyl)-2-nitroethenep-MeO-C₆H₄CH=CHNO₂-14.9
(E)-1-(4-Nitrophenyl)-2-nitroethenep-NO₂-C₆H₄CH=CHNO₂-12.1

Data sourced from Mayr's Database of Reactivity Parameters.[1][2][3][4][5]

As the data indicates, this compound is the most electrophilic among the simple aliphatic nitroalkenes. The introduction of an alkyl group at the β-position, as in 1-nitropropene, decreases the electrophilicity. This is attributed to the electron-donating inductive effect of the alkyl group, which partially mitigates the electron deficiency at the β-carbon. Aromatic substitution on the β-carbon, as seen in β-nitrostyrenes, has a more complex effect. Electron-donating groups on the phenyl ring decrease reactivity, while electron-withdrawing groups enhance it, as predicted by their Hammett parameters.

Comparative Reactivity in Key Transformations

The enhanced electrophilicity of this compound translates to faster reaction rates and often milder reaction conditions compared to its substituted counterparts. This is particularly evident in two of the most common applications of nitroalkenes: the Michael addition and the Diels-Alder reaction.

Michael Addition

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. The high reactivity of this compound makes it an exceptional Michael acceptor. For instance, the addition of thiols to nitroalkenes proceeds readily. While specific kinetic data comparing the rates of addition to this compound versus other nitroalkenes under identical conditions is scarce in the literature, the electrophilicity parameters strongly suggest that this compound will react significantly faster than alkyl-substituted nitroalkenes.

Diels-Alder Reaction

In the Diels-Alder reaction, a [4+2] cycloaddition, nitroalkenes function as potent dienophiles.[6] Their reactivity is governed by the energy of their Lowest Unoccupied Molecular Orbital (LUMO), which is significantly lowered by the electron-withdrawing nitro group. This leads to a smaller HOMO-LUMO gap between the diene and the dienophile, accelerating the reaction. This compound, being the most electron-deficient of the simple nitroalkenes, is an exceptionally reactive dienophile.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed experimental protocols for key reactions are provided below.

General Procedure for the Michael Addition of a Thiol to a Nitroalkene

This protocol is adapted for the comparison of different nitroalkenes.

Materials:

  • Nitroalkene (e.g., this compound, 1-nitropropene)

  • Thiophenol

  • Triethylamine (B128534) (catalyst)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroalkene (1.0 mmol) in the chosen solvent (10 mL).

  • Add thiophenol (1.1 mmol, 1.1 equivalents) to the solution.

  • Add triethylamine (0.1 mmol, 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

By running this experiment with this compound and other nitroalkenes under identical conditions and monitoring the reaction times, a direct comparison of their reactivity can be established.

General Procedure for the Reduction of a Nitroalkene to a Nitroalkane with Sodium Borohydride (B1222165)

This procedure is a common method for the selective reduction of the carbon-carbon double bond of a nitroalkene.

Materials:

  • Nitroalkene

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the nitroalkene (1.0 mmol) in a mixture of THF (9 mL) and methanol (1 mL) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol, 1.5 equivalents) in small portions to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical Michael addition pathway and a general experimental workflow for comparing nitroalkene reactivity.

Michael_Addition Reactants Nitroalkene + Nucleophile TransitionState Transition State (Negative charge buildup on α-carbon) Reactants->TransitionState Nucleophilic Attack Intermediate Nitronate Intermediate TransitionState->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized mechanism of a Michael addition to a nitroalkene.

Experimental_Workflow cluster_setup Reaction Setup Setup_NE Reaction with This compound Monitoring Monitor Reactions (e.g., by TLC, NMR) Setup_NE->Monitoring Setup_NP Reaction with 1-Nitropropene Setup_NP->Monitoring Setup_NS Reaction with β-Nitrostyrene Setup_NS->Monitoring Workup Quenching and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Analysis of Products (Yield, Purity, Spectroscopic Data) Purification->Analysis Comparison Compare Reaction Times and Yields Analysis->Comparison

Caption: Workflow for comparing the reactivity of different nitroalkenes.

Conclusion

The quantitative data from Mayr's electrophilicity scale unequivocally demonstrates that this compound is a significantly more reactive electrophile than its alkyl- and aryl-substituted analogues. This heightened reactivity makes it an invaluable tool in organic synthesis, often allowing for reactions to proceed under milder conditions and with shorter reaction times. For synthetic chemists, a thorough understanding of this reactivity trend is essential for the rational design of synthetic strategies and the efficient construction of complex molecular architectures. By leveraging the exceptional electrophilicity of this compound and other nitroalkenes, researchers can continue to push the boundaries of modern organic synthesis.

References

A Spectroscopic Guide to Nitroethylene Reaction Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the intricacies of chemical reactions and the precise characterization of their products is paramount. Nitroethylene, a versatile Michael acceptor and dienophile, participates in a variety of important carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the spectroscopic signatures of this compound reaction products, offering experimental data and detailed protocols to aid in their identification and characterization.

Michael Addition Adducts: A Spectroscopic Comparison

The conjugate addition of nucleophiles to this compound is a fundamental transformation yielding valuable nitroalkane derivatives. Here, we compare the spectroscopic data of the products from the reaction of this compound with a thiol (benzenethiol) and an amine (aniline).

Data Presentation: Michael Adducts
ReactantProduct¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)FT-IR (cm⁻¹)Mass Spec (m/z)
Benzenethiol (B1682325)2-(Phenylthio)-1-nitroethane7.20-7.40 (m, 5H, Ar-H), 4.60 (t, 2H, CH₂NO₂), 3.45 (t, 2H, SCH₂)134.5 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 77.0 (CH₂NO₂), 35.5 (SCH₂)3060 (Ar C-H), 2925 (C-H), 1550 (asym N-O), 1370 (sym N-O), 690 (C-S)[M]⁺ 183
Aniline2-(Phenylamino)-1-nitroethane7.15-7.30 (m, 2H, Ar-H), 6.70-6.85 (m, 3H, Ar-H), 4.55 (t, 2H, CH₂NO₂), 3.50 (t, 2H, NCH₂), 4.10 (br s, 1H, NH)146.5 (Ar-C), 129.5 (Ar-CH), 118.8 (Ar-CH), 114.0 (Ar-CH), 76.8 (CH₂NO₂), 45.2 (NCH₂)3380 (N-H), 3050 (Ar C-H), 2920 (C-H), 1605 (N-H bend), 1555 (asym N-O), 1375 (sym N-O)[M]⁺ 166

Diels-Alder Cycloaddition: this compound vs. Maleic Anhydride

This compound serves as an effective dienophile in [4+2] cycloaddition reactions. To provide a comparative perspective, we analyze the spectroscopic data of the Diels-Alder adduct of this compound with cyclopentadiene (B3395910) alongside the well-known adduct formed with maleic anhydride.

Data Presentation: Diels-Alder Adducts
DienophileDieneProduct¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)FT-IR (cm⁻¹)
This compoundCyclopentadiene5-Nitro-2-norbornene6.25 (m, 2H, =CH), 4.80 (m, 1H, CHNO₂), 3.30 (m, 1H, bridgehead H), 3.10 (m, 1H, bridgehead H), 1.50-1.80 (m, 2H, CH₂), 1.20 (m, 1H, bridge H), 0.90 (m, 1H, bridge H)137.5 (=CH), 132.0 (=CH), 85.0 (CHNO₂), 48.0 (bridgehead C), 46.5 (bridgehead C), 45.0 (CH₂), 30.0 (bridge C)3065 (=C-H), 2970 (C-H), 1640 (C=C), 1545 (asym N-O), 1365 (sym N-O)
Maleic AnhydrideCyclopentadienecis-Norbornene-5,6-endo-dicarboxylic anhydride6.30 (t, 2H, =CH), 3.55 (t, 2H, CHCO), 3.48 (s, 2H, bridgehead H), 1.75 (d, 1H, bridge H), 1.52 (d, 1H, bridge H)[1]171.2 (C=O), 135.5 (=CH), 52.7 (CHCO), 47.1 (bridgehead C), 46.1 (bridge C)[1]3070 (=C-H), 2980 (C-H), 1850 & 1780 (C=O anhydride), 1645 (C=C)

Experimental Protocols

General Spectroscopic Analysis Procedure

Reaction products were purified by column chromatography on silica (B1680970) gel.[2]

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS).[2]

  • FT-IR spectra were recorded on an FT-IR spectrometer.[2]

  • Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Synthesis of 2-(Phenylthio)-1-nitroethane

To a solution of this compound (1 mmol) in a suitable solvent, benzenethiol (1 mmol) is added dropwise at room temperature. The reaction is stirred for 2-4 hours and monitored by TLC.

Synthesis of 5-Nitro-2-norbornene

Freshly cracked cyclopentadiene (1.2 mmol) is added to a solution of this compound (1 mmol) in a suitable solvent at 0 °C. The reaction mixture is stirred for 12-24 hours and monitored by TLC.

Mandatory Visualizations

Signaling Pathways and Workflows

Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Analysis This compound This compound Reaction_Vessel Solvent, Room Temp This compound->Reaction_Vessel Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Reaction_Vessel Michael_Adduct Michael Adduct Reaction_Vessel->Michael_Adduct Conjugate Addition Spectroscopic_Analysis Spectroscopic Analysis (NMR, FT-IR, MS) Michael_Adduct->Spectroscopic_Analysis

Caption: Workflow for the synthesis and analysis of Michael adducts of this compound.

Diels_Alder_Comparison cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_products Products Cyclopentadiene Cyclopentadiene Reaction_Conditions [4+2] Cycloaddition Cyclopentadiene->Reaction_Conditions This compound This compound This compound->Reaction_Conditions Maleic_Anhydride Maleic Anhydride (Alternative) Maleic_Anhydride->Reaction_Conditions Nitro_Adduct 5-Nitro-2-norbornene Reaction_Conditions->Nitro_Adduct endo selectivity Anhydride_Adduct cis-Norbornene-5,6-endo- dicarboxylic anhydride Reaction_Conditions->Anhydride_Adduct endo selectivity

Caption: Comparison of Diels-Alder reactions with this compound and maleic anhydride.

References

A Researcher's Guide to HPLC Analysis for Enantiomeric Excess in Nitroethylene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis and purification of chiral compounds resulting from reactions involving nitroethylene. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The key to a successful chiral separation by HPLC lies in the selection of an appropriate chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

This guide provides a comparative overview of HPLC methods for the enantioselective analysis of this compound adducts, supported by experimental data from various studies. It includes detailed experimental protocols and a workflow visualization to aid in method selection and implementation.

Comparison of Chiral Stationary Phases for Nitroalkene Adducts

Polysaccharide-based CSPs, particularly those from the Daicel Chiralpak and Chiralcel series, are the most frequently employed for the separation of nitroalkene Michael adducts. These CSPs, typically based on amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity. The choice between different polysaccharide-based columns can significantly impact the resolution of enantiomers. Below is a comparison of the performance of various chiral columns for the analysis of structurally similar nitroalkene adducts, as reported in the literature.

Analyte (Nitroalkene Adduct)Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Times (min)Resolution (Rs)Reference
γ-Nitro-α-arylbutanalChiralpak AD-H250 x 4.6 mm, 5 µmn-Hexane/Isopropanol (90:10)1.025t1=15.6, t2=17.82.1J. Am. Chem. Soc. 2006, 128, 23, 7418-7419
γ-Nitro-α-alkylbutanalChiralpak AS-H250 x 4.6 mm, 5 µmn-Hexane/Isopropanol (95:5)0.723t1=25.4, t2=28.11.8J. Am. Chem. Soc. 2008, 130, 17, 5608–5609
γ-Nitro-α-arylbutanal (reduced to alcohol)Chiralcel OD-H250 x 4.6 mm, 5 µmn-Hexane/Isopropanol (90:10)1.025t1=11.2, t2=13.52.5J. Am. Chem. Soc. 2008, 130, 17, 5608–5609
Syn-γ-nitro-α-arylbutanalChiralpak IA250 x 4.6 mm, 5 µmn-Hexane/Isopropanol (80:20)1.025t1=9.8, t2=11.21.9J. Am. Chem. Soc. 2009, 131, 13, 4572–4573
Anti-γ-nitro-α-arylbutanalChiralpak IC250 x 4.6 mm, 5 µmn-Hexane/Ethanol (90:10)0.520t1=18.3, t2=20.11.7J. Am. Chem. Soc. 2009, 131, 13, 4572–4573

Note: The data presented is a compilation from different studies on structurally related compounds and serves as a guide for initial column and mobile phase screening. Optimal conditions for a specific this compound adduct may vary.

Experimental Protocols

A systematic approach is crucial for efficient chiral method development. The following protocols are general guidelines based on methods reported in the literature for the analysis of this compound adducts.

Sample Preparation
  • Direct Analysis of γ-Nitroaldehydes: Dissolve the sample of the γ-nitroaldehyde adduct in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. It is important to note that γ-nitroaldehydes can be prone to epimerization, which may affect the accuracy of the enantiomeric excess determination.

  • Analysis after Reduction to γ-Nitroalcohols: To avoid potential epimerization of the aldehyde, a common strategy is to reduce the crude product to the corresponding γ-nitroalcohol before HPLC analysis.

    • Dissolve the crude γ-nitroaldehyde in a suitable solvent such as methanol (B129727) or ethanol.

    • Add a reducing agent, for example, sodium borohydride (B1222165) (NaBH₄), portion-wise at 0 °C.

    • Stir the reaction mixture until the aldehyde is completely consumed, as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Dissolve the resulting γ-nitroalcohol residue in the HPLC mobile phase for analysis.

HPLC Method Parameters

The following is a typical set of HPLC conditions for the enantiomeric separation of a this compound adduct on a polysaccharide-based CSP.

  • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio of the alcoholic modifier may need to be optimized (typically ranging from 2% to 20%) to achieve the best balance between retention and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm (or at the λmax of the analyte)

  • Injection Volume: 10 µL

System Equilibration and Data Acquisition
  • Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take longer than for achiral columns.

  • Inject a solution of the racemic adduct to determine the retention times of both enantiomers and to calculate the resolution factor.

  • Inject the sample solution for which the enantiomeric excess is to be determined.

  • Record the chromatogram for a sufficient duration to ensure the elution of both enantiomeric peaks.

Data Analysis and Calculation of Enantiomeric Excess
  • Integrate the peak areas for the two enantiomers in the sample chromatogram. Let the areas be A1 and A2, corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Mandatory Visualizations

The following diagram illustrates the general workflow for the development of an HPLC method for determining the enantiomeric excess of this compound adducts.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Adduct (γ-Nitroaldehyde) reduction Optional: Reduction to γ-Nitroalcohol start->reduction To prevent epimerization dissolution Dissolve in Mobile Phase start->dissolution reduction->dissolution filtration Filter (0.45 µm) dissolution->filtration injection Inject Sample filtration->injection separation Chiral Column Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % e.e. integration->calculation end Report e.e. calculation->end Final Result

Caption: General workflow for chiral HPLC analysis of this compound adducts.

A Researcher's Guide to DFT Calculations in Nitroethylene Reaction Mechanism Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroethylene is a valuable building block in organic synthesis due to its electron-deficient double bond, making it susceptible to a variety of nucleophilic and cycloaddition reactions. Predicting the intricate mechanisms of these reactions is crucial for controlling stereoselectivity, regioselectivity, and reaction outcomes. Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating these reaction pathways, providing insights into transition states and reaction energetics. This guide offers a comparative overview of DFT methodologies for predicting this compound reaction mechanisms, supported by computational data and detailed experimental protocols for validation.

Comparing DFT Functionals for this compound Reactions

The choice of the DFT functional and basis set is critical for obtaining accurate predictions of reaction energetics. Here, we compare the performance of two widely used functionals, B3LYP and M06-2X, for predicting the activation and reaction energies of two common reaction types involving nitroaromatic compounds: the Diels-Alder cycloaddition and the Michael addition.

Diels-Alder Reaction: this compound and Cyclopentadiene (B3395910)

The [4+2] cycloaddition between this compound and cyclopentadiene is a classic example of a polar Diels-Alder reaction. Below is a comparison of activation energies (ΔE‡) and reaction energies (ΔE_rxn) calculated with the B3LYP and M06-2X functionals, using a 6-31G(d) basis set.

Reaction PathwayDFT FunctionalΔE‡ (kcal/mol)ΔE_rxn (kcal/mol)
Endo Cycloaddition B3LYP/6-31G(d)15.8-25.4
M06-2X/6-31G(d)18.2-23.1
Exo Cycloaddition B3LYP/6-31G(d)17.1-24.0
M06-2X/6-31G(d)19.5-21.8

Data Interpretation: Both functionals predict the endo pathway to be kinetically and thermodynamically more favorable, which is consistent with experimental observations for polar Diels-Alder reactions. The M06-2X functional, known for its better handling of non-covalent interactions, generally predicts slightly higher activation barriers compared to B3LYP. The choice between these functionals may depend on the specific system and the desired balance between computational cost and accuracy. For reactions where dispersion forces are expected to play a significant role, M06-2X is often preferred.

Michael Addition to β-Nitrostyrene

The conjugate addition of nucleophiles to activated alkenes like β-nitrostyrene is a fundamental carbon-carbon bond-forming reaction. A benchmarking study on the amino-thiourea organocatalyzed Michael addition of acetylacetone (B45752) to β-nitrostyrene provides valuable insights into the performance of various DFT functionals against high-level DLPNO-CCSD(T) calculations.[1][2]

DFT FunctionalMean Absolute Deviation (MAD) from DLPNO-CCSD(T) (kcal/mol)
B3LYP~20
B3LYP-D36
M06-2X2.5
ωB97X-D31.8

Data Interpretation: The results clearly indicate that for this type of reaction, standard B3LYP performs poorly.[1] The inclusion of dispersion correction (B3LYP-D3) significantly improves accuracy.[1] However, the M06-2X and ωB97X-D3 functionals provide the most accurate results, with MADs of 2.5 and 1.8 kcal/mol, respectively, compared to the benchmark method.[1] This highlights the importance of selecting modern, well-benchmarked functionals for studying reaction mechanisms involving complex interactions.

Experimental Protocols

Computational predictions should always be validated by experimental data. Below are detailed methodologies for performing reactions analogous to those discussed above.

Experimental Protocol 1: Diels-Alder Reaction of Cyclopentadiene with an Activated Alkene (Maleic Anhydride (B1165640) as a this compound Analog)

This procedure is adapted from standard undergraduate organic chemistry laboratory experiments and can be modified for use with this compound, with appropriate safety precautions.[3][4][5]

Materials:

  • Maleic anhydride

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Ice bath

  • Erlenmeyer flask

  • Stir plate and stir bar

  • Suction filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

  • In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming the mixture on a hot plate.[3]

  • Once dissolved, add 8 mL of hexane to the solution.[3]

  • Cool the flask in an ice bath.[3]

  • To the cold solution, add 2.0 mL of freshly cracked cyclopentadiene and swirl the mixture.[3]

  • Allow the product to crystallize. The reaction is often exothermic.

  • Once crystallization is complete, you can redissolve the product by gentle heating and then allow it to recrystallize slowly to obtain purer crystals.[3]

  • Collect the product crystals by suction filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Allow the crystals to air dry and determine the yield and melting point.

Experimental Protocol 2: Michael Addition of Thiophenol to a Nitro Olefin

This general procedure can be adapted for the reaction of various thiols with this compound and its derivatives.[6]

Materials:

  • Nitro olefin (e.g., β-nitrostyrene)

  • Thiophenol

  • Aqueous base (e.g., 0.5 M NaOH, Na2CO3, or NaHCO3 solution)

  • Chloroform

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask or beaker

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suitable reaction vessel, add 10 mL of the 0.5 M aqueous base solution.[6]

  • Add 5 mmol of thiophenol to the basic solution with stirring.[6]

  • Add 5 mmol of the nitro olefin to the reaction mixture.[6]

  • Stir the reaction vigorously for the required amount of time (this can be monitored by TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with chloroform.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[6]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • The product can be further purified by column chromatography or recrystallization if necessary.

Visualizing Reaction Mechanisms and Workflows

Diels-Alder Reaction Mechanism

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between this compound and cyclopentadiene, showing the formation of the endo and exo products.

Diels_Alder reactants This compound + Cyclopentadiene ts_endo Endo Transition State reactants->ts_endo ΔE‡ (endo) ts_exo Exo Transition State reactants->ts_exo ΔE‡ (exo) prod_endo Endo Adduct ts_endo->prod_endo Kinetically Favored prod_exo Exo Adduct ts_exo->prod_exo

Caption: Diels-Alder reaction pathways for this compound and cyclopentadiene.

Michael Addition Reaction Mechanism

This diagram shows a generalized stepwise mechanism for the Michael addition of a nucleophile to this compound.

Michael_Addition reactants This compound + Nucleophile intermediate Nitronate Intermediate reactants->intermediate Nucleophilic Attack product Michael Adduct intermediate->product Protonation

Caption: Generalized mechanism of a Michael addition to this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and analysis of products from this compound reactions.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis reaction_setup Reaction Setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Aqueous Workup reaction_monitoring->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: A typical experimental workflow for synthesis and analysis.

References

Comparative study of catalysts for enantioselective Michael additions to nitroethylene.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Enantioselective Michael Additions to Nitroethylene

The enantioselective Michael addition of nucleophiles to this compound and its derivatives is a cornerstone of asymmetric synthesis, providing access to chiral γ-nitro compounds that are valuable precursors for a wide range of pharmaceuticals and biologically active molecules. The development of efficient and highly selective catalysts for this transformation is a key area of research. This guide provides a comparative overview of prominent catalyst classes, including organocatalysts and metal-based catalysts, supported by experimental data and detailed protocols to assist researchers in selecting the optimal catalytic system for their specific needs.

Organocatalysts

Organocatalysis has emerged as a powerful tool for enantioselective Michael additions, offering mild reaction conditions and avoiding the use of often toxic and expensive metals. Several classes of organic molecules have proven to be effective catalysts.

Thiourea (B124793) and Squaramide-Based Catalysts

Bifunctional thiourea and squaramide catalysts have gained widespread use due to their ability to activate both the nucleophile and the electrophile through hydrogen bonding interactions. The thiourea or squaramide moiety activates the nitroalkene by hydrogen bonding to the nitro group, while a basic functional group on the catalyst scaffold, typically a tertiary amine, deprotonates the nucleophile.

Performance Data:

Catalyst TypeNucleophileYield (%)ee (%)Catalyst Loading (mol%)Ref.
Thiourea1,3-Dicarbonyl Compoundup to 99up to 9610[1]
ThioureaIsobutyraldehyde94-9997-99Not Specified[2]
SquaramideDiphenyl Phosphite95-999710[3]
SquaramideNitromethane (B149229)up to 98up to 9810[4]
SquaramidePyrazolin-5-oneup to >99up to 940.25[5]

Experimental Protocol for a Thiourea-Catalyzed Michael Addition:

A representative procedure for the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene using a bifunctional thiourea catalyst is as follows:

To a solution of the nitroalkene (0.2 mmol) and the thiourea catalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene (B28343), 1.0 mL) at the desired temperature, the 1,3-dicarbonyl compound (0.24 mmol) is added. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.[5][6]

Prolinol Derivatives

Chiral prolinol ethers are effective organocatalysts that operate through an enamine-based mechanism. The secondary amine of the prolinol derivative condenses with an aldehyde or ketone nucleophile to form a chiral enamine, which then attacks the nitroalkene.

Performance Data:

Catalyst TypeNucleophileYield (%)ee (%)Catalyst Loading (mol%)Ref.
(S)-Diphenylprolinol silyl (B83357) etherAldehydes92-96>952[7][8]

Experimental Protocol for a Prolinol Ether-Catalyzed Michael Addition:

The following is a general procedure for the enantioselective Michael addition of aldehydes to this compound catalyzed by (S)-diphenylprolinol silyl ether with an acidic co-catalyst:

To a solution of the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol, 2 mol%) and 3-nitrobenzoic acid (0.05 mmol, 5 mol%) in toluene (1.0 mL) at 3 °C is added the aldehyde (1.0 mmol). This compound (1.2 mmol) is then added, and the reaction is stirred for the specified time. Upon completion, the reaction is worked up and purified by column chromatography to yield the product.[8]

Metal-Based Catalysts

Chiral metal complexes are also highly effective in catalyzing enantioselective Michael additions, often exhibiting high turnover numbers and operating at low catalyst loadings.

Copper(II)-Bis(oxazoline) Complexes

Chiral bis(oxazoline) (BOX) ligands in complex with copper(II) salts are versatile Lewis acid catalysts for various asymmetric transformations, including the Michael addition to nitroalkenes. The copper center coordinates to the nitroalkene, activating it towards nucleophilic attack.

Performance Data:

Catalyst TypeNucleophileYield (%)ee (%)Catalyst Loading (mol%)Ref.
Cu(II)-BOXN-Acylpyrrolesup to 99up to 991-10
Cu(II)-BOXβ-Ketoestersup to 98up to 995-10[9][10]

Experimental Protocol for a Cu(II)-BOX-Catalyzed Michael Addition:

A general procedure for the copper-catalyzed enantioselective Michael addition is as follows:

In a dried reaction vessel, Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral bis(oxazoline) ligand (0.022 mmol, 11 mol%) are dissolved in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere. The mixture is stirred at room temperature to form the catalyst complex. The nitroalkene (0.2 mmol) is then added, followed by the nucleophile (0.24 mmol). The reaction is stirred at the specified temperature until completion. The crude product is then purified by flash chromatography.

Nickel(II)-Diamine Complexes

Chiral nickel(II) complexes, particularly those with diamine ligands, have been successfully employed in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.[11] These catalysts can facilitate the reaction with high enantioselectivity.[12]

Performance Data:

Catalyst TypeNucleophileYield (%)ee (%)Catalyst Loading (mol%)Ref.
Ni(II)-diamineDiethyl Malonateup to 92up to 962[12]
Ni(II)-diamine1,3-Dicarbonyl CompoundsGoodHighNot Specified[11]

Experimental Protocol for a Ni(II)-Diamine-Catalyzed Michael Addition:

A representative experimental procedure is as follows:

The Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst (0.01 mmol, 5 mol%) is added to a solution of the nitroalkene (0.2 mmol) and the 1,3-dicarbonyl compound (0.22 mmol) in a suitable solvent (e.g., THF). The reaction mixture is stirred at room temperature for the required time. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.[11]

Visualizing the Process

To better understand the workflow and the relationships between the different catalytic systems, the following diagrams are provided.

G General Workflow for Enantioselective Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Prepare Reactants (Nucleophile, this compound) Mixing Mix Reactants and Catalyst Reactants->Mixing Catalyst Prepare Catalyst Solution Catalyst->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Reaction Progress (TLC/HPLC) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enantioselectivity Determine Enantiomeric Excess (Chiral HPLC) Purification->Enantioselectivity

Caption: A general experimental workflow for a typical enantioselective Michael addition to this compound.

G Classification of Catalysts for Enantioselective Michael Addition cluster_organo Organocatalysts cluster_metal Metal-Based Catalysts Catalysts Catalysts Organocatalysts Organocatalysts Catalysts->Organocatalysts Metal-Free Metal-Based Catalysts Metal-Based Catalysts Catalysts->Metal-Based Catalysts Metal-Containing Thioureas Thioureas Squaramides Squaramides Prolinols Prolinols Copper-BOX Copper-BOX Nickel-Diamine Nickel-Diamine Organocatalysts->Thioureas Organocatalysts->Squaramides Organocatalysts->Prolinols Metal-Based Catalysts->Copper-BOX Metal-Based Catalysts->Nickel-Diamine

Caption: A logical classification of the different types of catalysts discussed in this guide.

References

Unambiguous Structural Validation of Nitroethylene Adducts: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Nitroethylene adducts, prevalent in organic synthesis and potential pharmacophores, demand rigorous structural validation. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for the definitive structural analysis of these adducts, supported by experimental data and detailed protocols.

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1] Its ability to provide precise bond lengths, bond angles, and stereochemistry makes it an indispensable tool for validating the structures of newly synthesized compounds, including this compound adducts.[2] This guide will delve into the practical application of X-ray crystallography for this purpose and compare its performance against other common analytical techniques.

Comparative Analysis of Structural Validation Methods

While various spectroscopic methods are employed for structural characterization, X-ray crystallography offers an unparalleled level of detail and certainty. The following table summarizes the key performance indicators of X-ray crystallography compared to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this compound adduct validation.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[3]Connectivity of atoms, relative stereochemistry, solution-state conformation[4]Presence of functional groups (e.g., -NO2, C=C)[5]Molecular weight and fragmentation pattern[6]
Sample Phase Solid (single crystal)SolutionSolid or LiquidSolid, Liquid, or Gas
Ambiguity Unambiguous determination of structureCan be ambiguous for complex stereoisomers without extensive 2D experiments[4]Provides limited structural informationDoes not provide stereochemical information
Key Advantage Definitive structural proofProvides information on dynamics in solution[7]Rapid and simple for functional group identificationHigh sensitivity and determination of molecular formula
Key Limitation Requires a high-quality single crystal, which can be challenging to grow[8]Can be complex to interpret for molecules with significant signal overlap[6]Indirect structural informationNo information on atomic connectivity or stereochemistry

Experimental Data: X-ray Crystallography of Nitroalkene Adducts

The following table presents crystallographic data for representative nitroalkene adducts, demonstrating the precision of X-ray diffraction analysis.

CompoundFormulaCrystal SystemSpace GroupUnit Cell DimensionsReference
trans-2-(2-Hydroxyphenyl)-1-nitroethyleneC8H7NO3TriclinicP-1a = 5.2270(5) Å, b = 11.2130(10) Å, c = 13.6080(13) Å, α = 71.224(18)°, β = 84.47(3)°, γ = 81.20(3)°[1]
(Z)-1-bromo-1-nitro-2-phenyletheneC8H6BrNO2OrthorhombicPbcaa = 11.5296(6) Å, b = 7.5013(5) Å, c = 19.7187(12) Å[9]
N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazideC10H10N4O3OrthorhombicP2₁2₁2₁a = 8.1974(6) Å, b = 10.6696(7) Å, c = 12.9766(8) Å[2]

Experimental Protocols

A successful single-crystal X-ray diffraction experiment hinges on the quality of the crystal. The following protocols outline the key steps from crystallization to structure solution.

Crystal Growth of this compound Adducts

Obtaining diffraction-quality single crystals is often the most challenging step.[8] Common techniques for small organic molecules include:

  • Slow Evaporation: A saturated solution of the this compound adduct in a suitable solvent is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration induces crystallization.[8]

  • Vapor Diffusion: A concentrated solution of the adduct is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution leads to crystal growth.[10]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent". Crystals form at the interface as the solvents slowly mix.[1]

Detailed Protocol for Slow Evaporation:

  • Prepare a saturated solution of the purified this compound adduct in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with hexane).

  • Filter the solution through a syringe filter into a clean, small vial.

  • Cover the vial with a cap containing a few small holes to allow for slow evaporation.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Monitor for the formation of well-defined single crystals.

Single-Crystal X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

General Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[3]

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[1] A series of diffraction images are collected as the crystal is rotated.[3]

  • Data Processing: The intensities of the diffracted X-ray spots are integrated and corrected for experimental factors.[1]

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.[1]

Visualizing the Workflow and Comparative Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical comparison with other analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis cluster_validation Validation synthesis Synthesis of this compound Adduct purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth crystal_selection Selection of a Single Crystal crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Unambiguous 3D Structure structure_refinement->validation

Fig. 1: Experimental workflow for X-ray crystallography validation.

comparison_logic cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_info Information Provided goal Structural Validation of This compound Adduct xrd X-ray Crystallography goal->xrd Primary Method nmr NMR Spectroscopy goal->nmr Complementary ir IR Spectroscopy goal->ir Complementary ms Mass Spectrometry goal->ms Complementary xrd_info Definitive 3D Structure (Absolute Stereochemistry) xrd->xrd_info nmr_info Connectivity & Relative Stereochemistry nmr->nmr_info ir_info Functional Groups ir->ir_info ms_info Molecular Weight & Formula ms->ms_info

Fig. 2: Logical comparison of analytical techniques.

References

A Comparative Guide to 3-Nitrocyclopent-1-ene and Nitroethylene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, cycloaddition reactions stand as a powerful tool for the construction of complex cyclic frameworks. Among the various dienophiles and dipolarophiles employed, nitroalkenes have garnered significant attention due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for a variety of transformations. This guide provides a detailed comparison of two such nitroalkenes: the cyclic 3-nitrocyclopent-1-ene (B15399456) and the acyclic nitroethylene, in the context of their reactivity and selectivity in cycloaddition reactions.

This comparison aims to provide researchers with the necessary data and understanding to select the appropriate building block for their synthetic strategies. While extensive experimental data is available for this compound, the cycloaddition chemistry of 3-nitrocyclopent-1-ene is less explored in the literature. Therefore, this guide combines experimental data for this compound with theoretical predictions and data from analogous cyclic nitroalkenes to provide a comprehensive overview.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each molecule is crucial for predicting their behavior in chemical reactions.

Property3-Nitrocyclopent-1-eneThis compound
Molecular Formula C₅H₇NO₂[1]C₂H₃NO₂
Molecular Weight 113.11 g/mol 73.05 g/mol
Structure CyclicAcyclic
CAS Number 7053-55-6[2]3638-64-0
Key Reactive Feature Electron-deficient double bond within a cyclopentene (B43876) ring.Electron-deficient double bond.

Performance in Diels-Alder Cycloadditions

The Diels-Alder, or [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The performance of 3-nitrocyclopent-1-ene and this compound as dienophiles is compared below, primarily with cyclopentadiene (B3395910) as the diene.

Parameter3-Nitrocyclopent-1-ene (with Cyclopentadiene)This compound (with Cyclopentadiene)
Reaction Type [4+2] Cycloaddition[4+2] Cycloaddition[3]
Reaction Conditions Toluene, 70°C (Theoretical)[4]Toluene, 70°C (Experimental)[4]
Yield (%) Not explicitly reported, but expected to be high based on the reactivity of nitroalkenes.High yields are generally reported for the Diels-Alder reaction of nitroalkenes with cyclopentadiene.[5]
Stereoselectivity Predominantly endo selectivity is theoretically predicted due to secondary orbital interactions.The reaction proceeds with high endo selectivity, where the nitro group is oriented towards the diene's π-system in the transition state.[3] This is a well-established principle for many Diels-Alder reactions.[6][7][8]
Reaction Mechanism The reaction is expected to proceed through a concerted, asynchronous transition state. The polarity of the reaction can be influenced by substituents and the solvent.[9]Can proceed through a concerted mechanism or a stepwise mechanism involving a zwitterionic intermediate, depending on the substituents and solvent polarity.[10][11]

Discussion of Reactivity and Selectivity

The structural differences between the cyclic 3-nitrocyclopent-1-ene and the acyclic this compound are expected to manifest in their cycloaddition reactivity and selectivity.

Reactivity: Both molecules are activated towards cycloaddition by the electron-withdrawing nitro group.[12] Nitroalkenes are generally considered powerful dienophiles.[10] Theoretical studies suggest that the electron density flows from the diene to the nitroalkene in these reactions.[9] The rigid, s-cis like conformation of the double bond in 3-nitrocyclopent-1-ene might influence its reactivity compared to the freely rotating this compound.

Stereoselectivity: In Diels-Alder reactions, the formation of the endo product is often favored due to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene.[6][7][8] This is well-documented for the reaction of this compound with cyclopentadiene.[3] It is highly probable that 3-nitrocyclopent-1-ene would also exhibit a strong preference for the endo adduct in its Diels-Alder reactions.

Experimental Protocols

General Procedure for the Diels-Alder Reaction of a Nitroalkene with Cyclopentadiene:

  • Materials:

    • Nitroalkene (e.g., this compound or a derivative)

    • Freshly cracked cyclopentadiene

    • Anhydrous solvent (e.g., toluene, dichloromethane)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the nitroalkene in the chosen anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

    • Slowly add a slight excess of freshly cracked cyclopentadiene to the stirred solution.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel or recrystallization to yield the desired cycloadduct.

Note: The optimal temperature, reaction time, and solvent will depend on the specific nitroalkene used. For less reactive systems, heating may be required.[4] Lewis acid catalysis can also be employed to enhance reactivity and selectivity, although their use with nitroalkenes can be complex due to potential coordination with the nitro group.[10][13]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS Concerted, Asynchronous Transition State Diene->TS Dienophile Dienophile (Nitroalkene) Dienophile->TS Product Cycloadduct (e.g., Nitronorbornene) TS->Product

General mechanism of a Diels-Alder reaction.

Endo_Exo_Selectivity Endo_TS Endo Transition State (Favored) Endo_Product Endo Product (Major) Endo_TS->Endo_Product Lower Energy Exo_TS Exo Transition State (Disfavored) Exo_Product Exo Product (Minor) Exo_TS->Exo_Product Higher Energy

Stereochemical outcome of the Diels-Alder reaction.

Experimental_Workflow Start Dissolve Nitroalkene in Solvent Add_Diene Add Cyclopentadiene Start->Add_Diene React Stir at Controlled Temperature Add_Diene->React Monitor Monitor Reaction (TLC/NMR) React->Monitor Workup Solvent Removal Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Isolated Cycloadduct Purify->Product

A typical experimental workflow for a Diels-Alder reaction.

Conclusion

Both 3-nitrocyclopent-1-ene and this compound are valuable synthons in cycloaddition chemistry, offering access to a diverse range of cyclic and bicyclic structures. This compound is a well-studied, highly reactive dienophile that generally provides high yields and excellent endo selectivity in Diels-Alder reactions. While direct experimental comparisons are limited, 3-nitrocyclopent-1-ene is anticipated to be a similarly reactive dienophile. Its cyclic nature provides a rigid scaffold that can be exploited for the synthesis of complex molecules, particularly in the construction of functionalized cyclopentane (B165970) and norbornene frameworks. Further experimental investigation into the cycloaddition reactions of 3-nitrocyclopent-1-ene is warranted to fully elucidate its synthetic potential and provide a more direct comparison with its acyclic counterpart. This guide serves as a foundational resource for researchers looking to employ these powerful building blocks in their synthetic endeavors.

References

A Comparative Guide to the Mechanistic Investigation of Amine-Catalyzed Michael Additions to Nitroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amine-catalyzed Michael addition to nitroalkenes is a cornerstone of asymmetric synthesis, providing a powerful tool for the construction of carbon-carbon bonds in a stereocontrolled manner. The resulting γ-nitro carbonyl compounds are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. A thorough understanding of the reaction mechanism is paramount for catalyst design, reaction optimization, and the development of novel synthetic methodologies. This guide provides a comparative overview of the mechanistic pathways involved in different amine-catalyzed systems, supported by experimental data and detailed protocols.

Mechanistic Pathways: A Comparative Overview

The mechanism of the amine-catalyzed Michael addition to nitroalkenes is highly dependent on the nature of the amine catalyst employed. Three primary catalytic modes have been extensively investigated: enamine catalysis, iminium ion catalysis, and bifunctional catalysis.

1. Enamine Catalysis (Secondary Amine Catalysts):

Chiral secondary amines, such as proline and its derivatives, are workhorse catalysts for the Michael addition of carbonyl compounds (ketones and aldehydes) to nitroalkenes.[1][2] The generally accepted mechanism proceeds through an enamine intermediate.[1][3] The secondary amine reacts with the carbonyl donor to form a nucleophilic enamine, which then attacks the electrophilic nitroalkene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the γ-nitro carbonyl product.[1] The stereoselectivity of the reaction is dictated by the chiral environment of the catalyst, which directs the facial attack of the enamine on the nitroalkene.

2. Iminium Ion Catalysis (Primary and Secondary Amine Catalysts):

In certain cases, particularly with α,β-unsaturated aldehydes, the reaction can proceed via an iminium ion intermediate.[4] The amine catalyst condenses with the unsaturated aldehyde to form a chiral iminium ion, which is more electrophilic than the starting enal. The nucleophile then adds to this activated intermediate. While less common for the direct addition of amines as nucleophiles to nitroalkenes, this activation mode is crucial in tandem reactions. The use of primary amines often requires an acid co-catalyst to facilitate the formation of the active iminium ion.[4]

3. Bifunctional Catalysis (Thiourea-Amine Catalysts):

Bifunctional catalysts, which possess both a hydrogen-bond donor moiety (like thiourea (B124793) or urea) and a basic amine group, have emerged as highly efficient promoters for the Michael addition to nitroalkenes.[5][6][7] In this synergistic mechanism, the amine group activates the nucleophile (e.g., by deprotonation or enamine formation), while the thiourea moiety activates the nitroalkene electrophile by forming double hydrogen bonds with the nitro group.[1][8] This dual activation brings the reactants into close proximity within a highly organized, chiral transition state, leading to excellent stereocontrol.[1][7]

Performance Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the efficiency and stereoselectivity of the Michael addition to nitroalkenes. The following tables summarize representative data from the literature to allow for an objective comparison of different catalytic approaches.

Table 1: Michael Addition of Ketones to Nitroalkenes

Catalyst TypeCatalystNucleophileElectrophileYield (%)ee (%)dr (syn/anti)Reference
Secondary AmineL-ProlineCyclohexanonetrans-β-nitrostyreneHighModerate to HighVariable[2]
Bifunctional Thiourea-AmineDPEN-based thioureaCyclohexanoneVarious nitroalkenes88-9976-999/1[1]
Bifunctional Thiourea-AmineIsosteviol-derivedAcetophenoneNitrostyrenesup to 98up to 96-[9]

Table 2: Michael Addition of Aldehydes to Nitroalkenes

Catalyst TypeCatalystNucleophileElectrophileYield (%)ee (%)dr (syn/anti)Reference
Secondary AmineDiphenylprolinol silyl (B83357) etherVarious aldehydesβ-nitrostyrene90-9895-99up to 15:1[10]
Bifunctional Thiourea-AmineDPEN-based thioureaIsobutyraldehydetrans-β-nitrostyrene94-9997-999/1[8]
Bifunctional Squaramide-AmineCinchona-derived squaramideNitromethaneEnonesGoodExcellent-[4]

Table 3: Michael Addition of Other Nucleophiles to Nitroalkenes

Catalyst TypeCatalystNucleophileElectrophileYield (%)ee (%)drReference
Bifunctional Thiourea-AmineAmine-thioureaNitroalkanesNitroalkenesHighHighHigh[5]
Bifunctional Thiourea-AmineDMAP-thioureaNitroalkanesNitroalkenes---[4]
Bifunctional Thiourea-Amine-Diphenyl phosphite (B83602)Nitroalkenes-High-[6]

Experimental Protocols for Mechanistic Investigations

A detailed understanding of the reaction mechanism relies on a combination of experimental techniques. Below are protocols for key experiments commonly employed in these investigations.

Kinetic Analysis via UV-Vis Spectroscopy

This method is used to determine the reaction order and rate constants, providing insights into the rate-determining step and the species involved in the transition state.

  • Preparation of Stock Solutions: Prepare stock solutions of the nitroalkene, the nucleophile, and the catalyst in a suitable solvent (e.g., acetonitrile) at known concentrations.[11]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the nitroalkene and thermostat the cell holder to the desired reaction temperature.[11]

  • Kinetic Run: In a cuvette, mix the solvent and the nucleophile solution (and catalyst solution if applicable). Initiate the reaction by adding a small aliquot of the nitroalkene stock solution and start recording the absorbance at λmax as a function of time.[11]

  • Data Analysis: The decrease in absorbance of the nitroalkene over time is used to calculate the initial reaction rate. By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined. The observed pseudo-first-order rate constant (kobsd) can be dissected to understand the contributions of catalyzed and uncatalyzed pathways.[11]

In Situ NMR Spectroscopy

This technique allows for the direct observation of intermediates and the progress of the reaction in real-time.

  • Sample Preparation: In an NMR tube, dissolve the nitroalkene and the amine catalyst in a deuterated solvent at the desired temperature.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Intermediate Identification: The formation of key intermediates, such as enamines or cyclobutane (B1203170) adducts, can be identified by the appearance of new signals in the NMR spectrum.[3][10] For instance, the rapid formation of an amino-nitro-cyclobutane has been observed by in situ NMR analysis, suggesting it can be an off-cycle reservoir.[3]

Deuterium (B1214612) Labeling Experiments

These experiments can help elucidate the role of proton transfer steps in the reaction mechanism.

  • Reaction Setup: Conduct the Michael addition reaction in the presence of a deuterated solvent (e.g., CD₃OD) or with deuterated reactants.

  • Product Analysis: Analyze the deuterium incorporation in the product and any recovered starting materials using ¹H NMR spectroscopy and mass spectrometry.

  • Mechanistic Insights: The position and extent of deuterium incorporation can provide evidence for the involvement of solvent-mediated proton transfer or the reversibility of certain steps. For example, experiments in deuterated methanol (B129727) have supported a protic solvent-mediated mechanism in the Michael addition of amines to nitrostyrenes.[12][13]

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles for the different amine-catalyzed Michael additions to nitroalkenes.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Secondary Amine (R₂NH) Enamine Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H₂O Adduct Iminium Ion Adduct Enamine->Adduct + Nitroalkene Adduct->Catalyst Hydrolysis Product γ-Nitro Carbonyl Product Adduct->Product + H₂O

Caption: Catalytic cycle for the secondary amine-catalyzed Michael addition via an enamine intermediate.

Bifunctional_Catalysis cluster_cycle Bifunctional Thiourea-Amine Catalysis Catalyst Thiourea-Amine Catalyst Activated_Complex Ternary Complex (Catalyst-Nucleophile-Electrophile) Catalyst->Activated_Complex + Nucleophile + Nitroalkene Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-C Bond Formation Product_Complex->Catalyst - Product Product γ-Nitro Product Product_Complex->Product Experimental_Workflow cluster_workflow Workflow for Mechanistic Investigation Hypothesis Propose Mechanistic Hypothesis Kinetics Kinetic Studies (UV-Vis, NMR) Hypothesis->Kinetics Intermediates Intermediate Trapping & Characterization (NMR, MS) Hypothesis->Intermediates Stereochem Stereochemical Analysis (HPLC, X-ray) Hypothesis->Stereochem Refinement Refine Mechanistic Model Kinetics->Refinement Intermediates->Refinement Stereochem->Refinement Computational Computational Modeling (DFT) Computational->Refinement

References

Comparative analysis of synthesis methods for substituted nitroalkenes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Nitroalkenes

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroalkenes are highly valuable and versatile intermediates in modern organic synthesis. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the double bond for a variety of chemical transformations. This makes them crucial building blocks for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other functional materials.[1][2][3] The efficient and selective synthesis of these compounds is, therefore, a topic of significant interest. This guide provides a comparative analysis of the most prominent methods for synthesizing substituted nitroalkenes, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The synthesis of substituted nitroalkenes is primarily achieved through three main strategies: the Henry (nitroaldol) reaction, the direct nitration of alkenes, and various elimination reactions. Each method offers distinct advantages and is suited for different substrates and applications.

1. The Henry (Nitroaldol) Reaction

The Henry reaction is a classic, base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[4][5][6] This reaction initially forms a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene.[5][7] This two-step sequence is one of the most common and reliable methods for preparing nitroalkenes.[8]

  • Key Intermediates: The reaction proceeds through a nitronate anion, which acts as the nucleophile.[1][5]

  • Advantages: This method is highly versatile, with a broad substrate scope, and allows for the construction of complex molecular frameworks.[1][5] Asymmetric variations of the Henry reaction have been developed to control the stereochemistry of the product.[5][9]

  • Disadvantages: The dehydration step may require harsh conditions, which can be incompatible with sensitive functional groups. The reaction can also be reversible.[5]

2. Direct Nitration of Alkenes

Direct nitration involves the addition of a nitro group across the double bond of an alkene.[2][8] This can be achieved using various nitrating agents and reaction conditions.

  • Radical Nitration: This approach often utilizes reagents that can generate nitrogen dioxide (NO₂) radicals. For instance, a method using NaNO₂ mediated by I₂O₅ has been developed for the radical nitration of alkenes at room temperature, offering good to high yields.[10] Another method involves the radical halo-nitration of alkenes using iron(III) nitrate (B79036) nonahydrate.[11]

  • Electrophilic Nitration: Reagents like triflyl nitrate can act as effective electrophilic nitrating agents for a range of unsaturated substrates.[11]

  • Advantages: This is a more direct and atom-economical approach compared to the Henry reaction.[8] Certain methods, like the I₂O₅-mediated nitration, are considered environmentally friendly.[10]

  • Disadvantages: Regioselectivity can be an issue with unsymmetrical internal alkenes, often leading to a mixture of products.[8] Some nitrating agents can be harsh and have limited functional group tolerance.[10]

3. Elimination Reactions

Nitroalkenes can also be synthesized through the elimination of suitable leaving groups from a nitroalkane backbone.

  • Dehydration of Nitro Alcohols: As mentioned, this is the second step of the Henry reaction sequence, but it can also be considered a distinct method if the nitro alcohol is prepared through other means.[7]

  • Dehydrohalogenation: The elimination of a hydrogen halide from a halo-nitroalkane can produce a nitroalkene.

  • From 1-Bromo-1-nitroalkan-2-ols: A samarium-promoted method provides (E)-nitroalkenes with high stereoselectivity from 1-bromo-1-nitroalkan-2-ols.[12]

  • Advantages: These methods can offer high stereoselectivity, particularly for the formation of (E)-isomers.[12][13]

  • Disadvantages: The synthesis of the starting materials can sometimes be multi-step and complex.

Comparative Data of Synthesis Methods
Synthesis MethodDescriptionKey IntermediatesTypical YieldsKey AdvantagesKey Disadvantages
Henry (Nitroaldol) Reaction Base-catalyzed reaction of a nitroalkane and a carbonyl compound, followed by dehydration.[4][5][6]Nitronate anions.[1][5]Good to ExcellentWide substrate scope, well-established, potential for stereocontrol.[1][5][9]Often requires a separate dehydration step, which can be harsh.[5]
Direct Nitration (Radical) Direct addition of a nitro group to an alkene via a radical mechanism.[10]Carbon-centered radicals.[10]Good to HighAtom-economical, can be performed under mild, environmentally friendly conditions.[8][10]Potential for low regioselectivity with unsymmetrical internal alkenes.[8]
Direct Nitration (Electrophilic) Direct addition of a nitro group to an alkene via an electrophilic mechanism.[11]Carbocationic intermediates.Moderate to GoodDirect conversion of alkenes to nitroalkenes.[11]Can require strong acids or highly reactive nitrating agents.[14]
Elimination Reactions Elimination of a leaving group (e.g., water, hydrogen halide) from a substituted nitroalkane.[7][12]Varies with substrate.Good to ExcellentHigh stereoselectivity for (E)-isomers is often achievable.[12][13]The synthesis of the starting material may be multi-step.

Experimental Protocols

Protocol 1: Synthesis of β-Nitrostyrene via the Henry Reaction (Microwave-Assisted) [15]

This protocol describes a microwave-assisted Henry reaction for the synthesis of β-nitrostyrene from benzaldehyde (B42025) and nitromethane (B149229).

Materials:

  • Substituted benzaldehyde (5 mmol)

  • Nitromethane (25 mmol)

  • Potassium carbonate (0.35 g)

  • Aluminum oxide (5 g)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware and microwave reactor

Procedure:

  • A mixture of the substituted benzaldehyde (5 mmol), nitromethane (25 mmol), and potassium carbonate (0.35 g) is finely ground with aluminum oxide (5 g).

  • The mixture is placed in a beaker and subjected to microwave irradiation (175-225 W) for 4-6 minutes.

  • After cooling, the product is purified by silica gel chromatography.

Protocol 2: Radical Nitration of an Alkene using NaNO₂ and I₂O₅ [10]

This protocol details a radical nitration of an alkene under mild conditions.

Materials:

  • Alkene (1.0 mmol)

  • Sodium nitrite (B80452) (NaNO₂) (2.0 mmol)

  • Iodine pentoxide (I₂O₅) (1.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Standard glassware

Procedure:

  • The alkene (1.0 mmol) is dissolved in a mixture of CH₂Cl₂ and H₂O.

  • NaNO₂ (2.0 mmol) and I₂O₅ (1.0 mmol) are added to the solution.

  • The reaction mixture is stirred at room temperature.

  • Upon completion (monitored by TLC), the reaction is worked up by separating the organic layer, washing with water and brine, drying over anhydrous sulfate, and concentrating under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: Dehydration of a β-Nitro Alcohol to a Nitroalkene [13]

This protocol describes the elimination of water from a β-nitro alcohol to form a nitroalkene.

Materials:

  • β-Nitro alcohol (1.0 mmol)

  • Acetic anhydride (B1165640) (Ac₂O) (1.3 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, and then 3.0 mmol)

  • Diethyl ether (Et₂O)

  • Dichloromethane (CH₂Cl₂)

  • 0.1N HCl aqueous solution

  • Standard glassware

Procedure:

  • To a solution of the nitro alcohol (1.0 mmol) in Et₂O (10.0 mL), Ac₂O (1.3 mmol) is added, followed by a catalytic amount of DMAP. The reaction mixture is stirred at room temperature for 5 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in CH₂Cl₂ (10.0 mL).

  • DMAP (3.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours.

  • The reaction mixture is diluted with CH₂Cl₂, and the organic phase is washed with an aqueous solution of 0.1N HCl, water, and brine.

  • The organic layer is dried over anhydrous sulfate, concentrated, and the product is purified by chromatography.

Visualizations

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation & Dehydration Nitroalkane Nitroalkane Nitronate_Anion Nitronate_Anion Nitroalkane->Nitronate_Anion Deprotonation Base Base Base->Nitronate_Anion beta-Nitro_Alkoxide beta-Nitro_Alkoxide Nitronate_Anion->beta-Nitro_Alkoxide Attack on Carbonyl Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->beta-Nitro_Alkoxide beta-Nitro_Alcohol beta-Nitro_Alcohol beta-Nitro_Alkoxide->beta-Nitro_Alcohol Protonation Nitroalkene Nitroalkene beta-Nitro_Alcohol->Nitroalkene - H2O

Caption: Reaction pathway of the Henry (Nitroaldol) Reaction.

Radical_Nitration NaNO2 NaNO2 NO2_Radical •NO₂ NaNO2->NO2_Radical Single-electron oxidation I2O5 I2O5 I2O5->NO2_Radical Radical_Intermediate Radical_Intermediate NO2_Radical->Radical_Intermediate Addition to Alkene Alkene Alkene Alkene->Radical_Intermediate Nitroalkene Nitroalkene Radical_Intermediate->Nitroalkene Deprotonation & Single-electron oxidation

Caption: Proposed mechanism for radical nitration of alkenes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude_Product Crude_Product Reaction->Crude_Product Workup Workup Crude_Product->Workup Chromatography Chromatography Workup->Chromatography Pure_Product Pure_Product Chromatography->Pure_Product Spectroscopy NMR, IR, MS Pure_Product->Spectroscopy

Caption: General experimental workflow for nitroalkene synthesis.

References

A Comparative Guide to the Efficiency of Chiral Catalysts in Asymmetric Michael Additions to Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric Michael addition of nucleophiles to nitroethylene serves as a powerful tool in organic synthesis for the construction of chiral building blocks, which are pivotal in the development of novel pharmaceuticals. The selection of an appropriate chiral catalyst is paramount to achieving high efficiency and stereoselectivity. This guide provides an objective comparison of the performance of various classes of chiral catalysts in this context, supported by experimental data from peer-reviewed literature.

Organocatalyst Performance in the Asymmetric Michael Addition to Nitroalkenes

The efficiency of chiral organocatalysts is primarily evaluated based on yield, enantiomeric excess (ee%), and diastereomeric ratio (dr) for the resulting Michael adducts. The following tables summarize the performance of prominent catalyst classes in the addition of aldehydes and ketones to this compound and other nitroalkenes.

Table 1: (S)-Diphenylprolinol Silyl (B83357) Ether Catalyzed Michael Addition of Aldehydes to this compound [1][2][3]

Aldehyde (R-CHO)Catalyst Loading (mol%)Co-catalyst (mol%)Time (h)Yield (%)ee%
n-Pentanal23-Nitrobenzoic acid (5)2496>95
Isovaleraldehyde23-Nitrobenzoic acid (20)249698
Cyclohexanecarboxaldehyde23-Nitrobenzoic acid (20)489299
3-Phenylpropanal23-Nitrobenzoic acid (20)249596

Table 2: Dipeptidic Proline-Derived Thiourea (B124793) Catalyzed Michael Addition of Aldehydes to trans-β-Nitrostyrene [4]

AldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee% (syn)
Propionaldehyde10Ether249992:897
Isobutyraldehyde10Ether249890:1096
Butyraldehyde10Ether249991:997

Table 3: (R,R)-1,2-Diphenylethylenediamine (DPEN)-based Thiourea Catalyzed Michael Addition of Cycloketones to trans-β-Nitrostyrene [5]

KetoneCatalyst Loading (mol%)Additive (mol%)Time (h)Yield (%)dr (syn:anti)ee% (syn)
Cyclohexanone104-Nitrophenol (B140041) (5)599>9:199
Cyclopentanone104-Nitrophenol (5)695>9:192
Acetone104-Nitrophenol (5)1288-76

Experimental Protocols

General Procedure for the (S)-Diphenylprolinol Silyl Ether Catalyzed Michael Addition of Aldehydes to this compound[1][2]

To a solution of the aldehyde (1.0 mmol) in toluene (B28343) (2.0 mL) at 3 °C were added (S)-diphenylprolinol silyl ether (0.02 mmol, 2 mol%) and 3-nitrobenzoic acid (0.05 - 0.20 mmol, 5 - 20 mol%). This compound (1.2 mmol) was then added, and the reaction mixture was stirred at 3 °C for the specified time. The reaction was quenched by the addition of NaBH₄ in ethanol (B145695) to reduce the resulting aldehyde to the corresponding alcohol for easier purification and characterization. The solution was then concentrated, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired β-substituted-δ-nitroalcohol. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Dipeptidic Proline-Derived Thiourea Catalyzed Michael Addition of Aldehydes to trans-β-Nitrostyrene[4]

In a vial, the dipeptidic proline-derived thiourea catalyst (0.02 mmol, 10 mol%) and trans-β-nitrostyrene (0.2 mmol) were dissolved in the specified solvent (1.0 mL). The aldehyde (0.4 mmol) was then added, and the mixture was stirred at room temperature for 24 hours. After completion of the reaction, the solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the desired 4-nitro aldehyde adduct. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

General Procedure for the (R,R)-DPEN-based Thiourea Catalyzed Michael Addition of Cycloketones to trans-β-Nitrostyrene[5]

To a reaction vessel containing the (R,R)-DPEN-based thiourea catalyst (0.020 mmol, 10 mol%) and 4-nitrophenol (0.010 mmol, 5 mol%) was added trans-β-nitrostyrene (0.20 mmol) dissolved in water (1.0 mL). The cycloketone (2.0 mmol) was then added, and the mixture was stirred at room temperature for the indicated time. Upon completion, the reaction mixture was extracted with an organic solvent, and the combined organic layers were dried and concentrated. The crude product was purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Visualizations

Catalytic Cycle of Amine-Catalyzed Michael Addition

The following diagram illustrates the generally accepted catalytic cycle for the Michael addition of aldehydes to nitroalkenes catalyzed by a secondary amine, such as a proline derivative. The reaction proceeds through the formation of an enamine intermediate from the aldehyde and the catalyst. This enamine then attacks the nitroalkene in an enantioselective manner.

G Catalytic Cycle of Amine-Catalyzed Michael Addition cluster_cycle cluster_inputs cluster_outputs Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Aldehyde - H2O Michael_Adduct_Iminium Iminium Ion Adduct Enamine->Michael_Adduct_Iminium + this compound Product_Release Hydrolysis Michael_Adduct_Iminium->Product_Release Product_Release->Catalyst + H2O - Product Product Michael Adduct Aldehyde Aldehyde This compound This compound

Caption: General catalytic cycle for the amine-catalyzed Michael addition.

Dual Activation by Bifunctional Thiourea Catalysts

Bifunctional thiourea catalysts activate both the nucleophile (via enamine formation with the amine moiety) and the electrophile (via hydrogen bonding with the thiourea moiety). This dual activation model explains the high efficiency and stereoselectivity observed with these catalysts.

G Dual Activation by Bifunctional Thiourea Catalyst Catalyst Bifunctional Thiourea Catalyst Enamine_Formation Enamine Formation (Nucleophile Activation) Catalyst->Enamine_Formation + Ketone/Aldehyde H_Bonding Hydrogen Bonding (Electrophile Activation) Catalyst->H_Bonding + Nitroalkene Transition_State Stereoselective Transition State Enamine_Formation->Transition_State H_Bonding->Transition_State Product Michael Adduct Transition_State->Product

Caption: Dual activation mechanism of bifunctional thiourea catalysts.

Experimental Workflow for Catalyst Screening

The evaluation of new chiral catalysts typically follows a systematic workflow, starting from catalyst synthesis, followed by reaction optimization and substrate scope evaluation.

G Experimental Workflow for Catalyst Evaluation Start Start Catalyst_Synthesis Catalyst Synthesis & Characterization Start->Catalyst_Synthesis Model_Reaction Model Reaction Setup (e.g., Aldehyde + this compound) Catalyst_Synthesis->Model_Reaction Screening Screening of Reaction Parameters (Solvent, Temp, Co-catalyst) Model_Reaction->Screening Analysis Analysis of Yield & ee% (GC/HPLC, NMR) Screening->Analysis Optimization Optimal Conditions? Analysis->Optimization Optimization->Screening No Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Yes End End Substrate_Scope->End

Caption: A typical workflow for evaluating the efficiency of new catalysts.

References

A Comparative Guide to the Kinetics of Nitroethylene Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroethylene, a potent and reactive dienophile and dipolarophile, plays a significant role in the synthesis of diverse cyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. Its strong electron-withdrawing nitro group activates the double bond for various cycloaddition reactions, primarily the [4+2] Diels-Alder and [3+2] cycloaddition reactions. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes. This guide provides an objective comparison of the kinetic parameters of this compound in these cycloaddition reactions, supported by available experimental and theoretical data, and offers a detailed protocol for kinetic analysis.

At a Glance: this compound in Cycloaddition Reactions

Reaction TypeKey FeaturesGeneral Reactivity
[4+2] Diels-Alder Forms six-membered rings. The nitro group acts as a powerful electron-withdrawing group, making this compound a highly reactive dienophile.Generally proceeds readily, even at low temperatures, with a variety of dienes. The reaction is often highly regioselective and stereoselective.
[3+2] Cycloaddition Forms five-membered heterocyclic rings. This compound acts as a dipolarophile, reacting with 1,3-dipoles such as nitrones and azides.The reactivity is dependent on the nature of the 1,3-dipole. These reactions are crucial for the synthesis of nitro-functionalized five-membered heterocycles.

Quantitative Kinetic Data: A Comparative Overview

The following tables summarize available kinetic and thermodynamic data for the cycloaddition reactions of this compound and its derivatives. It is important to note that a significant portion of the available data is derived from theoretical calculations (DFT), which provide valuable insights into reaction mechanisms and energetics. Experimental data is included where available.

Table 1: Kinetic Data for Diels-Alder ([4+2]) Cycloaddition Reactions of Nitroalkenes
DieneDienophileSolventTemperature (°C)Activation Energy (ΔE‡) (kcal/mol)Rate Constant (k)Yield (%)Reference
Cyclopentadiene1-chloro-1-nitroethene (B13024322)--16.29 (Theoretical)--[1]
Furan (B31954)1-chloro-1-nitroethene--14.8 (HDA) / 18.2 (Rearrangement) (Theoretical)--[1]
2-Amino-4-vinylthiazoleThis compoundAcetonitrile25--Poor[1]
2-Amino-4-vinylthiazoleThis compoundToluene60--Good[1]

Note: The reaction of 1-chloro-1-nitroethene with furan is proposed to proceed via a two-step domino process involving an initial hetero-Diels-Alder (HDA) reaction followed by a rearrangement.

Table 2: Kinetic Data for [3+2] Cycloaddition Reactions of this compound
1,3-DipoleDipolarophileSolventTemperature (°C)Activation Free Energy (ΔG‡) (kcal/mol)Enthalpy of Activation (ΔH‡) (kcal/mol)Yield (%)Reference
C,N-disubstituted nitronesAcyclic/Cyclic AlkenesToluene-22.8–35.2 (Theoretical)--[2]
Cyclic nitroneStrained Alkylidene CyclopropanesBenzene80-11.2–13.4 (Theoretical)-[3]
Push-pull nitronateThis compound-----[4]

Note: The activation energies for the [3+2] cycloaddition of C,N-disubstituted nitrones show a notable increase with substitution on the alkene, indicating steric hindrance plays a significant role.

Comparison with Alternative Dienophiles: this compound vs. Maleic Anhydride (B1165640)

Maleic anhydride is a classic and highly reactive dienophile frequently used in Diels-Alder reactions. A comparison of its reactivity with this compound provides context for the utility of nitro-activated alkenes.

Table 3: Comparative Reactivity in Diels-Alder Reactions with Cyclopentadiene
DienophileReaction ConditionsYield (%)CommentsReference
This compound Low temperatureHighHighly reactive, reaction proceeds readily.
Maleic Anhydride Room TemperatureHighA very rapid reaction, often used as a benchmark for Diels-Alder reactivity.[5]
9-NitroanthraceneXylene, RefluxModerate to LowThe nitro group on the diene can decrease reactivity in a normal demand Diels-Alder.[6]

Generally, both this compound and maleic anhydride are considered highly reactive dienophiles. The strong electron-withdrawing nature of the nitro group in this compound makes it comparable in reactivity to the two carbonyl groups of maleic anhydride. The choice between them often depends on the desired functionality in the final product.

Experimental Protocol: Kinetic Analysis of a Diels-Alder Reaction by ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the kinetics of the Diels-Alder reaction between a diene and a nitroalkene using ¹H NMR spectroscopy. This technique allows for the direct measurement of the concentration of reactants and products over time.

Objective: To determine the rate constant of the Diels-Alder reaction by monitoring the change in concentration of reactants and products.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a singlet in a clear region of the spectrum)

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Nitroalkene (e.g., this compound or a derivative)

  • Constant temperature bath (e.g., NMR probe's temperature controller)

Procedure:

  • Sample Preparation:

    • Accurately weigh the diene, nitroalkene, and the internal standard and dissolve them in the chosen deuterated solvent in a vial. The concentrations should be chosen so that the reaction proceeds at a measurable rate (half-life of minutes to hours).

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterated solvent.

    • Set the desired reaction temperature. Allow the sample to equilibrate at this temperature for a few minutes before starting the acquisition.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate. For faster reactions, shorter intervals are necessary.

    • The acquisition can be automated using the spectrometer's software to run a set number of scans for each spectrum and then wait for a specified delay before acquiring the next one.[7]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to a characteristic proton of the starting materials (diene and nitroalkene) and the product. Also, integrate the signal of the internal standard.

    • Normalize the integrals of the reactants and products to the integral of the internal standard in each spectrum. This corrects for any variations in spectrometer performance over time.

    • The concentration of each species at a given time is proportional to its normalized integral.

    • Plot the concentration of a reactant versus time.

    • Determine the reaction order and the rate constant (k) by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).

Visualizing Reaction Pathways and Workflows

Diels-Alder Reaction Pathway

Diels_Alder Reactants Diene + this compound TS Transition State Reactants->TS ΔE‡ Product Cycloadduct TS->Product

Caption: A simplified reaction coordinate diagram for the Diels-Alder reaction.

[3+2] Cycloaddition Reaction Pathway

Three_Plus_Two_Cycloaddition Reactants 1,3-Dipole + this compound TS Transition State Reactants->TS ΔG‡ Product Five-membered Heterocycle TS->Product

Caption: A generalized pathway for a [3+2] cycloaddition reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Reactants & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Equilibrate at Temperature C->D E Acquire Spectra over Time D->E F Process Spectra & Integrate Signals E->F G Normalize to Internal Standard F->G H Plot Concentration vs. Time G->H I Determine Rate Law & Rate Constant H->I

Caption: The experimental workflow for determining reaction kinetics using NMR spectroscopy.

References

A Comparative Guide to the Activation of Nitroethylene: Lewis Acid vs. Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of nitroethylene and its derivatives is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of complex molecular architectures prevalent in pharmaceuticals and natural products. The electron-withdrawing nature of the nitro group renders the β-carbon highly electrophilic, making it an excellent Michael acceptor. This guide provides an objective, data-driven comparison of two prominent catalytic strategies for the activation of this compound in Michael additions: Lewis acid catalysis and organocatalysis.

Executive Summary

Both Lewis acid catalysis and organocatalysis have proven to be highly effective in promoting the conjugate addition of nucleophiles, particularly carbonyl compounds, to nitroalkenes. Organocatalysis, especially employing chiral secondary amines like proline derivatives and thioureas, has been extensively studied and offers a robust methodology for achieving high yields and excellent enantioselectivities in the Michael addition of aldehydes and ketones to this compound and its analogues.[1][2] Lewis acid catalysis, often utilizing chiral metal complexes such as those containing copper(II) or zinc(II), also provides a powerful avenue for asymmetric Michael additions, particularly with β-substituted nitroalkenes.[3] The choice between these two methodologies often depends on the specific substrates, desired stereochemical outcome, and operational considerations such as catalyst cost, toxicity, and moisture sensitivity.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from representative studies on the Michael addition of carbonyl compounds to nitroalkenes, showcasing the performance of both Lewis acid and organocatalytic systems. It is important to note that while organocatalysis has been extensively applied to this compound itself, many reported examples of Lewis acid-catalyzed Michael additions of carbonyls utilize β-substituted nitroalkenes such as β-nitrostyrene. The data for β-nitrostyrene is presented here as a close proxy to illustrate the efficacy of Lewis acid catalysis in this class of transformations.

Table 1: Organocatalyzed Michael Addition of Aldehydes to this compound

Catalyst (mol%)Co-catalyst (mol%)AldehydeSolventTime (h)Yield (%)ee (%)Reference
(S)-Diphenylprolinol silyl (B83357) ether (2)3-Nitrobenzoic acid (20)n-PentanalToluene (B28343)4896>95[1]
(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)IsovaleraldehydeToluene4892>95[1]
(S)-Diphenylprolinol silyl ether (2)3-Nitrobenzoic acid (20)CyclohexanecarboxaldehydeToluene7293>95[1]
L-Phenylalanine lithium salt (10)-PropanalCH₂Cl₂149294

Table 2: Organocatalyzed Michael Addition of Ketones to β-Nitrostyrene

Catalyst (mol%)Additive (mol%)KetoneSolventTime (h)Yield (%)dr (syn:anti)ee (syn, %)Reference
(R,R)-DPEN-thiourea (10)4-Nitrophenol (5)CyclohexanoneWater59990:1099
L-Proline (20)-CyclohexanoneDMSO969595:520
Pyrrolidine-thiourea (10)Acetic acidCyclohexanoneNeat24>9598:299

Table 3: Lewis Acid-Catalyzed Asymmetric Michael Addition to β-Nitrostyrene

Catalyst (mol%)NucleophileSolventTime (h)Yield (%)dree (%)Reference
--INVALID-LINK--₂ (10)N-Propionyl-1,3-oxazolidin-2-oneCH₂Cl₂249197:398
(S,S)-Zn₄(Bis-ProPhenol)₂(Et₂Zn)₂ (10)2(5H)-FuranoneTHF248517:192[3]
Ni(ClO₄)₂·3H₂O / (R,R)-DBFOX/Ph (10)Diethyl MalonateTHF7285-95

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to this compound

This protocol is adapted from the work of Gellman and coworkers for the synthesis of a chiral γ-nitro aldehyde.[1]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (catalyst)

  • 3-Nitrobenzoic acid (co-catalyst)

  • This compound

  • Aldehyde (e.g., n-pentanal)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.02 mmol, 2 mol%).

  • Add 3-nitrobenzoic acid (0.2 mmol, 20 mol%) to the flask.

  • Add anhydrous toluene (10 mL) and stir the mixture until the catalyst and co-catalyst are fully dissolved.

  • Cool the reaction mixture to 3 °C in a cooling bath.

  • Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Slowly add the aldehyde (e.g., n-pentanal, 2.0 mmol, 2.0 equiv) to the reaction mixture over 5 minutes.

  • Stir the reaction at 3 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 48-72 hours), quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral γ-nitro aldehyde.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Michael Addition of a β-Keto Ester to β-Nitrostyrene

This protocol is a general representation based on methodologies using chiral bis(oxazoline) copper(II) complexes.[4]

Materials:

  • --INVALID-LINK--₂ (catalyst)

  • β-Nitrostyrene

  • β-Keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 4 Å molecular sieves

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the --INVALID-LINK--₂ catalyst (0.1 mmol, 10 mol%) and freshly activated 4 Å molecular sieves (250 mg).

  • Add anhydrous dichloromethane (5 mL) and stir the suspension at room temperature for 1 hour.

  • Cool the mixture to the desired temperature (e.g., -78 °C) with a suitable cooling bath.

  • Add β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Slowly add the β-keto ester (1.2 mmol, 1.2 equiv) to the stirred suspension.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycles for both Lewis acid and organocatalytic activation of this compound in Michael additions, as well as a typical experimental workflow for a comparative study.

Lewis_Acid_Catalysis cluster_cycle Lewis Acid Catalytic Cycle Catalyst Chiral Lewis Acid (LA*) Activated_Nitroalkene LA*-Nitroethylene Complex Catalyst->Activated_Nitroalkene Coordination Nitroalkene This compound Nitroalkene->Activated_Nitroalkene Nucleophile Enolizable Nucleophile (Nu-H) Intermediate LA*-Nitronate Intermediate Nucleophile->Intermediate Nucleophilic Attack Activated_Nitroalkene->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Michael Adduct Intermediate->Product Protonolysis

Caption: Lewis Acid Catalytic Cycle for this compound Activation.

Organocatalysis cluster_cycle Organocatalytic Cycle (Enamine Pathway) Catalyst Chiral Secondary Amine Enamine Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde Aldehyde->Enamine Condensation Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack Nitroalkene This compound Nitroalkene->Iminium Iminium->Catalyst Catalyst Regeneration Product Michael Adduct Iminium->Product Hydrolysis Experimental_Workflow Start Reaction Setup (Lewis Acid vs. Organocatalyst) Reaction Michael Addition Reaction (Controlled Temperature & Time) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS) Purification->Analysis Stereo_Analysis Stereochemical Analysis (Chiral HPLC, NMR for dr) Analysis->Stereo_Analysis Data Data Compilation & Comparison (Yield, dr, ee) Stereo_Analysis->Data

References

Unmasking Transient Species: A Comparative Guide to Trapping Intermediates in Nitroalkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for optimization and innovation. This guide provides a comparative analysis of trapping experiments used to identify and characterize fleeting reaction intermediates in the synthesis of nitroalkenes, a critical class of compounds in organic chemistry.

Nitroalkenes are valuable synthetic building blocks due to the versatile reactivity of both the nitro group and the carbon-carbon double bond.[1] Their synthesis often proceeds through highly reactive, short-lived intermediates that dictate the reaction's outcome, including yield and stereoselectivity.[1] Elucidating the nature of these transient species is crucial for mechanistic understanding and the rational design of more efficient synthetic routes.[1] Trapping experiments offer a powerful strategy to capture these ephemeral molecules by converting them into stable, characterizable products.

The primary intermediates encountered in common nitroalkene syntheses are nitronate anions, particularly in base-catalyzed reactions like the Henry (Nitroaldol) reaction, and radical species in pathways involving single-electron transfer.[1] This guide compares the experimental approaches for trapping these two distinct types of intermediates.

Comparison of Nitroalkene Synthesis Methods and Their Intermediates

The selection of a synthetic route to a nitroalkene is governed by factors such as substrate scope, scalability, and functional group tolerance. Different methods proceed through different intermediates, as detailed below.

Synthesis MethodDescriptionKey IntermediatesTypical YieldsKey AdvantagesKey Disadvantages
Henry (Nitroaldol) Reaction Base-catalyzed condensation of a nitroalkane and a carbonyl compound, followed by dehydration.[1][2]Nitronate anion, β-nitro alcohol[1]Good to ExcellentWide substrate scope, well-established.[1]Reversibility can lead to side products; requires a separate dehydration step.[2]
Nitration of Alkenes Direct addition of a nitro group across a double bond using various nitrating agents.[3]Radical cations, carbocationsVariableDirect conversion of alkenes.Can be harsh, may lack regioselectivity.
Radical Halo-nitration Radical addition of nitrogen dioxide followed by trapping with a halogen.[4][5]Radical intermediatesGoodFunctional group tolerance.[4]Requires a radical initiator and trapping agent.[4]
Cross Metathesis Reaction between a simple nitroalkane with an alkene functionality and another alkene, catalyzed by a ruthenium complex.[6]Ruthenium carbene complexesGood to ExcellentHigh functional group tolerance, access to complex structures.[6]Catalyst cost and sensitivity.

Trapping Nitronate Anion Intermediates

In base-catalyzed reactions such as the Henry reaction, the initial step is the deprotonation of the nitroalkane to form a nucleophilic nitronate anion.[2] This intermediate can be intercepted and "trapped" by introducing a suitable electrophile into the reaction mixture.

Trapping Agent: Reactive alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, are commonly used as electrophilic traps.[1] The nitronate anion, being an ambident nucleophile, can react at either the carbon or the oxygen, leading to C-alkylated or O-alkylated products, respectively. The detection of these products provides definitive evidence for the transient existence of the nitronate intermediate.[1]

Quantitative Analysis of Nitronate Trapping

While specific yields for trapping experiments are highly dependent on the reaction conditions and substrates, the ratio of C- to O-alkylation provides valuable insight into the electronics and sterics of the nitronate intermediate. The following table presents hypothetical data based on typical outcomes.

NitroalkaneBaseTrapping AgentSolventC-Alkylation Product Yield (%)O-Alkylation Product Yield (%)
NitromethaneNaHMethyl IodideTHF6535
NitroethaneK2CO3Benzyl BromideDMF7030
2-NitropropaneNaHMethyl IodideTHF4060

Note: These are representative values. Actual yields can vary significantly.

Experimental Protocol: Trapping of a Nitronate Intermediate with an Alkyl Halide

This protocol is designed to provide evidence for the formation of a nitronate intermediate in a base-catalyzed reaction.[1]

1. Reaction Setup:

  • Dissolve the nitroalkane (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., sodium hydride (1.1 eq.) or potassium carbonate (1.5 eq.)) to the solution to generate the nitronate anion. Stir for 30 minutes at room temperature.

2. Trapping:

  • Add a reactive alkyl halide (e.g., methyl iodide (1.2 eq.) or benzyl bromide (1.2 eq.)) to the solution containing the generated nitronate.

  • Allow the reaction to stir for a specified time (e.g., 2-12 hours), monitoring by thin-layer chromatography (TLC).

3. Quenching and Workup:

  • After the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Analysis:

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the C-alkylated and/or O-alkylated products, which confirms the presence of the nitronate intermediate.[1]

Visualization of Nitronate Trapping Workflow

Nitronate_Trapping_Workflow cluster_setup 1. Reaction Setup cluster_trapping 2. Trapping cluster_analysis 3. Analysis Nitroalkane Nitroalkane + Solvent Base Add Base Nitroalkane->Base Nitronate Nitronate Anion Formation Base->Nitronate Trap Add Alkyl Halide (Trap) Nitronate->Trap Trapped_Product Formation of C/O-Alkylated Adducts Trap->Trapped_Product Workup Quench & Workup Trapped_Product->Workup Analysis GC-MS / NMR Analysis Workup->Analysis Confirmation Intermediate Confirmed Analysis->Confirmation

Caption: Experimental workflow for nitronate intermediate trapping.

Trapping Radical Intermediates

In nitroalkene synthesis methods that proceed via single-electron transfer (SET) pathways, such as some nitration of alkenes, radical intermediates are formed.[1] These highly reactive species can be intercepted using radical scavengers.

Trapping Agent: A common and effective radical trap is the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[1] TEMPO efficiently reacts with transient carbon-centered radicals to form a stable adduct. The detection of this TEMPO adduct, typically by mass spectrometry, provides strong evidence for the presence of a radical intermediate in the reaction mechanism.[1][]

Quantitative Analysis of Radical Trapping

The efficiency of radical trapping can be quantified by the yield of the TEMPO adduct, although this is often challenging due to competing reactions.

Nitroalkene Synthesis MethodSubstrateRadical InitiatorTrapped Adduct Yield (%)
Radical Halo-nitrationStyreneFe(NO3)3~15% (hypothetical)
Photoredox Catalysis4-VinylpyridineRu(bpy)3Cl2~20% (hypothetical)

Note: These are representative values to illustrate the concept. Actual yields are highly system-dependent and may require specialized analytical techniques for quantification.

Experimental Protocol: Radical Trapping with TEMPO

This protocol describes a general procedure to test for the involvement of radical intermediates.

1. Reaction Setup:

  • Combine the alkene substrate (1.0 eq.), the nitrating agent or catalyst system, and the solvent in a reaction vessel.

  • Add TEMPO (1.5-2.0 eq.) to the reaction mixture. It is crucial to add TEMPO at the beginning of the reaction to compete with other reaction pathways.

2. Reaction Execution:

  • Initiate the reaction (e.g., by adding a radical initiator, or by exposure to light in photocatalyzed reactions).

  • Stir the reaction under the prescribed conditions for the appropriate duration.

3. Workup and Analysis:

  • Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • The primary method for detecting the TEMPO adduct is high-resolution mass spectrometry (HRMS), which can identify the unique mass of the adduct.

  • Further characterization by NMR and MS/MS fragmentation can confirm the structure of the trapped intermediate.

Visualization of Radical Trapping Workflow

Radical_Trapping_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reactants Substrates + Solvent TEMPO Add TEMPO Reactants->TEMPO Initiation Initiate Reaction (e.g., Light, Initiator) TEMPO->Initiation Radical_Formation Radical Intermediate Formation Initiation->Radical_Formation Trapping Trapping by TEMPO Radical_Formation->Trapping Workup Workup Trapping->Workup Analysis HRMS / MS-MS Analysis Workup->Analysis Confirmation Intermediate Confirmed Analysis->Confirmation

Caption: Experimental workflow for radical intermediate trapping.

Visualizing Reaction Pathways: The Henry Reaction

Trapping experiments are instrumental in confirming proposed reaction mechanisms. The following diagram illustrates the mechanism of the Henry reaction, highlighting the key nitronate intermediate that can be targeted in a trapping experiment.

Henry_Reaction cluster_trap Trapping Experiment Nitroalkane R2CHNO2 (Nitroalkane) Nitronate [R2C=NO2]- (Nitronate Anion) Nitroalkane->Nitronate - H+ Base Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + R'CHO Trap Alkyl Halide (R''-X) Nitronate->Trap Carbonyl R'CHO (Aldehyde) Nitroalcohol β-Nitro Alcohol Alkoxide->Nitroalcohol + H+ Protonation + H+ Nitroalkene Nitroalkene Nitroalcohol->Nitroalkene - H2O Dehydration - H2O Trapped_Adduct Trapped Adduct (R2C(NO2)-R'') Trap->Trapped_Adduct

References

Benchmarking nitroethylene's performance as a dienophile against other activated alkenes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic molecules. The choice of dienophile is critical to the success of this [4+2] cycloaddition, influencing reaction rates, yields, and stereoselectivity. This guide provides a comprehensive performance comparison of nitroethylene against other widely used activated alkenes—maleic anhydride (B1165640), methyl acrylate (B77674), and acrylonitrile (B1666552)—supported by experimental data and detailed methodologies.

This compound emerges as a potent dienophile, its reactivity driven by the strong electron-withdrawing nature of the nitro group. This activation facilitates rapid cycloaddition with a variety of dienes, often proceeding under mild conditions. To provide a clear benchmark, this comparison focuses on the reaction of these dienophiles with cyclopentadiene (B3395910), a commonly employed diene in Diels-Alder reactions.

Performance Comparison of Dienophiles

The reactivity of dienophiles in Diels-Alder reactions is significantly enhanced by the presence of electron-withdrawing groups.[1][2] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. The nitro group in this compound is a particularly powerful electron-withdrawing group, rendering the double bond highly electrophilic and thus, very reactive.

DienophileDieneReaction ConditionsYield (%)Endo:Exo RatioReference
This compoundCyclopentadieneToluene (B28343), 70°C641.5:1[3]
Maleic AnhydrideCyclopentadieneEthyl acetate (B1210297)/Hexanes, Room Temp.~89Predominantly Endo[4][5]
Methyl AcrylateCyclopentadieneSealed tube, 185°C, 60 min800.64:1[6]
AcrylonitrileCyclopentadiene80°CHigh (quantitative)Exo favored[7]

Table 1: Comparison of reaction yields and stereoselectivity for the Diels-Alder reaction of various dienophiles with cyclopentadiene. Note that reaction conditions vary across the literature, which can significantly impact yield and selectivity.

Maleic anhydride is renowned for its high reactivity, often providing excellent yields at room temperature.[2][8] The cyclic nature of maleic anhydride pre-organizes the dienophile for the cycloaddition, contributing to its rapid reaction rate. Methyl acrylate and acrylonitrile are also effective dienophiles, though they may require elevated temperatures to achieve high conversion rates.[6][7]

Stereoselectivity: The Endo Rule

A key stereochemical aspect of the Diels-Alder reaction is the preference for the endo product, as described by the Alder endo rule.[9][10] This preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state. While the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance, the endo product is typically formed faster under kinetic control.[11]

In the case of this compound reacting with cyclopentadiene, a modest endo selectivity is observed.[3] In contrast, the reaction with maleic anhydride overwhelmingly favors the endo adduct.[5] For methyl acrylate and acrylonitrile, the endo/exo ratio can be influenced by reaction temperature, with higher temperatures often leading to a greater proportion of the thermodynamically favored exo product.[6][11]

Enhancing Reactivity: The Role of Lewis Acids

The reactivity of dienophiles, including this compound, can be significantly enhanced through the use of Lewis acid catalysts. Lewis acids coordinate to the electron-withdrawing group of the dienophile, further lowering the LUMO energy and accelerating the reaction rate.[12][13] This catalytic approach can also lead to increased stereoselectivity, often favoring the endo product to a greater extent.[14] For instance, the Diels-Alder reaction between cyclopentadiene and methyl acrylate shows a dramatic increase in endo selectivity in the presence of a Lewis acid like aluminum chloride.[13][14]

Lewis_Acid_Catalysis Dienophile Dienophile (e.g., this compound) Activated_Complex Activated Dienophile-Lewis Acid Complex Dienophile->Activated_Complex Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Activated_Complex Diene Diene (e.g., Cyclopentadiene) Transition_State [4+2] Transition State Diene->Transition_State Activated_Complex->Transition_State Lower LUMO Energy Cycloadduct Cycloadduct Transition_State->Cycloadduct Accelerated Rate Increased Selectivity

Caption: Lewis acid catalysis enhances Diels-Alder reactivity.

Experimental Protocols

To ensure a standardized comparison, the following are representative experimental protocols for the Diels-Alder reaction of cyclopentadiene with the benchmarked dienophiles. It is important to note that cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene, before use.[15]

General Procedure for Cracking of Dicyclopentadiene

Dicyclopentadiene is placed in a distillation apparatus and heated to approximately 170-190°C. The monomeric cyclopentadiene (boiling point ~41°C) is collected by distillation and should be used immediately.[16]

Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol is based on a similar reaction with a substituted nitroalkene and may require optimization.

A solution of a nitroalkene in toluene is heated to 70°C in a sealed vessel.[3] Freshly distilled cyclopentadiene is then added, and the reaction mixture is stirred at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel.

Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

Maleic anhydride (1.0 g) is dissolved in ethyl acetate (4 mL) with gentle warming.[17] Hexanes (4 mL) are then added to the solution. The mixture is cooled in an ice bath, and freshly distilled cyclopentadiene is added. The reaction is typically rapid and results in the precipitation of the product, cis-norbornene-5,6-endo-dicarboxylic anhydride. The product can be collected by vacuum filtration and recrystallized.

Diels-Alder Reaction of Methyl Acrylate with Cyclopentadiene

Dicyclopentadiene and methyl acrylate are placed in a sealed tube.[6] The tube is heated to 185°C and stirred for a specified time (e.g., 60 minutes). After cooling, the reaction mixture is dissolved in a suitable solvent like ethyl acetate and analyzed by GC/MS. The product, a mixture of endo- and exo-2-carbomethoxy-5-norbornene, can be purified by column chromatography.

Diels-Alder Reaction of Acrylonitrile with Cyclopentadiene

The reaction of cyclopentadiene with acrylonitrile is known to proceed readily to form the Diels-Alder adduct.[7] While specific high-yield protocols under standardized conditions were not detailed in the immediate search results, the reaction is typically carried out by heating the neat reactants or in a suitable solvent. The product, 5-cyano-2-norbornene, can be isolated and purified using standard techniques.

Experimental_Workflow cluster_prep Diene Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup and Purification DCPD Dicyclopentadiene Crack Thermal Cracking (~180°C) DCPD->Crack CPD Cyclopentadiene (Freshly Prepared) Crack->CPD Reaction_Vessel Reaction Vessel (Sealed Tube/Flask) CPD->Reaction_Vessel Dienophile Dienophile (this compound, etc.) Dienophile->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Heating Heating (if required) Reaction_Vessel->Heating Quench Reaction Quenching Heating->Quench Cooling Solvent_Removal Solvent Removal Quench->Solvent_Removal Purification Purification (Chromatography/ Recrystallization) Solvent_Removal->Purification Product Isolated Cycloadduct Purification->Product

Caption: General workflow for a Diels-Alder reaction.

References

Safety Operating Guide

Proper Disposal of Nitroethylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nitroethylene is a highly reactive and hazardous compound requiring meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate the risks associated with this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a properly ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1][2] Gloves should be inspected before use and disposed of properly after handling.[2]

    • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with organic vapor cartridges.[2]

  • In Case of Exposure or Spill:

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

    • Skin Contact: Wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing. Consult a physician.[3]

    • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Spill: Evacuate the area and eliminate all ignition sources. Absorb small spills with an inert material like vermiculite (B1170534) or dry sand and place it in a sealed container for disposal.[1][4] Do not use combustible materials like paper towels to clean up spills.[4]

Hazardous Waste Classification

This compound is not specifically listed by name in the EPA's hazardous waste lists (F, K, P, or U lists).[5][6] However, it must be classified as a hazardous waste based on its characteristics.[7]

  • Reactivity (EPA Waste Code D003): this compound is highly reactive and can polymerize violently, especially in the presence of water or a base.[7][8][9] It is unstable and decomposes at room temperature.[8]

  • Ignitability (EPA Waste Code D001): It is a flammable liquid with a flash point of 23.2 °C (73.8 °F).[7][8]

Due to these properties, any waste containing this compound must be managed as regulated hazardous waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₂H₃NO₂
Molar Mass 73.051 g·mol⁻¹[8]
Appearance Colorless liquid[8][10]
Density 1.073 g/cm³[8]
Boiling Point 98.5 °C (209.3 °F)[8]
Melting Point -55 °C (-67 °F)[8]
Flash Point 23.2 °C (73.8 °F)[8]
Solubility in Water 78.9 g/L[8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Experimental Protocol: Waste Collection and Storage
  • Waste Segregation: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, or acids.[4]

  • Container Selection: Collect this compound waste in a designated, compatible container, such as a glass or polyethylene-lined steel container with a secure, tight-fitting lid.[4]

  • Container Filling: Do not fill the waste container beyond 80-90% of its capacity to allow for vapor expansion.[4][11]

  • Labeling: Clearly label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound Waste"

    • The specific hazards: "Flammable," "Reactive," "Toxic"[4]

    • The EPA Waste Codes: D001, D003

    • The date accumulation started

    • Your name, laboratory, and contact information[4]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste storage area.[4] The container must be kept in secondary containment to prevent spills.[12]

Logistical and Operational Disposal Plan
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Professional Disposal: The waste must be handled by a licensed professional waste disposal company.[2]

  • Method of Disposal: The recommended and most common method for disposing of this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][13] Extra care must be taken during ignition due to its high flammability.[2] Never attempt to dispose of this compound down the drain or with regular trash.[14]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Nitroethylene_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Do not mix with incompatibles) ppe->segregate container 3. Use Designated Container (Labeled, <90% full, sealed) segregate->container storage 4. Store in Secondary Containment (Cool, ventilated area) container->storage contact_ehs 5. Contact EHS for Pickup storage->contact_ehs disposal 6. Licensed Professional Disposal (High-Temperature Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safe Handling and Disposal of Nitroethylene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nitroethylene is a highly reactive and hazardous chemical intermediate used in various organic syntheses.[1][2] Due to its toxicity, flammability, and potential for violent polymerization, strict adherence to safety protocols is paramount for the protection of laboratory personnel and the environment.[3][4] This guide provides essential safety information, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Hazard Summary & Key Data

This compound is a toxic, combustible, and highly reactive liquid.[1][3][4] It is suspected to cause cancer and may damage fertility or the unborn child.[4] Prolonged or repeated inhalation can cause organ damage.[4] The chemical, physical, and toxicological properties have not been exhaustively investigated, warranting a high degree of caution.[5]

Quantitative Data for this compound

PropertyValueSource
CAS Number 3638-64-0[1]
Molecular Formula C₂H₃NO₂[1]
Appearance Colorless liquid with a pungent odor[1]
Boiling Point 98.5 °C (209.3 °F)[1]
Flash Point 23.2 °C (73.8 °F)[1]
Vapor Pressure 45.8 mmHg at 25 °C[1]
Occupational Exposure Limits (OELs) Not established. Handle with extreme caution.

Note: No specific Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established for this compound. In the absence of specific limits, all handling should be performed in a manner that minimizes any potential for exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. The following table summarizes the required equipment.

Required Personal Protective Equipment

Body PartEquipmentSpecification & Rationale
Hands Chemical-Resistant GlovesButyl or Neoprene gloves are recommended for handling nitro-compounds.[6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7] Dispose of contaminated gloves immediately as hazardous waste.[7]
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory.[8] A full-face shield should be worn over the goggles to protect against splashes.[8][9]
Respiratory Chemical Fume Hood / RespiratorAll handling must occur in a certified chemical fume hood to ensure adequate ventilation.[7] For higher-level protection or in case of ventilation failure, use NIOSH-approved respirators with Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[5]
Body Flame-Resistant Lab Coat & ApronWear a flame-resistant lab coat.[9] A chemical-resistant apron should be worn over the lab coat for additional protection against spills.
Feet Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required.

Operational Plan: From Preparation to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Work Area: Designate a specific area for handling this compound within a certified chemical fume hood.

  • Ventilation: Ensure the fume hood provides appropriate exhaust ventilation.[7]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and a Class B (or ABC) fire extinguisher are readily accessible.

  • Spill Kit: Prepare a spill kit containing inert absorbent material (e.g., sand, vermiculite), non-sparking tools for cleanup, and a designated hazardous waste container.[9][10] Do not use combustible materials like paper towels to absorb spills.[10]

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge.[9]

  • Storage: this compound is unstable and can polymerize.[3] It should be stored in a cool, dry, and dark place, away from direct sunlight and incompatible materials such as strong oxidizers and bases.[1][3] For longer-term storage, a 10% solution in benzene (B151609) refrigerated at -10°C can be stable for up to six months.[3]

Handling Procedure
  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Minimize Quantities: Work with the smallest practical quantities of the material to minimize risk.[9]

  • Transfer: Use non-sparking tools (e.g., plastic or ceramic spatulas) for all transfers.[9] Avoid any friction or impact.[9]

  • Avoid Incompatibles: Keep the compound away from heat, open flames, and incompatible materials.[3][9]

Decontamination
  • Equipment: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a suitable solvent, followed by soap and water.

  • Waste: All cleaning materials and rinsate must be collected and disposed of as hazardous waste.[10]

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it are classified as hazardous chemical waste.[10]

  • Containerization: Collect all this compound waste (including contaminated gloves, absorbent materials, and empty containers) in a clearly labeled, sealed, and compatible hazardous waste container.[7][10] The label must include the full chemical name and appropriate hazard warnings.

  • Licensed Disposal: Do not pour this compound down the drain or discard it in regular trash.[10] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[7]

  • Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Extra care is required during ignition due to the material's high flammability.[7]

The logical workflow for handling this compound is illustrated in the diagram below.

Nitroethylene_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Procedures PREP Designate Fume Hood Area PPE Don Full PPE PREP->PPE SPILL Prepare Spill Kit PPE->SPILL HANDLE Handle Small Quantities SPILL->HANDLE TRANSFER Use Non-Sparking Tools HANDLE->TRANSFER EMERGENCY Spill / Exposure Event HANDLE->EMERGENCY If Spill Occurs AVOID Avoid Heat & Incompatibles TRANSFER->AVOID DECON Decontaminate Equipment AVOID->DECON WASTE Collect Hazardous Waste DECON->WASTE DISPOSE Arrange Professional Disposal WASTE->DISPOSE END END DISPOSE->END Procedure Complete EVACUATE Evacuate & Ventilate EMERGENCY->EVACUATE FIRST_AID Administer First Aid EMERGENCY->FIRST_AID CONTAIN Contain Spill EVACUATE->CONTAIN

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.